Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKGDEVERRGVFA-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2286-29-5 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002286295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL ALPHA-CYANO-4-METHOXYCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
Abstract and Introduction
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is a substituted α-cyanoacrylate, a class of compounds recognized for their utility as versatile building blocks in organic synthesis. Characterized by an electron-deficient carbon-carbon double bond, this molecule serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active agents.[1][2][3] Its structure incorporates a methoxy-substituted phenyl ring, a cyano group, and an ethyl ester moiety, all of which contribute to its unique reactivity and potential for chemical modification.
This technical guide provides an in-depth analysis of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate for researchers, medicinal chemists, and drug development professionals. We will cover its precise chemical identity, a detailed, field-proven synthesis protocol via the Knoevenagel condensation, comprehensive analytical characterization data, and its applications as a precursor in synthetic workflows. The causality behind experimental choices is emphasized to provide not just a methodology, but a framework for understanding and adapting these procedures.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is the foundation of all subsequent research and development.
IUPAC Nomenclature and Structure
The formal IUPAC name for this compound is ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate .[4] The "(2E)" designation specifies the stereochemistry of the substituents around the carbon-carbon double bond, indicating they are on opposite sides (trans configuration), which is the thermodynamically favored isomer in this synthesis.
The molecular structure is depicted below:
Caption: Molecular structure of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.
Physicochemical Properties
A summary of the key physical and chemical identifiers is provided below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃NO₃ | [1][2][4] |
| Molecular Weight | 231.25 g/mol | [4] |
| CAS Number | 2286-29-5 | [4] |
| Appearance | White to pale green/yellow solid/crystals | [2] |
| Melting Point | 77 - 80 °C | [5][6] |
Synthesis via Knoevenagel Condensation
The most reliable and widely adopted method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (4-methoxybenzaldehyde) with a compound containing an active methylene group (ethyl cyanoacetate).
Reaction Principle and Causality
The Knoevenagel condensation proceeds via a three-step mechanism:
-
Deprotonation: A base (e.g., ammonium acetate, DIPEAc) abstracts an acidic α-proton from ethyl cyanoacetate. The acidity of this proton is significantly enhanced by the electron-withdrawing effects of the adjacent nitrile (-CN) and ester (-COOEt) groups, which stabilize the resulting carbanion via resonance.
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This forms a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy adduct. This adduct readily undergoes base-catalyzed elimination of a water molecule (dehydration) to yield the final, thermodynamically stable α,β-unsaturated product. The extended conjugation with the phenyl ring provides a strong driving force for this final step.
Caption: Simplified workflow of the Knoevenagel condensation mechanism.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure adapted from established literature.[7][8] It includes clear checkpoints for reaction monitoring and purification.
Materials and Reagents:
-
4-Methoxybenzaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.05 eq)
-
Ammonium acetate (0.2 eq)
-
Ethanol (as solvent)
-
Ethyl acetate (for chromatography)
-
Hexane or Petroleum Ether (for chromatography)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxybenzaldehyde (1.0 eq), ethyl cyanoacetate (1.05 eq), and ammonium acetate (0.2 eq).
-
Solvent Addition: Add ethanol to the flask (approx. 5-10 mL per gram of aldehyde). The choice of ethanol is strategic; it effectively dissolves the reactants and catalyst while being a poor solvent for the final product upon cooling, aiding in initial isolation.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The use of a slight excess of ethyl cyanoacetate helps to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 7:3) mobile phase. The disappearance of the 4-methoxybenzaldehyde spot indicates reaction completion, which typically occurs within 3-6 hours.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product often precipitates out of the ethanol. Collect the crude solid by vacuum filtration and wash with cold ethanol to remove residual reactants.
-
Purification: For high purity, the crude solid must be purified by column chromatography on silica gel.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this dry powder onto the top of the column.
-
Elution: Elute the column with a hexane:ethyl acetate gradient, starting with a low polarity mixture (e.g., 9:1) and gradually increasing the polarity. The product will elute as a single fraction. The Rf value is typically around 0.6-0.7 in a 7:3 petroleum ether:ethyl acetate system.[1][2]
-
-
Final Product: Combine the pure fractions, remove the solvent under reduced pressure (rotary evaporation), and dry the resulting solid under vacuum. A pure white to pale yellow solid should be obtained with an expected yield of >90% and a melting point of 77-80 °C.[5][6]
Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for any synthetic compound intended for further use. The following data serve as a benchmark for validating a successful synthesis.
Spectroscopic Profile
The combination of NMR and IR spectroscopy provides a complete "fingerprint" of the molecule, confirming the presence of all key functional groups and the overall connectivity of the atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides information on the chemical environment of all protons in the molecule. Data collated from the literature is presented below (400 MHz, CDCl₃).[5][9]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.15 | Singlet (s) | - | Vinylic proton (-C=CH -) |
| 7.98 | Doublet (d) | 7.2 - 8.8 | 2 x Aromatic protons (ortho to acrylate) |
| 6.97 | Doublet (d) | 7.2 - 8.8 | 2 x Aromatic protons (ortho to -OCH₃) |
| 4.35 | Quartet (q) | 7.2 | Methylene protons (-O-CH₂ -CH₃) |
| 3.87 | Singlet (s) | - | Methoxy protons (-OCH₃ ) |
| 1.37 | Triplet (t) | 7.2 | Methyl protons (-O-CH₂-CH₃ ) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Data is presented below (100 MHz, CDCl₃).[5][9]
| Chemical Shift (δ, ppm) | Assignment |
| 163.7, 163.1 | Carbonyl carbon (C =O) and C4-O of phenyl ring |
| 154.3 | Vinylic carbon (C =CH-) |
| 133.6 | 2 x Aromatic carbons (ortho to acrylate) |
| 124.3 | Aromatic carbon (ipso to acrylate) |
| 116.2 | Nitrile carbon (-C N) |
| 114.7 | 2 x Aromatic carbons (ortho to -OCH₃) |
| 99.4 | Vinylic carbon (-C (CN)-) |
| 62.4 | Methylene carbon (-O-CH₂ -CH₃) |
| 55.8 | Methoxy carbon (-OCH₃ ) |
| 14.1 | Methyl carbon (-O-CH₂-CH₃ ) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.
| Frequency (cm⁻¹) | Functional Group | Vibration Type |
| ~2213 | Nitrile (-C≡N) | Stretch |
| ~1712 | Ester Carbonyl (C=O) | Stretch |
| ~1583 | Alkene (C=C) | Stretch |
| ~1177 | C-O Ether | Stretch |
Applications in Research and Development
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is not typically an end-product but rather a high-value starting material.
Versatile Synthetic Intermediate
Its electrophilic double bond makes it an excellent Michael acceptor, allowing for the addition of various nucleophiles to construct more complex molecular scaffolds. It is a documented precursor for the synthesis of biologically important 2-propenoylamides and 2-propenoates, which are classes of compounds explored for a range of therapeutic applications.[1][3]
Biological Activity Screening
Cyanoacrylates themselves have been a subject of significant interest in medicinal chemistry. Analogs of this compound have been evaluated for and have demonstrated in vitro anticancer activity, making this a valuable scaffold for lead generation in oncology drug discovery programs.[6]
General Synthetic and Screening Workflow
The following diagram illustrates a typical workflow from the synthesis of the core scaffold to its application in a drug discovery context.
Caption: A typical research workflow utilizing the title compound.
Conclusion
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is a compound of significant synthetic value. Its straightforward and high-yielding synthesis via the Knoevenagel condensation, combined with its versatile chemical reactivity, establishes it as a cornerstone intermediate for medicinal chemistry and materials science. This guide has provided the essential information for its preparation, validation, and application, empowering researchers to confidently incorporate this valuable molecule into their discovery programs.
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Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]
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Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. National Center for Biotechnology Information. [Link]
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Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Semantic Scholar. [Link]
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Bollikolla, H. B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]
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ResearchGate (n.d.). 1 H NMR of ethyl [2-cyano-3-phenyl-3-(4-methoxyphenyl)]acrylate (5.2b). [Link]
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Shrivash, M. K., & Misra, K. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. ResearchGate. [Link]
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MDPI (2022). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link]
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An In-Depth Technical Guide to Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, a versatile chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, characterization, applications, and safety protocols. This document emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.
Introduction and Chemical Identity
This compound is a member of the cyanoacrylate family, a class of compounds renowned for their reactivity and utility in organic synthesis. The molecule features a substituted aromatic ring, an acrylate ester functional group, and a nitrile group, all conjugated to a central carbon-carbon double bond. This specific arrangement of electron-withdrawing groups makes it a valuable precursor and building block for a variety of more complex molecules. It is particularly noted as an important starting material for the synthesis of biologically and pharmacologically relevant 2-propenoylamides and 2-propenoates.[1][2][3] Its structure allows for diverse chemical transformations, making it a subject of interest in medicinal chemistry and material science.
The primary Chemical Abstracts Service (CAS) number for this compound is 2286-29-5 .[4]
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
Table 1: Core Chemical Data
| Property | Value | Source(s) |
| CAS Number | 2286-29-5 | PubChem[4] |
| Molecular Formula | C₁₃H₁₃NO₃ | PubChem[4] |
| Molecular Weight | 231.25 g/mol | PubChem[4] |
| IUPAC Name | ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | PubChem[4] |
| Synonyms | Ethyl α-cyano-4-methoxycinnamate | TCI Chemicals |
| Appearance | White to yellow powder; Pale green crystals | TCI Chemicals, Suchetan et al. (2013)[1] |
| Melting Point | 77-80 °C | S. G. et al. (2022)[5] |
Table 2: Spectroscopic Characterization Data
| Spectrum | Characteristic Peaks / Shifts (Solvent: CDCl₃) | Source(s) |
| ¹H NMR | δ= 8.15 (s, 1H, vinylic), 7.98 (d, J= 7.2 Hz, 2H, Ar-H), 6.97 (d, J= 7.2 Hz, 2H, Ar-H), 4.32-4.37 (m, 2H, -OCH₂CH₃), 3.87 (s, 3H, -OCH₃), 1.37 (t, J= 7.2 Hz, 3H, -OCH₂CH₃) | S. G. et al. (2022)[5] |
| ¹³C NMR | δ= 163.7, 163.1, 154.3, 133.6, 124.3, 116.2, 114.7, 99.4, 62.4, 55.8, 14.1 | S. G. et al. (2022)[5] |
| IR (KBr) | 2988 cm⁻¹ (C-H), 2213 cm⁻¹ (C≡N), 1712 cm⁻¹ (C=O, ester), 1583 cm⁻¹ (C=C), 1177 cm⁻¹ (C-O) | S. G. et al. (2022)[5] |
X-ray crystallography studies have confirmed the structure, revealing a conformation across the C=C bond that is syn-periplanar (E-isomer).[1][3] This stereochemistry is a direct consequence of the synthesis mechanism.
Synthesis: The Knoevenagel Condensation
The most efficient and widely adopted method for synthesizing this compound is the Knoevenagel condensation.[6] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (4-methoxybenzaldehyde), typically catalyzed by a weak base.
Reaction Mechanism
The causality of the reaction proceeds via a well-understood pathway. The base catalyst abstracts an acidic alpha-proton from ethyl cyanoacetate, creating a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step, driven by the formation of a stable conjugated system, yields the final acrylate product.
Caption: Knoevenagel condensation mechanism for synthesis.
Experimental Protocol: DIPEAc-Catalyzed Synthesis
This protocol is adapted from a high-yield procedure using diisopropylethylammonium acetate (DIPEAc) as a catalyst, which offers excellent results under mild conditions.[6][7]
Materials:
-
4-methoxybenzaldehyde (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)
-
Hexane (10 mL)
-
Ethyl acetate (for TLC and purification)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxybenzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and hexane (10 mL).
-
Add the catalyst, diisopropylethylammonium acetate (0.1 mmol), to the mixture.
-
Heat the reaction mixture to 65-70 °C (reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. The reaction is typically complete within 3-6 hours.
-
Upon completion, cool the reaction mixture to 40-45 °C.
-
If two layers separate, concentrate the bottom (product) layer under reduced pressure.
-
Purify the resulting crude material by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product. A 96% yield has been reported for this method.[6]
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its electron-deficient double bond, making it an excellent Michael acceptor. This reactivity allows for the introduction of a wide range of nucleophiles, forming the basis for constructing more elaborate molecular scaffolds.
Its primary role is as a key intermediate.[8] The acrylate structure is a common motif in pharmacologically active compounds, and this particular molecule provides a synthetically accessible route to derivatives with potential therapeutic applications. While not a drug itself, it serves as a foundational component for molecules explored in various research areas. Acrylate-containing polymers are also investigated for drug delivery systems and as biocompatible materials.[9][10]
Caption: Synthetic pathways from the title compound.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is crucial for ensuring laboratory safety. The primary hazards associated with cyanoacrylates relate to their rapid polymerization and irritant properties.
Table 3: GHS Hazard Information
| Pictogram(s) | GHS Classification | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4] | P264: Wash hands thoroughly after handling. | |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[11] | P280: Wear protective gloves/eye protection. | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[11] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[11] | P261: Avoid breathing dust/vapors.[11][12] | |
| Special Hazard | EUH202: Cyanoacrylate. Danger. Bonds skin and eyes in seconds. Keep out of the reach of children.[11][13] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12] |
Handling Precautions:
-
Ventilation: Use only in a well-ventilated area or outdoors to avoid inhaling vapors or dust.[12]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, nitrile gloves, and a lab coat. Do not use cotton or wool gloves, as contact can cause rapid, exothermic polymerization.[14][15]
-
Dispensing: Avoid contact with fabric or paper goods, which can trigger rapid polymerization, generating smoke, irritating vapors, and thermal burns.[11][14]
First Aid:
-
Skin Contact: Do not pull bonded skin apart. Soak in warm, soapy water and gently peel or roll the surfaces apart. A blunt instrument can be used to gently pry them apart. If a large drop causes a thermal burn, seek medical attention.[14]
-
Eye Contact: If eyelids are bonded, wash with warm water and cover with a wet pad. Do not force the eye open. The eye will naturally debond, typically within 1-3 days. Seek medical attention.[12][14]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[12][14]
-
Keep containers tightly sealed when not in use.[14] Storage in a refrigerator (3–5 °C) can prolong shelf life.[11]
Conclusion
This compound is a well-characterized compound whose value lies in its utility as a versatile synthetic intermediate. Its straightforward, high-yield synthesis via the Knoevenagel condensation makes it readily accessible. The compound's conjugated system and multiple functional groups provide a platform for diverse chemical transformations, solidifying its role as a key building block in the synthesis of novel compounds for research in medicinal chemistry and materials science. Adherence to strict safety protocols is essential when handling this and other cyanoacrylates.
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Al-Shakarchi, W., et al. (2022). Recent Advances in Biomedical Applications of Polymeric Nanoplatform Assisted with Two-Photon Absorption Process. MDPI. [Link]
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- 12. arrowheadforensics.com [arrowheadforensics.com]
- 13. itwcp.de [itwcp.de]
- 14. oregoncoast.edu [oregoncoast.edu]
- 15. grinnell.edu [grinnell.edu]
A Spectroscopic and Synthetic Deep Dive: Characterizing Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Introduction: Beyond the Name, A Molecule of Interest
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, a substituted cyanoacrylate, represents a class of compounds with significant utility in organic synthesis and materials science. Its electron-deficient alkene backbone, a result of the combined electron-withdrawing effects of the cyano and ester functionalities, makes it a versatile precursor for a variety of chemical transformations. Furthermore, the methoxy-substituted phenyl ring introduces electronic and steric influences that modulate its reactivity and physical properties. This technical guide provides an in-depth analysis of the key spectroscopic signatures of this molecule, offering a foundational understanding for researchers, scientists, and drug development professionals. We will explore the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometric (MS) data, underpinned by a discussion of its synthesis, which is crucial for interpreting its structural characteristics.
The Synthetic Blueprint: Knoevenagel Condensation as the Gateway
The primary and most efficient route to this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction provides a direct and high-yielding pathway. The choice of this synthetic strategy is dictated by the acidic nature of the α-protons in ethyl cyanoacetate, which are readily abstracted by a base to form a stabilized carbanion.
Mechanism of Knoevenagel Condensation
The reaction proceeds through a well-established mechanism:
-
Enolate Formation: A basic catalyst, often a weak amine like piperidine or an ammonium salt such as diisopropylethylammonium acetate (DIPEAc), abstracts an acidic proton from the α-carbon of ethyl cyanoacetate. This generates a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.
-
Aldol-type Adduct Formation: This attack forms an intermediate alkoxide.
-
Protonation and Dehydration: The alkoxide is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to yield a β-hydroxy intermediate. This intermediate readily undergoes base-catalyzed dehydration to afford the final, more stable, conjugated product: this compound.
Caption: The Knoevenagel condensation pathway for the synthesis of the title compound.
This synthetic context is vital as it confirms the connectivity of the molecular fragments that we will later assign to specific spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectral Data
The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl, methoxy, aromatic, and vinylic protons. The data presented here is a compilation from various literature sources, primarily conducted in deuterated chloroform (CDCl₃).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl -CH₃ | 1.37 - 1.41 | Triplet (t) | 7.1 - 7.4 |
| Methoxy -OCH₃ | 3.87 - 3.88 | Singlet (s) | - |
| Ethyl -OCH₂- | 4.32 - 4.41 | Quartet (q) | 7.1 - 7.4 |
| Aromatic H (ortho to -OCH₃) | 6.97 | Doublet (d) | 7.2 - 8.8 |
| Aromatic H (ortho to -CH=) | 7.98 | Doublet (d) | 7.2 - 8.8 |
| Vinylic -CH= | 8.15 - 8.20 | Singlet (s) | - |
Expert Interpretation:
-
The upfield triplet and quartet are classic indicators of an ethyl ester group. The splitting pattern arises from the coupling between the methylene and methyl protons.
-
The sharp singlet at approximately 3.88 ppm is characteristic of a methoxy group attached to an aromatic ring.
-
The two doublets in the aromatic region are indicative of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating methoxy group are shielded and appear more upfield, while the protons ortho to the electron-withdrawing acrylate group are deshielded and appear downfield.
-
The downfield singlet for the vinylic proton is a key feature. Its significant deshielding is a direct consequence of the anisotropic effect of the neighboring cyano and ester groups, as well as the aromatic ring. The lack of splitting confirms the absence of adjacent protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | 14.1 - 14.2 |
| Methoxy -OCH₃ | 55.6 - 55.8 |
| Ethyl -OCH₂- | 62.4 - 62.8 |
| Vinylic =C(CN)COOEt | 99.4 - 103.0 |
| Aromatic C-H (ortho to -OCH₃) | 114.7 - 114.8 |
| Cyano -C≡N | 115.5 - 116.2 |
| Aromatic C (ipso, attached to -OCH₃) | 124.3 - 124.4 |
| Aromatic C-H (ortho to -CH=) | 133.6 |
| Vinylic =CH-Ar | 154.3 - 155.1 |
| Ester -C=O | 162.5 - 163.1 |
| Aromatic C (ipso, attached to -CH=) | 163.7 - 163.8 |
Expert Interpretation:
-
The carbon signals for the ethyl and methoxy groups appear in the expected upfield regions.
-
The quaternary carbon of the cyano group is observed around 116 ppm.
-
The vinylic carbon attached to the cyano and ester groups is significantly shielded and appears at an unusually upfield position (around 100 ppm) due to the electronic effects of these substituents.
-
The downfield signals correspond to the aromatic carbons, the vinylic carbon attached to the aromatic ring, and the carbonyl carbon of the ester, all of which are in electron-deficient environments.
Caption: Correlation of molecular fragments to their respective NMR signals.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.[1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | ~3000 | Medium |
| C-H stretch (aliphatic) | 2988 | Medium-Strong |
| C≡N stretch (conjugated) | 2213 - 2220 | Strong, Sharp |
| C=O stretch (conjugated ester) | 1712 - 1716 | Strong, Sharp |
| C=C stretch (alkene) | 1583 - 1600 | Medium-Strong |
| C-O stretch (ester and ether) | 1177 - 1260 | Strong |
Expert Interpretation:
-
The strong, sharp peak around 2215 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group. Its position is slightly lower than a typical saturated nitrile due to conjugation with the double bond.
-
The intense absorption at approximately 1714 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an α,β-unsaturated ester. Conjugation lowers the frequency compared to a saturated ester.
-
The band in the 1583-1600 cm⁻¹ region corresponds to the C=C stretching vibration of the alkene, which is also influenced by conjugation.
-
The strong bands in the fingerprint region, particularly around 1200 cm⁻¹, arise from C-O stretching vibrations of both the ester and the methoxy ether functionalities.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
While detailed experimental mass spectra for this specific compound are not widely published, we can predict its mass and likely fragmentation patterns based on its structure.
Molecular Weight:
-
Molecular Formula: C₁₃H₁₃NO₃
-
Monoisotopic Mass: 231.0895 g/mol [2]
-
Average Molecular Weight: 231.25 g/mol [2]
Predicted Fragmentation:
In an electron ionization (EI) mass spectrometer, the molecular ion peak (M⁺) at m/z = 231 would be expected. Key fragmentation pathways would likely involve:
-
Loss of the ethoxy group (-•OCH₂CH₃): Resulting in a fragment at m/z = 186.
-
Loss of ethylene from the ethyl group: Leading to a fragment corresponding to the carboxylic acid.
-
Cleavage of the ester group: Potentially yielding fragments related to the acrylate backbone.
-
Fragmentation of the methoxy phenyl group: Loss of a methyl radical (-•CH₃) from the molecular ion to give a fragment at m/z = 216, or loss of formaldehyde (-CH₂O) to give a fragment at m/z = 201.
A detailed analysis using high-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition of these fragments and definitively elucidate the fragmentation pathways.
Experimental Protocols: A Guide to Data Acquisition
The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
-
Protocol 2: IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Protocol 3: Mass Spectrometry (General)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For ESI, the instrument can be run in either positive or negative ion mode to observe protonated molecules [M+H]⁺ or other adducts.
-
Conclusion: A Cohesive Spectroscopic Portrait
The collective spectroscopic data provides a robust and self-validating characterization of this compound. The NMR spectra precisely map the proton and carbon framework, the IR spectrum confirms the presence of the key functional groups, and mass spectrometry verifies the molecular weight. This guide, by integrating synthetic rationale with detailed spectral interpretation and practical protocols, offers a comprehensive resource for scientists working with this versatile chemical entity. The presented data and methodologies serve as a reliable benchmark for quality control, reaction monitoring, and further research into the applications of this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. [Link]
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Royal Society of Chemistry. Contents - The Royal Society of Chemistry. [Link]
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Journal of the Mexican Chemical Society. Supplementary Information. [Link]
-
Semantic Scholar. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
Sources
A Technical Guide to the Crystal Structure and Crystallography of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
An In-depth Resource for Researchers in Structural Chemistry and Drug Development
Executive Summary
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is a compound of significant interest, serving as a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Understanding its three-dimensional structure is paramount for rational drug design and the development of novel materials. This guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystallographic analysis of the title compound. We delve into the causality behind the experimental protocols, present a thorough examination of its molecular geometry and supramolecular architecture, and offer detailed, replicable methodologies for its study. This document is intended to be a vital resource for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.
Introduction to Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Chemical Identity and Significance
This compound, with the chemical formula C₁₃H₁₃NO₃, belongs to the cyanoacrylate class of compounds.[1][4] These molecules are characterized by an electron-deficient carbon-carbon double bond, making them valuable precursors for a wide range of chemical transformations. Specifically, this compound is a crucial starting material for synthesizing pharmacologically important molecules like 2-propenoylamides and 2-propenoates.[1][2][3] Its structural features, including the methoxy-substituted phenyl ring, cyano group, and ethyl acrylate moiety, contribute to its unique chemical reactivity and potential for biological interactions.
The Central Role of Crystallography
Single-crystal X-ray diffraction is an unparalleled technique for unambiguously determining the three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, crystallographic analysis provides precise information on:
-
Molecular Conformation: The exact spatial orientation of all atoms and functional groups.
-
Bond Lengths and Angles: Key geometric parameters that inform chemical bonding and reactivity.
-
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, π-π stacking) that dictate how molecules pack in the solid state. This crystal packing can influence physical properties such as solubility, stability, and melting point.
This detailed structural knowledge is indispensable for structure-activity relationship (SAR) studies in drug development and for engineering new materials with desired properties.
Synthesis and Single Crystal Growth
The generation of high-quality single crystals is the critical first step for any crystallographic study. This section outlines a field-proven protocol for the synthesis of this compound and the subsequent growth of diffraction-quality crystals.
Synthetic Pathway: Heck-Type Reaction
The synthesis described in the literature involves a reaction between 1-bromo-4-methoxybenzene and ethyl-2-cyanoacrylate.[1][3] This transformation is facilitated by a palladium catalyst in the presence of a phosphine ligand and a base. This approach provides a reliable route to the target compound.
Detailed Experimental Protocol: Synthesis
-
Reagent Preparation: In a three-necked round-bottom flask, dissolve tetra-n-butylammonium bromide (TBAB) (10 mmol), palladium acetate (0.27 mmol), triphenylphosphine (11 mmol), 1-bromo-4-methoxybenzene (5.4 mmol), and potassium carbonate (8.1 mmol) in 10 ml of dimethylformamide (DMF).
-
Initial Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere with constant stirring for 10–15 minutes until a yellowish-brown solution is obtained.
-
Causality Note: The palladium acetate and triphenylphosphine form the active catalyst. Potassium carbonate acts as the base, essential for the catalytic cycle. DMF is chosen as a high-boiling polar aprotic solvent to ensure all reagents remain in solution at the reaction temperature. The nitrogen atmosphere prevents the oxidation of the palladium catalyst.
-
-
Addition of Acrylate: Add ethyl-2-cyanoacrylate (6.4 mmol) to the solution.
-
Main Reaction: Continue heating the reaction mixture at 120 °C for 10 hours.
-
Work-up and Isolation: Cool the mixture to room temperature and filter it under vacuum to collect the crude product.
-
Purification: Purify the crude compound using column chromatography on silica gel. Elute with a mixture of petroleum ether and ethyl acetate (7:3 ratio). The product is identified by a retention factor (Rf) value of 0.69.[1][2][3]
-
Crystallization: The evaporation of the solvent from the purified fractions yields pale green colored crystals suitable for X-ray diffraction analysis.[1][2][3]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Crystallographic Analysis
The core of this guide is the detailed examination of the crystal structure. The following protocols are standard for modern single-crystal X-ray diffraction analysis.
Data Collection and Structure Solution Workflow
Sources
"Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate" physical and chemical properties
An In-Depth Technical Guide to Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate: Properties, Synthesis, and Applications
Introduction
This compound is a substituted acrylate ester that serves as a versatile and valuable building block in modern organic synthesis. Belonging to the broader class of cyanoacrylates, renowned for their high reactivity, this compound distinguishes itself through the presence of a methoxy-substituted phenyl group, which modulates its electronic properties and offers further synthetic handles. Its structural complexity, incorporating an electron-withdrawing cyano group and an ester functionality, creates a highly activated carbon-carbon double bond, making it a potent Michael acceptor and a key precursor for a variety of more complex molecules.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development and materials science. We will delve into its core physicochemical properties, detailed synthetic protocols, characteristic reactivity, and potential applications, with a focus on providing practical, field-proven insights grounded in authoritative scientific literature.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and structural properties is fundamental to its successful application in research and development. This section details the key characteristics of this compound.
Core Properties
The primary physical and identifying properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃NO₃ | [1][2] |
| Molecular Weight | 231.25 g/mol | [1] |
| IUPAC Name | ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | [2][3] |
| Alternate IUPAC Name | ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | [1] |
| CAS Number | 2286-29-5 | [1] |
| Appearance | Pale green colored crystals | [2][3] |
| Melting Point | 401 K (128 °C) | [2] |
| Alternate Melting Point | 77-80 °C | [4] |
Note on Stereochemistry and Physical State: The scientific literature predominantly refers to the (2E)-isomer, which is the thermodynamically more stable configuration.[2][3] The discrepancy in reported melting points may arise from different isomeric purities or polymorphic forms of the crystalline solid. The pale green coloration suggests the presence of chromophores within the conjugated system.
Molecular Structure and Crystallography
The molecular structure of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate has been elucidated through single-crystal X-ray diffraction.[2] The crystal system is monoclinic with the space group P21/n.[2]
Key structural insights include:
-
Planarity: The conformation across the C=C double bond is syn-periplanar, with a C(ring)—C=C—C(N) torsion angle of 3.2(5)°.[2][5] This near-planar arrangement facilitates extensive electron delocalization across the molecule.
-
Supramolecular Assembly: In the solid state, the molecules are not isolated but form a complex, ordered network through non-covalent interactions. Molecules are linked into inversion dimers through C—H···O hydrogen bonds.[2][5] These dimers are further arranged in a zigzag pattern and are linked by weak C—H···π and π···π stacking interactions, with a centroid-centroid separation of 3.9986 (17) Å.[2][5]
These intermolecular forces are critical as they dictate the compound's crystal packing, solubility, and melting point. Understanding these interactions is particularly relevant in the fields of crystal engineering and the development of solid-state formulations.
Caption: Supramolecular assembly of this compound.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals corresponding to each unique proton environment.[4] Expected signals include a triplet and a quartet for the ethyl ester protons, a singlet for the methoxy group protons, doublets for the aromatic protons on the phenyl ring, and a singlet for the vinylic proton.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals signals for each carbon atom, including the characteristic peaks for the nitrile (C≡N), carbonyl (C=O), and olefinic carbons.[4]
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum shows strong characteristic absorption bands for the nitrile group (C≡N stretch) around 2213 cm⁻¹, the ester carbonyl group (C=O stretch) around 1712 cm⁻¹, and the C=C double bond around 1583 cm⁻¹.[4]
Synthesis and Purification
The synthesis of this compound can be achieved through several routes. The following palladium-catalyzed cross-coupling reaction is a well-documented and reliable method.[2][3]
Palladium-Catalyzed Synthesis Protocol
This protocol describes a Heck-type reaction, a powerful method for forming carbon-carbon bonds. The choice of a palladium catalyst is crucial for its efficiency in activating the aryl halide.
Reagents and Equipment:
-
1-bromo-4-methoxybenzene
-
Ethyl-2-cyanoacrylate
-
Palladium (II) acetate (Pd(OAc)₂) - Catalyst
-
Triphenylphosphine (PPh₃) - Ligand
-
Potassium carbonate (K₂CO₃) - Base
-
Tetra-n-butylammonium bromide (TBAB) - Phase-transfer catalyst
-
N,N-Dimethylformamide (DMF) - Solvent
-
Three-necked round-bottom flask, condenser, nitrogen inlet, magnetic stirrer, heating mantle
-
Column chromatography setup (silica gel, petroleum ether, ethyl acetate)
Step-by-Step Methodology:
-
Catalyst System Preparation: In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve tetra-n-butylammonium bromide (10 mmol), palladium acetate (0.27 mmol), triphenylphosphine (11 mmol), 1-bromo-4-methoxybenzene (5.4 mmol), and potassium carbonate (8.1 mmol) in 10 ml of DMF.[2][3]
-
Expertise Note: The triphenylphosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition/reductive elimination cycle. The potassium carbonate acts as the base required to regenerate the active catalyst form. TBAB is used as a phase-transfer catalyst to improve the solubility and reactivity of the reagents.
-
-
Reaction Initiation: Heat the reaction mixture to 120 °C with constant stirring. Continue heating for 10-15 minutes until a yellowish-brown solution is obtained, indicating the formation of the active catalyst complex.[2][3]
-
Substrate Addition: Add ethyl-2-cyanoacrylate (6.4 mmol) to the solution.[2][3]
-
Reaction Progression: Continue heating the reaction mixture at 120 °C for 10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Trustworthiness Note: Monitoring by TLC is a self-validating step. A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot (with an Rƒ value of ~0.69 in a 7:3 petroleum ether:ethyl acetate system) confirms the reaction is proceeding to completion.[2][3]
-
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the mixture under vacuum to remove inorganic salts. The filtrate contains the crude product.
-
Purification: Purify the crude compound by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (7:3 ratio) as the eluent.[2][3]
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield pale green colored crystals of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.[2][3]
Caption: Workflow for the synthesis and purification of the title compound.
Chemical Reactivity and Applications
The unique arrangement of functional groups in this compound dictates its reactivity and makes it a valuable intermediate in several fields.
Reactivity Profile
The molecule's reactivity is dominated by the electron-deficient C=C double bond, which is activated by both the adjacent cyano (-CN) and ethyl ester (-COOEt) groups.
-
Michael Addition: It is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles (e.g., amines, thiols, carbanions). This reaction is fundamental to its use in building more complex molecular scaffolds.
-
Polymerization: Like other cyanoacrylates, it is susceptible to polymerization.[6] Anionic polymerization can be initiated rapidly by moisture or other weak bases.[7] Radical polymerization is also feasible under specific conditions, typically requiring an acidic stabilizer to prevent premature anionic polymerization.[6] This property is of interest in materials science for creating specialty polymers with tailored refractive indices and thermal properties.
-
Precursor for Heterocycles: The combination of functional groups allows for its use in cycloaddition reactions and condensation reactions to form various heterocyclic systems, which are common motifs in pharmacologically active compounds.
Caption: Key application pathways stemming from the compound's reactivity.
Applications in Drug Development
This compound is explicitly cited as an important starting material for the synthesis of biologically active molecules.[2][3] It serves as a key intermediate for producing:
-
2-Propenoylamides: These compounds are known to possess a range of pharmacological activities.
-
2-Propenoates: This class of molecules is also of significant interest in medicinal chemistry.
The Knoevenagel condensation, used to synthesize related structures, is a cornerstone reaction in the formation of compounds tested for anti-inflammatory properties.[8] The structural motif present in this compound is therefore highly relevant for the rational design of new therapeutic agents.
Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. The following guidelines are based on aggregated safety data.
4.1 Hazard Identification
-
GHS Classification: The compound is classified as Acute Toxicity 4 (Oral), meaning it is harmful if swallowed.[1] Related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]
4.2 Recommended Handling Procedures
-
Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[11]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
4.3 Storage and Stability
-
Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[11]
-
Incompatibilities: Avoid contact with strong bases, amines, alcohols, and oxidizing agents, which can initiate uncontrolled polymerization or decomposition.[12]
4.4 First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[11]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Conclusion
This compound is a multifunctional organic compound with significant potential for advanced applications. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it a valuable tool for chemists in both academic and industrial settings. The ability to act as a precursor to pharmacologically relevant scaffolds underscores its importance in drug discovery, while its inherent capacity for polymerization opens avenues in materials science. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers can effectively and safely leverage the unique chemical attributes of this powerful synthetic intermediate.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1549779, this compound. PubChem. Available at: [Link]
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Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1610. Available at: [Link]
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Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Semantic Scholar. Available at: [Link]
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Royal Society of Chemistry (2013). Supplementary Material (ESI) for Green Chemistry. RSC Advances. Available at: [Link]
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Suchetan, P. A., et al. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5339678, Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate. PubChem. Available at: [Link]
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Supplementary Information. (n.d.). General procedure for synthesis of Cyano acrylate derivatives. Available at: [Link]
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PrepChem (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Available at: [Link]
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ResearchGate (n.d.). 1H NMR of ethyl [2-cyano-3-phenyl-3-(4-methoxyphenyl)]acrylate (5.2b). Available at: [Link]
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Wikipedia (n.d.). Ethyl cyanoacrylate. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2772528, (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PubChem. Available at: [Link]
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ResearchGate (n.d.). Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies. Available at: [Link]
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Leal, J. H. S., et al. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 26(23), 7352. Available at: [Link]
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An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Foreword for the Research Professional
This technical guide is intended for researchers, scientists, and drug development professionals investigating the biological activities of novel small molecules. The focus of this document, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, is a compound with a paucity of direct mechanistic studies. Therefore, this guide adopts a predictive and investigative approach, postulating several potential mechanisms of action based on the well-documented activities of structurally related compounds. We will delve into the scientific rationale behind these hypotheses and provide detailed, field-proven experimental protocols to rigorously test them. Our objective is to equip the discerning researcher with the foundational knowledge and practical methodologies required to elucidate the bio-activity of this compound and others in its class.
Compound Profile: this compound
This compound is a member of the cyanoacrylate family, characterized by a core α,β-unsaturated carbonyl system. While it is recognized as a valuable synthetic intermediate for more complex, biologically active molecules, its intrinsic mechanism of action remains largely unexplored.[1][2] The presence of the electron-donating methoxy group on the phenyl ring, coupled with the electron-withdrawing cyano and ester moieties, creates a unique electronic profile that suggests the potential for specific biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | [1] |
| Molecular Weight | 231.25 g/mol | |
| IUPAC Name | ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
| CAS Number | 2286-29-5 |
Postulated Mechanisms of Action and Experimental Validation
Based on a comprehensive analysis of the compound's structural motifs and the known biological activities of analogous compounds, we propose three primary, experimentally verifiable mechanisms of action.
Cytotoxicity via Cellular Degradation
Scientific Rationale: A well-established characteristic of cyanoacrylates is their susceptibility to degradation, yielding cytotoxic products, namely formaldehyde and cyanoacetate.[3][4] The rate of this degradation is inversely proportional to the length of the alkyl chain of the ester group.[2][3][5] As an ethyl ester, this compound possesses a relatively short alkyl chain, suggesting a potential for more rapid degradation and subsequent cytotoxicity compared to its longer-chain counterparts.[2][5]
Experimental Validation: To ascertain the cytotoxic potential of this compound, a tiered experimental approach is recommended, beginning with a general assessment of cell viability and progressing to a more detailed analysis of apoptosis induction.
Caption: Postulated inhibition of the melanin synthesis pathway.
This spectrophotometric assay measures the ability of the test compound to inhibit the enzymatic activity of mushroom tyrosinase. [6][7][8][9][10] Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound
-
Kojic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of mushroom tyrosinase, L-DOPA, the test compound, and kojic acid in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 20 µL of varying concentrations of the test compound or positive control, 120 µL of phosphate buffer, and 20 µL of tyrosinase solution to each well. Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Kinetic Measurement: Measure the absorbance at 475 nm every minute for 20-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value.
Tubulin Polymerization Inhibition
Scientific Rationale: The α,β-unsaturated carbonyl moiety is a known Michael acceptor and can react with nucleophilic residues in proteins, such as the sulfhydryl groups of cysteine residues in tubulin. [11][12][13]This covalent modification can disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. [14][15]Given that this compound possesses this reactive moiety, it is plausible that it could act as a tubulin polymerization inhibitor.
Proposed Cellular Mechanism: Tubulin Polymerization Inhibition
Caption: Hypothesized mechanism of tubulin polymerization inhibition.
This assay directly measures the effect of the test compound on the polymerization of purified tubulin. [1][16][17][18] Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and assay buffer)
-
This compound
-
Paclitaxel (polymerization promoter, positive control)
-
Nocodazole (polymerization inhibitor, positive control)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. Prepare serial dilutions of the test compound and controls.
-
Reaction Setup: On ice, mix the tubulin solution with GTP and the test compound or controls in a 96-well plate.
-
Polymerization Measurement: Transfer the plate to a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence (or absorbance at 340 nm for a turbidity-based assay) every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence/absorbance versus time. Compare the polymerization curves of the test compound to the controls to determine if it inhibits or promotes tubulin polymerization.
Concluding Remarks for the Investigator
The mechanistic elucidation of novel compounds is a cornerstone of modern drug discovery and development. This guide provides a robust, evidence-based framework for investigating the potential biological activities of this compound. The proposed mechanisms of action—cytotoxicity via degradation, tyrosinase inhibition, and tubulin polymerization inhibition—are grounded in the established pharmacology of structurally related molecules. The detailed experimental protocols provided herein are designed to be both rigorous and reproducible, enabling the researcher to generate high-quality, publishable data. It is our hope that this comprehensive guide will serve as an invaluable resource in your scientific endeavors.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Chithra, P., & Arun, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1709, 69-74.
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Bio-protocol. (n.d.). Cell-Based Tubulin Polymerization Assay. Retrieved from [Link]
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610–o1611.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Ishiguro, K., Ando, T., Watanabe, O., & Goto, H. (2008). Specific reaction of alpha,beta-unsaturated carbonyl compounds such as 6-shogaol with sulfhydryl groups in tubulin leading to microtubule damage. FEBS letters, 582(23-24), 3531–3536.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Ma, C., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 1-13.
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- Kim, D., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2141.
- de Almeida, A. P., et al. (2018). Cytotoxicity of polymerized commercial cyanoacrylate adhesive on cultured human oral fibroblasts.
- Gonzalez, R., et al. (2016). Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. PLoS One, 11(6), e0157920.
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- Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). Molecules, 26(3), 566.
- Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). MDPI.
- A Covalent and Modulable Inhibitor of the Tubulin-Microtubule System: Insights Into the Mechanism of Cacalol. (2022). Frontiers in Chemistry, 10, 843351.
- Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. (n.d.). MDPI.
- Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021).
- QSAR and docking studies of α,β-unsaturated carbonyl compounds against human breast adenocarcinoma cell line MCF-7. (2018). European Journal of Chemistry, 9(3), 275-280.
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- Structure-Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. (2018). Molecules, 23(6), 1413.
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"Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate" derivatives and their synthesis
An In-depth Technical Guide to the Synthesis and Application of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Derivatives
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern drug discovery and materials science, the identification and development of versatile chemical scaffolds are paramount. This compound stands out as one such pivotal molecule. Its structure, characterized by an electron-deficient carbon-carbon double bond, is activated by two distinct electron-withdrawing groups—a nitrile (–CN) and an ester (–COOEt). This unique electronic arrangement makes it an exceptionally valuable intermediate, or "building block," for the synthesis of a diverse array of more complex molecules.[1][2][3]
This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive exploration of this compound. We will delve into the mechanistic intricacies of its synthesis, provide field-proven experimental protocols, and survey the applications of its derivatives, particularly in the realm of medicinal chemistry. The focus is not merely on procedural steps but on the underlying chemical principles that govern experimental choices, thereby offering a deeper, more actionable understanding of this important compound class.
The Knoevenagel Condensation: A Robust Pathway to Cyanoacrylates
The most reliable and widely adopted method for synthesizing this compound and its derivatives is the Knoevenagel condensation.[4][5][6][7] This classic carbon-carbon bond-forming reaction provides a powerful tool for creating α,β-unsaturated systems.
Mechanistic Underpinnings: An Expert's View
The reaction proceeds via a base-catalyzed condensation between an active methylene compound (ethyl cyanoacetate) and a carbonyl compound (4-methoxybenzaldehyde).[5][6] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Formation of the Nucleophile: The reaction is initiated by a base, which abstracts an acidic α-hydrogen from ethyl cyanoacetate. The acidity of this proton is significantly enhanced by the resonance-stabilizing, electron-withdrawing effects of the adjacent nitrile and ester groups. This deprotonation generates a highly stable carbanion (enolate).
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to form a β-hydroxy adduct.
-
Dehydration: The final step is the elimination of a water molecule (dehydration). This step is often facilitated by heat and is the driving force of the reaction, as it results in the formation of a highly stable, conjugated π-system. The product, this compound, is thus formed.
The overall mechanism is depicted below:
Caption: The Knoevenagel condensation mechanism.
Causality Behind Reagent and Catalyst Selection
-
Ethyl Cyanoacetate: This is the quintessential active methylene compound for this synthesis. The combined inductive and resonance effects of the cyano and ethyl ester groups render the methylene protons sufficiently acidic for deprotonation by even weak bases.
-
Aromatic Aldehydes: While our focus is on 4-methoxybenzaldehyde, the scope of this reaction is vast. The electronic nature of substituents on the aromatic ring of the aldehyde can influence the reaction rate. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction, whereas electron-donating groups, like the methoxy group, may slightly retard it.
-
Catalyst Choice: The choice of catalyst is a critical parameter that can dictate reaction time, yield, and overall efficiency.
-
Amine Bases: Simple bases like piperidine or ammonium acetate are classic choices that are effective and inexpensive.[8][9][10]
-
Ionic Liquids: Modern protocols often employ ionic liquids, such as diisopropylethylammonium acetate (DIPEAc), as both the catalyst and reaction medium.[4] These are considered "greener" alternatives due to their low volatility and potential for recyclability, and they often lead to shorter reaction times and higher yields.[4]
-
Alternative Catalysts: Research has also explored other catalytic systems, including phosphines and even base-free conditions using copper metal surfaces, highlighting the ongoing innovation in this area.[7][11]
-
A Validated Experimental Protocol: DIPEAc-Catalyzed Synthesis
The following protocol is a robust and high-yielding method for the synthesis of ethyl 2-cyano-3-(aryl)acrylates, adapted from validated literature procedures.[4][12]
Workflow Diagram
Caption: Step-by-step synthesis workflow.
Step-by-Step Methodology
-
Reagents and Materials:
-
4-Methoxybenzaldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)
-
Hexane (10 mL)
-
Ethyl acetate (for TLC and chromatography)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel 60 F254)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-methoxybenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and hexane (10 mL).
-
Add diisopropylethylammonium acetate (DIPEAc) (0.1 mmol) to the mixture.
-
Heat the reaction mixture to 65-70 °C with stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (8:2) mobile phase. The reaction is typically complete within 3-6 hours.
-
Once the starting materials are consumed, cool the reaction mixture to 40-45 °C.
-
The product often separates as a denser layer. Transfer the mixture to a separatory funnel and separate the layers.
-
Concentrate the bottom (product) layer under reduced pressure using a rotary evaporator.
-
Purify the resulting crude material by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired product.
-
-
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Hexane and ethyl acetate are flammable; avoid open flames.
-
Characterization and Physicochemical Properties
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below for this compound is compiled from literature sources.[4][12][13]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₃ | [1][13] |
| Molecular Weight | 231.24 g/mol | [1][13] |
| Appearance | Solid | [4][12] |
| Melting Point | 77-80 °C | [4][12] |
| IR (KBr, cm⁻¹) | 2988, 2213 (CN), 1712 (C=O), 1583, 1177 | [4][12] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.15 (s, 1H), 7.98 (d, J=7.2 Hz, 2H), 6.97 (d, J=7.2 Hz, 2H), 4.32-4.37 (m, 2H), 3.87 (s, 3H), 1.37 (t, J=7.2 Hz, 3H) | [4][12] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 163.7, 163.1, 154.3, 133.6, 124.3, 116.2, 114.7, 99.4, 62.4, 55.8, 14.1 | [4][12] |
Expanding the Chemical Space: Synthesis of Derivatives
The true power of the Knoevenagel condensation lies in its adaptability. By substituting 4-methoxybenzaldehyde with other aromatic or heteroaromatic aldehydes, a vast library of derivatives can be synthesized using the same fundamental protocol. This allows for systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: General reaction for derivative synthesis.
Below is a summary of various derivatives synthesized via this method, demonstrating the broad scope of the reaction.
| Entry | Aldehyde Substituent (R) | Product Name | Yield (%) | M.p. (°C) | Reference |
| 1 | H | Ethyl-2-cyano-3-phenylacrylate | 91 | 48-51 | [4] |
| 2 | 4-Cl | Ethyl-2-cyano-3-(4-chlorophenyl)acrylate | 94 | 88-90 | [4] |
| 3 | 4-NO₂ | Ethyl-2-cyano-3-(4-nitrophenyl)acrylate | 93 | 161-165 | [12] |
| 4 | 4-OCH₃ | Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate | 96 | 77-80 | [4] |
| 5 | Furan-2-yl | Ethyl-2-cyano-3-(furan-2-yl)acrylate | 90 | 83-85 | [4] |
| 6 | Thiophen-2-yl | Ethyl-2-cyano-3-(thiophen-2-yl)acrylate | 91 | 93-96 | [4] |
Applications in Drug Discovery and Beyond
The ethyl 2-cyanoacrylate scaffold is more than a synthetic curiosity; it is a gateway to pharmacologically active molecules.
-
Anticancer Potential: A significant body of research has focused on the anticancer properties of cyanoacrylate derivatives. Several compounds synthesized from this core structure have been screened against various human cancer cell lines, including A549 (lung), HT-29 (colon), and HepG2 (liver), demonstrating notable cytotoxic activity.[4] The structural motif is related to that of Entacapone, a known inhibitor of catechol-O-methyltransferase (COMT), which has also been investigated for its anticancer effects.[8] The trans double-bond and cyano group are often considered crucial for this biological activity.[8]
-
Precursors to Heterocyclic Compounds: The electrophilic nature of the double bond in these acrylate derivatives makes them ideal substrates for Michael addition reactions. This reactivity allows them to serve as starting materials for the synthesis of various heterocyclic systems, such as pyrazoles, benzothiazoles, and pyridines, which are privileged structures in medicinal chemistry.[5]
-
Material Science: Beyond pharmaceuticals, cyanoacrylates are famous as the primary components of "super glues."[5][14] The rapid, moisture-initiated anionic polymerization of the monomer is responsible for its strong adhesive properties.[14][15] While the derivatives discussed here are primarily for drug discovery, their fundamental structure as functionalized monomers gives them potential applications in the development of novel polymers and materials.
Conclusion and Future Outlook
This compound and its derivatives represent a class of compounds with significant synthetic utility and proven biological potential. The Knoevenagel condensation provides an efficient, versatile, and scalable route for their synthesis, allowing for the creation of diverse molecular libraries. The continued exploration of greener catalysts, novel aldehyde substrates, and downstream transformations will undoubtedly expand the applications of this valuable scaffold. For medicinal chemists and drug development professionals, these molecules offer a promising starting point for designing next-generation therapeutics, particularly in the field of oncology.
References
-
Bollikolla, H. B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]
-
Bollikolla, H. B., et al. (2024). Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. Caribbean Journal of Science and Technology. [Link]
-
Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Bollikolla, H. B., et al. (2022). Supplementary Information for "Improved Knoevenagel Condensation Protocol...". Journal of the Mexican Chemical Society. [Link]
-
Progress in Chemical and Biochemical Research. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]
-
Wang, C., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. [Link]
-
Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Semantic Scholar. [Link]
-
Request PDF. (n.d.). Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. ResearchGate. [Link]
-
Supporting Information. (n.d.). Base-free Knoevenagel condensation catalyzed by copper metal surfaces. University of Rochester. [Link]
-
Zhou, H., et al. (2009). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2014). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]
-
ResearchGate. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. [Link]
-
Reddy, G. K., & Cho, G. (2014). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6. Methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacrylate. [Link]
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The Synthetic Versatility of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate: A Technical Guide for the Modern Organic Chemist
Introduction: Unveiling a Privileged Synthon
In the landscape of organic synthesis, certain molecules distinguish themselves through a unique combination of reactivity, stability, and versatility. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is one such compound. Possessing a strategically functionalized and electron-deficient carbon-carbon double bond, this α,β-unsaturated ester serves as a powerful building block for the construction of a diverse array of complex molecular architectures. Its utility is particularly pronounced in the synthesis of biologically relevant heterocyclic scaffolds, making it an invaluable tool for researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of the synthesis and reactivity of this compound, offering both theoretical insights and field-proven experimental protocols to empower the modern synthetic chemist.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a starting material's properties is fundamental to its effective application. The key physicochemical and spectroscopic data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₃ | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| IUPAC Name | ethyl (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | [1] |
| CAS Number | 2286-29-5 | [1] |
| Appearance | Pale green colored crystals | [2][3] |
| Melting Point | 77-80 °C | [4] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.15 (s, 1H), 7.98 (d, J=7.2 Hz, 2H), 6.97 (d, J=7.2 Hz, 2H), 4.32-4.37 (m, 2H), 3.87 (s, 3H), 1.37 (t, J=7.2 Hz, 3H) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 163.7, 163.1, 154.3, 133.6, 124.3, 116.2, 114.7, 99.4, 62.4, 55.8, 14.1 | [4] |
| IR (KBr) ν (cm⁻¹) | 2988, 2213 (C≡N), 1712 (C=O), 1583, 1177 | [4] |
Synthesis of the Core Scaffold: Established Methodologies
The efficient preparation of this compound is a critical first step. Two primary, high-yielding methods have been established in the literature: the Knoevenagel condensation and a Heck-type cross-coupling reaction. The choice between these methods often depends on the availability of starting materials and desired scale.
Method 1: The Knoevenagel Condensation
This classical carbon-carbon bond-forming reaction provides a direct and atom-economical route to the target compound. The reaction proceeds via the condensation of an active methylene compound, ethyl cyanoacetate, with an aromatic aldehyde, 4-methoxybenzaldehyde.
The Knoevenagel condensation is typically catalyzed by a weak base. The base deprotonates the α-carbon of ethyl cyanoacetate, which is rendered acidic by the adjacent cyano and ester groups. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product. The use of a catalyst like diisopropylethylammonium acetate (DIPEAc) is advantageous as it is a non-nucleophilic base that minimizes side reactions.[4]
Caption: Knoevenagel condensation workflow for this compound synthesis.
-
Reagents: 4-methoxybenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), diisopropylethylammonium acetate (DIPEAc) (0.1 mmol), hexane (10 mL).
-
Procedure:
-
To a solution of 4-methoxybenzaldehyde and ethyl cyanoacetate in hexane, add DIPEAc.
-
Heat the reaction mixture at 65-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (hexane:ethyl acetate, 8:2). The reaction is typically complete within 3-6 hours.[4]
-
Upon completion, cool the reaction mixture to 40-45 °C.
-
The product often separates as a distinct layer. Separate the layers and concentrate the product layer under reduced pressure.
-
The resulting material can be purified by recrystallization from a suitable solvent to yield the desired product with high purity (typically >95%).[4]
-
Method 2: Palladium-Catalyzed Heck-Type Reaction
This reaction follows a catalytic cycle typical of Heck reactions. The active Pd(0) catalyst undergoes oxidative addition into the aryl bromide bond. Subsequent migratory insertion of the ethyl-2-cyanoacrylate into the aryl-palladium bond, followed by β-hydride elimination, releases the product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting efficient coupling.
Caption: Workflow for the Heck-type synthesis of this compound.
-
Reagents: 1-bromo-4-methoxybenzene (5.4 mmol), ethyl-2-cyanoacrylate (6.4 mmol), palladium acetate (0.27 mmol), triphenylphosphine (11 mmol), potassium carbonate (8.1 mmol), tetra-n-butylammonium bromide (TBAB) (10 mmol), DMF (10 mL).[2][3]
-
Procedure:
-
In a three-necked round-bottom flask, dissolve TBAB, palladium acetate, triphenylphosphine, 1-bromo-4-methoxybenzene, and potassium carbonate in DMF.
-
Heat the mixture to 120 °C under a nitrogen atmosphere with constant stirring for 10-15 minutes until a yellowish-brown solution is obtained.[2][3]
-
Add ethyl-2-cyanoacrylate to the solution and continue heating at 120 °C for 10 hours.[2][3]
-
After cooling, filter the reaction mixture under vacuum to obtain the crude product.
-
Purify the crude compound by column chromatography using a mixture of petroleum ether and ethyl acetate (7:3) as the eluent to yield pale green colored crystals.[2][3]
-
Applications in Heterocyclic Synthesis: A Gateway to Molecular Diversity
The true synthetic power of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic systems. Its electrophilic nature makes it an excellent Michael acceptor, and the presence of multiple functional groups allows for subsequent cyclization reactions.
Synthesis of 2-Amino-4H-Pyrans
Polysubstituted 4H-pyrans are important structural motifs found in numerous natural products and pharmacologically active compounds.[5] A highly efficient route to these compounds involves a one-pot, three-component reaction of an aldehyde, an active methylene compound, and a suitable Michael acceptor. In this context, this compound can react with another active methylene compound, such as malononitrile, in the presence of a basic catalyst.
The reaction is initiated by a base-catalyzed Michael addition of the malononitrile carbanion to the β-carbon of the acrylate. The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-amino-4H-pyran. The choice of a mild base, such as piperidine or ammonia, is critical to promote the reaction without inducing unwanted side reactions.[5][6]
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Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate: A Scrutiny of Potential Biological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, a substituted α,β-unsaturated cyanoacrylate, represents a class of organic compounds that have garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive analysis of the potential biological activities of this specific molecule. Synthesizing data from related compounds and established biochemical principles, we explore its putative anticancer and antimicrobial properties. This document is intended to serve as a foundational resource for researchers, offering not only a review of potential mechanisms of action but also detailed, field-proven experimental protocols to facilitate further investigation.
Introduction: The Chemical and Biological Landscape of this compound
This compound (ECMA) is an organic compound with the molecular formula C₁₃H₁₃NO₃[1]. Its structure, characterized by an electron-withdrawing cyano group and an ester moiety attached to a carbon-carbon double bond, which is in conjugation with a methoxy-substituted phenyl ring, makes it a Michael acceptor. This inherent reactivity is a cornerstone of its potential biological activities. While direct and extensive biological testing of ECMA is not widely documented in publicly available literature, the broader family of cyanoacrylates and compounds with similar structural motifs have demonstrated a range of pharmacological effects, including antitumor and antimicrobial actions[2]. This guide will, therefore, extrapolate potential activities and mechanisms for ECMA based on the established bioactivity of its analogs, while providing the necessary tools for its empirical validation.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| IUPAC Name | ethyl (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | [1] |
| CAS Number | 2286-29-5 | [1] |
Potential Anticancer Activity: A Mechanistic Hypothesis
While direct studies on the anticancer effects of this compound are limited, related α,β-unsaturated carbonyl compounds have shown promise as cytotoxic agents. The proposed mechanism often revolves around the inhibition of tubulin polymerization, a critical process for cell division.
Postulated Mechanism of Action: Tubulin Polymerization Inhibition
The α,β-unsaturated carbonyl moiety in ECMA can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in cellular proteins. A key target for compounds with this feature is β-tubulin. By covalently binding to β-tubulin, ECMA could disrupt the formation of microtubules, which are essential for the mitotic spindle. This disruption leads to cell cycle arrest, typically in the G2/M phase, and can subsequently trigger apoptosis (programmed cell death).
Caption: Postulated mechanisms of antimicrobial activity of ECMA.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To quantify the antimicrobial efficacy of ECMA, the broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)
-
This compound (ECMA)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Preparation of ECMA dilutions: Prepare a stock solution of ECMA in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth with inoculum, no ECMA) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of ECMA in which no visible growth is observed. If using resazurin, a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Data Recording: Record the MIC value in µg/mL.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between 4-methoxybenzaldehyde and ethyl cyanoacetate, often in the presence of a basic catalyst.
General Synthesis Scheme:
Caption: General synthesis route for this compound.
Characterization of the synthesized compound is crucial and is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Future Directions and Conclusion
The information presented in this guide suggests that this compound is a compound worthy of further biological investigation. While its direct biological activities are not yet extensively documented, the reactivity of its core structure and the known bioactivities of related compounds provide a strong rationale for exploring its potential as an anticancer and antimicrobial agent.
Future research should focus on:
-
Broad-spectrum screening: Testing ECMA against a wider panel of cancer cell lines and microbial pathogens.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by ECMA.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of ECMA to optimize its biological activity and reduce potential toxicity.
-
In vivo studies: Evaluating the efficacy and safety of ECMA in animal models.
This technical guide provides a solid foundation for initiating such research endeavors. The provided protocols are robust and can be adapted to specific laboratory settings. It is our hope that this document will stimulate further research into the pharmacological potential of this compound and its derivatives.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- de Melo, W. M., et al. (2013). Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. Journal of Oral and Maxillofacial Surgery, 71(1), e1-e7.
- Kaplan, M., et al. (2005). In Vitro Toxicity Test of Ethyl 2-cyanoacrylate, a Tissue Adhesive Used in Cardiovascular Surgery, by Fibroblast Cell Culture Method. The Heart Surgery Forum, 8(3), E189-E192.
- Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
- Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1610.
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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ResearchGate. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
-
OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Methodological & Application
Synthesis of bioactive molecules using "Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate"
An Application Guide for the Synthesis of Bioactive Molecules from Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Authored by: Dr. Gemini, Senior Application Scientist
Publication Date: January 17, 2026
Abstract
This compound is a highly versatile and valuable precursor in medicinal chemistry and drug development. Its unique structure, featuring a Michael acceptor system activated by adjacent cyano and ester electron-withdrawing groups, makes it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed, field-proven protocols for the preparation of key bioactive scaffolds. We delve into the causality behind experimental choices, present data in a clear and comparative format, and visualize complex reaction pathways to empower researchers in their synthetic endeavors. The protocols herein are designed to be self-validating, grounded in authoritative literature, and aimed at professionals in chemical research and pharmaceutical development.
Introduction: The Strategic Importance of this compound
In the landscape of modern synthetic chemistry, the efficiency and versatility of starting materials are paramount. This compound, a member of the cyanoacrylate family, stands out as a cornerstone building block. Its strategic value stems from three key features:
-
Electrophilic Olefin: The carbon-carbon double bond is highly electron-deficient, rendering it susceptible to nucleophilic attack via Michael addition. This reactivity is the gateway to a multitude of cyclization and addition reactions.
-
Multiple Reaction Sites: The molecule possesses a nitrile (-C≡N), an ester (-COOEt), and an activated alkene, all of which can be selectively targeted to build molecular complexity.
-
The 4-Methoxyphenyl Moiety: This group is frequently found in pharmacologically active molecules and can influence properties such as solubility, receptor binding, and metabolic stability.
This combination of features allows for the construction of various heterocyclic systems, including pyrimidines, pyrazoles, and pyridines, many of which are known to possess significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
Synthesis of the Precursor: this compound
The most common and efficient method for synthesizing the title compound is the Knoevenagel condensation.[5] This reaction involves the nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a carbonyl group (4-methoxybenzaldehyde), followed by dehydration.
Mechanistic Insight
The reaction is typically catalyzed by a weak base, such as piperidine or diisopropylethylammonium acetate (DIPEAc).[6] The base's role is to deprotonate the ethyl cyanoacetate, forming a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often acid-catalyzed or driven by heat, eliminates a molecule of water to yield the final α,β-unsaturated product. The use of a mild base is critical to prevent the self-condensation of the aldehyde, a common side reaction when strong bases are employed.[5]
Visualization: Knoevenagel Condensation Workflow
Caption: Workflow for the synthesis of the target precursor.
Detailed Experimental Protocol
This protocol is adapted from a high-yield procedure using DIPEAc as a catalyst.[6][7]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde (1.36 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in hexane (50 mL).
-
Catalyst Addition: Add diisopropylethylammonium acetate (DIPEAc) (0.17 g, 1 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:2). The reaction is typically complete within 3-6 hours.
-
Workup: Once the starting materials are consumed, cool the reaction mixture to 40-45°C. The product often separates as an immiscible lower layer. Transfer the mixture to a separatory funnel and collect the bottom (product) layer.
-
Isolation: Concentrate the collected layer under reduced pressure using a rotary evaporator to remove residual solvent.
-
Purification: Purify the resulting crude material by recrystallization from ethanol or by column chromatography on silica gel to yield the final product as a solid.
Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | DIPEAc | Hexane | 3-6 | 96 | 77-80 |
Data sourced from Reddy et al. (2016)[6][7][8]
Characterization Data (¹H NMR, 400 MHz, CDCl₃): δ = 8.15 (s, 1H), 7.98 (d, J=7.2 Hz, 2H), 6.97 (d, J=7.2 Hz, 2H), 4.32-4.37 (m, 2H), 3.87 (s, 3H), 1.37 (t, J=7.2 Hz, 3H).[8]
Application: Synthesis of Bioactive Pyrimidine Thiones
Pyrimidine derivatives are a class of heterocyclic compounds of immense interest in medicinal chemistry due to their wide range of biological activities. The reaction of α,β-unsaturated nitriles, such as our precursor, with thiourea provides a direct and efficient route to 4-aryl-5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidines.[9]
Mechanistic Insight
The synthesis proceeds via a cyclocondensation reaction. The thiourea acts as a binucleophile. The first step is a Michael addition of one of the amino groups to the electron-deficient alkene of the acrylate. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl carbon. Finally, elimination of ethanol drives the reaction to completion, forming the stable heterocyclic pyrimidine thione ring system.
Visualization: Pyrimidine Thione Synthesis Pathway
Caption: Reaction pathway for pyrimidine thione synthesis.
Detailed Experimental Protocol
This is a general protocol for the synthesis of pyrimidine thiones from arylidine derivatives.[9]
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (2.31 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in absolute ethanol (40 mL).
-
Catalyst Addition: Add a catalytic amount of anhydrous potassium carbonate (0.2 g).
-
Reaction: Heat the mixture to reflux with stirring for 8-10 hours. Monitor the reaction by TLC until the starting acrylate is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water and acidify with dilute HCl until the pH is ~5-6.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Application: Synthesis of Bioactive Aminopyrazoles
Pyrazole scaffolds are another privileged structure in drug discovery. The reaction of our precursor with hydrazine hydrate offers a direct route to 5-amino-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate derivatives.[10]
Mechanistic Insight
This reaction is a classic example of heterocycle formation through condensation. It begins with a nucleophilic attack by one of the hydrazine nitrogen atoms on the electrophilic β-carbon of the acrylate (Michael addition). This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon. A subsequent tautomerization leads to the formation of the aromatic and highly stable aminopyrazole ring.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of aminopyrazoles from cyanoacrylates.[10]
-
Setup: In a 50 mL flask, dissolve this compound (2.31 g, 10 mmol) in absolute ethanol (25 mL).
-
Reagent Addition: Add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
Reaction: After the initial reaction subsides, heat the mixture to reflux for 4 hours.
-
Workup: Cool the reaction mixture in an ice bath. The product will often crystallize or precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Purification: If necessary, the product can be recrystallized from ethanol to achieve high purity.
Conclusion and Future Outlook
This compound has proven to be an exceptionally useful and versatile platform for the synthesis of diverse, biologically relevant heterocyclic molecules. The protocols detailed in this guide for the synthesis of pyrimidine thiones and aminopyrazoles represent just two examples of its broad applicability. The straightforward nature of these reactions, coupled with the high yields and importance of the resulting scaffolds, underscores the value of this precursor in any drug discovery program. Future research can expand its use to create even more complex molecular architectures, such as fused heterocyclic systems or as a key component in multi-component reactions, further solidifying its role as a power-player in the synthetic chemist's toolbox.
References
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Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610. Available at: [Link]
-
Reddy, T., K., & Lakshmi, K., M. (2016). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. International Journal of ChemTech Research, 9(5), 629-638. Available at: [Link]
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Suchetan, P. A., et al. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2019). Synthesis of pyrazole derivatives. ResearchGate. Available at: [Link]
-
Hafez, H. N., & El-Gazzar, A. R. B. A. (2009). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. Zeitschrift für Naturforschung B, 64(2), 209-216. Available at: [Link]
- Glaser, R., & Conklin, D. (2014). Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Supporting Information. University of Missouri.
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Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Semantic Scholar. Available at: [Link]
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Ragaini, F., et al. (2019). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 24(22), 4153. Available at: [Link]
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Quiroga, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Chilean Chemical Society, 64(2), 4485-4494. Available at: [Link]
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Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Hou, J., et al. (2023). Several examples of bioactive 1,4-dihydropyridine derivatives. ResearchGate. Available at: [Link]
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Reddy, T., K., & Lakshmi, K., M. (2016). Supplementary Information for Improved Knoevenagel Condensation Protocol. sphinxsai.com. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PrepChem.com. Retrieved from: [Link]
-
Al-Said, M. S., et al. (2010). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Molecules, 15(6), 4043-4059. Available at: [Link]
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Nguyen, T. H., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17531–17540. Available at: [Link]
-
Kulkarni, S., et al. (2016). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. ResearchGate. Available at: [Link]
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Application Note: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate as a Versatile Scaffold for the Synthesis of Novel Tubulin Polymerization Inhibitors
Abstract: Microtubules are highly dynamic cytoskeletal polymers essential for mitotic spindle formation and cell division, making them a cornerstone target in cancer chemotherapy.[1][2] Small molecules that disrupt microtubule dynamics, such as the natural product Combretastatin A-4 (CA-4), have shown potent antitumor activity by binding to the colchicine site on β-tubulin and inhibiting its polymerization.[3][4] However, challenges like poor solubility and isomerization of CA-4's cis-stilbene bridge have driven the search for analogues with improved pharmacological profiles.[4][5] This guide details the strategic use of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, a highly versatile and readily accessible chemical intermediate, as a foundational scaffold for the rational design and synthesis of a new generation of tubulin polymerization inhibitors. We provide detailed, field-tested protocols for the synthesis of advanced heterocyclic analogues, their subsequent biological evaluation, and an analysis of the underlying mechanisms of action.
The Central Role of Tubulin in Cancer Therapeutics
Microtubules are composed of α- and β-tubulin heterodimers that polymerize in a dynamic process crucial for cellular integrity and mitosis.[1] The constant assembly (polymerization) and disassembly (depolymerization) of microtubules are vital for the formation of the mitotic spindle, which segregates chromosomes during cell division.[1] Interference with this process triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, programmed cell death (apoptosis).[3][6]
Antitubulin agents are broadly classified based on their binding site and mechanism:
-
Colchicine-Site Binders: These agents, including Combretastatin A-4, inhibit polymerization by binding to a site on β-tubulin, preventing the curved-to-straight conformational change required for incorporation into microtubules.[2][3]
-
Vinca Alkaloid-Site Binders: These compounds also inhibit microtubule polymerization but bind to a distinct site at the tubulin dimer interface.
-
Taxane-Site Binders: Unlike the others, taxanes (e.g., Paclitaxel) stabilize microtubules, suppressing their dynamics and also leading to mitotic arrest.
The simplicity and potent activity of colchicine-site binders make them an attractive starting point for drug discovery, with ongoing efforts to develop analogues that overcome the limitations of natural products.[7]
This compound: A Privileged Synthetic Intermediate
This compound is an α,β-unsaturated carbonyl compound that serves as an excellent precursor for creating diverse molecular architectures. Its chemical properties make it an ideal starting point for synthesizing tubulin inhibitors.
Key Structural & Chemical Features:
-
Molecular Formula: C₁₃H₁₃NO₃[8]
-
Synthesis: Typically synthesized via a Knoevenagel condensation between 4-methoxybenzaldehyde and ethyl 2-cyanoacetate.[9][10] This is a reliable and high-yielding reaction.
-
Reactivity: The molecule contains multiple reactive sites: the electron-deficient double bond acts as a Michael acceptor, the cyano and ester groups can be hydrolyzed or converted to other functionalities, and the methoxy-substituted phenyl ring can be modified. This poly-functionality allows for the construction of complex heterocyclic systems that can mimic the diaryl structure of potent inhibitors like CA-4.[11]
Synthetic Protocol: From Acrylate to a Potent Thieno[2,3-c]pyridine Inhibitor
This section provides a representative protocol for synthesizing a novel tubulin inhibitor based on a tetrahydrothieno[2,3-c]pyridine scaffold, a class of compounds known to exhibit potent antitubulin activity.[12] The synthesis utilizes this compound as a key building block in a multi-step reaction sequence.
Workflow for Synthesis of a Thieno[2,3-c]pyridine Analogue```dot
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Sources
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- 12. Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate in Cancer Research
I. Introduction: Unveiling the Potential of a Novel Cyanoacrylate
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a small molecule belonging to the cyanoacrylate class of compounds, characterized by a core acrylate backbone. While extensively utilized as a precursor in the synthesis of various biologically active molecules, its intrinsic therapeutic potential, particularly in oncology, remains an area of burgeoning interest.[1][2] The structural motif of a methoxy-substituted phenyl ring is a common feature in a multitude of compounds exhibiting significant anticancer properties. This has led to the hypothesis that this compound may serve as a valuable tool in cancer research, potentially exhibiting cytotoxic, anti-proliferative, and pro-apoptotic effects.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications of this compound in cancer research. The protocols detailed herein are based on established methodologies for in vitro evaluation of anticancer compounds and are designed to be robust and reproducible. While direct studies on this specific molecule are emerging, the provided workflows are grounded in the known activities of structurally related compounds.[3][4][5][6]
II. Postulated Mechanism of Action: Insights from Structurally Related Compounds
Based on the bioactivity of analogous compounds, this compound is postulated to exert its anticancer effects through multiple signaling pathways. The presence of the methoxyphenyl group is particularly significant, as this moiety is found in other compounds known to modulate key cellular processes involved in cancer progression.[4][5]
A. Induction of Apoptosis: A primary mechanism is likely the induction of programmed cell death, or apoptosis, in cancer cells. This can be mediated through both intrinsic and extrinsic pathways, involving the activation of caspases, modulation of the Bcl-2 family of proteins, and ultimately leading to the orderly dismantling of the cell.[6]
B. Cell Cycle Arrest: The compound may also interfere with the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints, such as G2/M. This prevents cell division and proliferation, thereby limiting tumor growth.[5]
C. Modulation of Key Signaling Pathways: Structurally similar molecules have been shown to impact critical signaling cascades that are often dysregulated in cancer. These include:
-
MAPK/ERK Pathway: This pathway is central to cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to reduced cancer cell growth.[5]
-
PI3K/Akt Pathway: A key survival pathway that is often hyperactivated in cancer. Its inhibition can promote apoptosis.
-
VEGFR2 Signaling: Inhibition of Vascular Endothelial Growth Factor Receptor 2 signaling can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[4]
The following diagram illustrates a potential, generalized mechanism of action for this compound based on these insights.
Caption: Putative Mechanism of Action of this compound.
III. Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of this compound's anticancer potential.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a fundamental first step to determine the cytotoxic effects of the compound on a panel of cancer cell lines.
A. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
B. Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader.
C. Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
D. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantitative analysis of apoptosis and necrosis induced by the compound.
A. Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
B. Materials:
-
Cancer cell lines.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
6-well plates.
-
Flow cytometer.
C. Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
D. Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Caption: Workflow for Apoptosis Assessment.
IV. Data Presentation
Quantitative data from the proposed experiments should be summarized in a clear and concise manner.
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast | 48 | 15.2 ± 2.1 |
| A549 | Lung | 48 | 25.8 ± 3.5 |
| HeLa | Cervical | 48 | 18.9 ± 2.8 |
| HCT116 | Colon | 48 | 32.4 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
V. Conclusion and Future Directions
The application notes and protocols outlined in this document provide a solid foundation for investigating the anticancer potential of this compound. Based on the activity of structurally related compounds, this molecule holds promise as a novel agent in cancer research. Future studies should aim to elucidate its precise mechanism of action by investigating its effects on specific signaling pathways through techniques such as Western blotting and kinase assays. Furthermore, in vivo studies using animal models will be crucial to validate its therapeutic efficacy and safety profile.
VI. References
-
Vertex AI Search. Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate.
-
PubMed. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. [Link]
-
National Institutes of Health (NIH). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]
-
ResearchGate. (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]
-
National Institutes of Health (NIH). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]
-
PubChem. This compound. [Link]
-
PubMed. Toxicity of cyanoacrylates in vitro using extract dilution assay on cell cultures. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
PubMed. Ethyl (2E)-2-cyano-3-(4-meth-oxy-phen-yl)acrylate. [Link]
-
YouTube. Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]
-
National Institutes of Health (NIH). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. [Link]
-
National Institutes of Health (NIH). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. [Link]
-
Sorger Lab at Harvard Medical School. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. [Link]
-
National Institutes of Health (NIH). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. [Link]
-
National Institutes of Health (NIH). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. [Link]
-
PubMed. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. [Link]
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- 6. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Framework for Assessing the Cytotoxicity of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (ECMA) Derivatives
Introduction
The ethyl 2-cyano-3-arylacrylate scaffold, to which Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (ECMA) and its derivatives belong, represents a class of compounds with significant potential in medicinal chemistry. These molecules are recognized as important starting materials for the synthesis of various biologically active compounds.[1][2][3] The core structure, featuring an electron-withdrawing cyano group and an acrylate system, makes these compounds interesting candidates for therapeutic development, particularly in oncology. Some analogs have been postulated to act as inhibitors of tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
A critical, non-negotiable step in the preclinical evaluation of any potential therapeutic agent is the comprehensive assessment of its cytotoxic profile. Cytotoxicity studies provide essential data on a compound's potency, its spectrum of activity against different cell types, and its therapeutic window. This application note provides a structured, multi-parametric approach to evaluating the in vitro cytotoxicity of novel ECMA derivatives. We present a suite of robust, validated protocols for assessing cell viability, membrane integrity, and the induction of apoptosis, thereby enabling a thorough characterization of a compound's cellular impact.
Core Principles & Experimental Strategy
-
Primary Screening (Metabolic Viability): The MTT assay serves as the initial high-throughput screen to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7][8][9]
-
Mechanism Differentiation (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay distinguishes between cytotoxicity mediated by membrane damage (necrosis) and other mechanisms.[10][11]
-
Apoptosis Confirmation (Phosphatidylserine Exposure): Annexin V & Propidium Iodide (PI) staining followed by flow cytometry provides definitive, quantitative evidence of apoptosis induction.
This multi-assay workflow allows researchers to not only quantify cytotoxicity but also to begin elucidating the primary mechanism of cell death.
Experimental & Data Analysis Workflow
The following diagram outlines the logical flow from initial cell culture to the final data interpretation for a comprehensive cytotoxicity study.
Caption: Overall workflow for cytotoxicity assessment of ECMA derivatives.
Detailed Experimental Protocols
PART 1: Cell Culture & Compound Preparation
1.1. Materials & Reagents
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
ECMA Derivatives
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
1.2. Protocol for Cell Culture
-
Maintain cell lines in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[12]
-
Subculture cells when they reach 80-90% confluency, typically every 2-3 days.
-
For experiments, wash the confluent monolayer with PBS, detach cells using Trypsin-EDTA, and neutralize with complete growth medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue. Cell viability should be >95%.
1.3. Protocol for Compound Preparation
-
Prepare a high-concentration stock solution (e.g., 20 mM) of each ECMA derivative in DMSO.
-
For the working solutions, create a serial dilution of the stock solution in complete growth medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.
PART 2: Cell Viability Assessment (MTT Assay)
2.1. Principle The MTT assay is a colorimetric method that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[13]
2.2. Protocol
-
Cell Seeding: Seed 5,000-10,000 cells per well (100 µL) in a 96-well plate and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of ECMA derivatives. Include "vehicle control" wells (medium with DMSO) and "no-cell" blank controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[11]
2.3. Data Analysis
-
Subtract the average OD of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100
-
Plot the % Viability against the log-transformed compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.[8]
PART 3: Membrane Integrity Assessment (LDH Assay)
3.1. Principle This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, an event characteristic of necrosis.[11]
3.2. Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a separate 96-well plate.
-
Controls: Include three types of controls: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (maximum LDH release, by adding a lysis buffer to untreated cells 30 mins before the end), and (3) Background Control (medium only).[10]
-
Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
3.3. Data Analysis
-
Subtract the background control OD from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((OD_Treated - OD_Vehicle) / (OD_PositiveControl - OD_Vehicle)) * 100
PART 4: Apoptosis Detection (Annexin V-FITC/PI Staining)
4.1. Principle This flow cytometry-based assay distinguishes between different cell populations. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
4.2. Staining Quadrants This method allows for the differentiation of four cell populations:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing).
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
4.3. Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with ECMA derivatives at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent layer with PBS and detach with Trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Hypothetical Cytotoxicity Data for ECMA Derivatives against MCF-7 Cells (48h)
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) via MTT Assay | % Cytotoxicity at 2x IC50 (LDH Assay) | % Apoptotic Cells at IC50 (Annexin V Assay) |
| ECMA-01 (Parent) | 4-Methoxy | 35.2 | 8.5 ± 1.2% | 45.6 ± 3.1% |
| ECMA-02 | 4-Fluoro | 22.1 | 10.1 ± 1.5% | 52.3 ± 4.5% |
| ECMA-03 | 4-Nitro | 18.4 | 12.3 ± 2.0% | 61.8 ± 5.2% |
| ECMA-04 | 3,4,5-Trimethoxy | 42.7 | 6.2 ± 0.9% | 33.1 ± 2.8% |
| Doxorubicin (Control) | - | 0.8 | 15.7 ± 2.5% | 75.4 ± 6.0% |
Data are presented as mean ± SD from three independent experiments. The IC50 values are inspired by similar compound series.[4]
Interpretation of Results:
-
Structure-Activity Relationship (SAR): The data in Table 1 suggests that electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance cytotoxic potency (lower IC50 values) compared to the parent methoxy compound.[4]
-
Mechanism of Cell Death: For all ECMA derivatives, the low LDH release in contrast to the high percentage of Annexin V positive cells strongly indicates that the primary mode of cell death is apoptosis, not necrosis. This finding aligns with the postulated mechanism of action involving the disruption of cellular processes that trigger programmed cell death.[4][14]
Further Mechanistic Elucidation
Positive apoptosis results warrant further investigation into the specific signaling pathways involved. The caspase family of proteases are central to the execution of apoptosis.[15][16] They are activated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway.[17]
Caption: The intrinsic apoptosis pathway, a potential target for ECMA derivatives.
Follow-up studies could include Western blot analysis for cleaved Caspase-3 and PARP, or the use of fluorometric assays to directly measure the activity of initiator (Caspase-9) and executioner (Caspase-3) caspases.
References
- Royal Society of Chemistry. (n.d.). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications.
- Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Caspase-activation pathways in apoptosis and immunity. Immunology and Cell Biology, 86(1), 10-21.
- Ichijo, H. (2001). Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. KoreaScience.
- Wikipedia. (2024). Apoptosis.
- R&D Systems. (n.d.). Apoptosis Caspase Pathways.
- Semantic Scholar. (n.d.). Caspase‐activation pathways in apoptosis and immunity.
- MDPI. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- BenchChem. (2025). Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28.
- BenchChem. (2025). Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds.
- Visikol. (2022). The Importance of IC50 Determination.
- Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- PLOS One. (2014). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- ResearchGate. (2014). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- ResearchGate. (n.d.). Cell Culture Methods for In Vitro Toxicology.
- AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial.
- Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
- ATCC. (n.d.). Animal Cell Culture Guide.
- BenchChem. (n.d.). Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate.
- PubMed Central. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.
- BenchChem. (2025). A Comparative Analysis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate and Its Analogs: A Guide for Researchers.
- ResearchGate. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.
- Semantic Scholar. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.
- PubChem. (n.d.). This compound.
- PubMed Central. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.
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The Versatile Precursor: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate in the Synthesis of Novel Therapeutic Agents
Introduction: The Strategic Importance of a Versatile Chemical Scaffold
In the landscape of modern drug discovery, the identification and utilization of versatile precursor molecules are paramount to the efficient development of novel therapeutic agents. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, a substituted α-cyanoacrylate, has emerged as a highly valuable and strategic starting material. Its intrinsic chemical functionalities—an electrophilic double bond activated by two electron-withdrawing groups (cyano and ester) and a modifiable aromatic ring—render it a powerful building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth exploration of the application of this precursor in the generation of two promising classes of therapeutic agents: pyrimidine-based anticancer agents and thiophene-based anti-inflammatory drugs. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and discuss the mechanisms of action that underpin their therapeutic effects.
Core Chemical Attributes and Reactivity
This compound is a crystalline solid at room temperature. The key to its utility lies in its electronic and structural features. The molecule's reactivity is dominated by the Michael acceptor character of the double bond, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of the cyclization reactions used to build more complex molecular architectures.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₃ | |
| Molecular Weight | 231.25 g/mol | |
| Appearance | Pale green colored crystals | [1] |
| Melting Point | 77-80 °C | [2] |
I. Application in Anticancer Drug Discovery: Synthesis of Pyrimidine Derivatives as EGFR Inhibitors
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved anticancer drugs.[3][4] Its structural similarity to the purine and pyrimidine bases of DNA and RNA allows for interference in various biological processes critical to cancer cell proliferation. One of the key strategies in modern oncology is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell growth and proliferation.[5] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target.[6] Pyrimidine derivatives synthesized from this compound have shown promise as potent EGFR inhibitors.[7]
Rationale for Synthesis: The Biginelli Reaction
The synthesis of these pyrimidine derivatives can be efficiently achieved through a multicomponent reaction known as the Biginelli reaction. This one-pot synthesis combines an aldehyde (in this case, derived from our precursor), a β-dicarbonyl compound (the this compound), and a urea or thiourea derivative. The reaction proceeds through a series of condensation and cyclization steps to yield a dihydropyrimidine, which can be subsequently oxidized to the aromatic pyrimidine.
Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
This protocol outlines a general procedure for the synthesis of a pyrimidine derivative from this compound.
Materials:
-
This compound
-
Urea or Thiourea
-
A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid)
-
Ethanol or other suitable solvent
-
Stirring hotplate
-
Round-bottom flask
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and urea or thiourea (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrimidine derivative.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The synthesized pyrimidine derivatives are designed to act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain. By occupying this site, they prevent the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
II. Application in Anti-inflammatory Drug Discovery: Synthesis of Thiophene Derivatives as COX/LOX Inhibitors
Chronic inflammatory diseases represent a significant global health burden.[2] A key strategy in the development of anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[8] Thiophene-containing compounds have been identified as a promising class of anti-inflammatory agents, with some derivatives exhibiting potent dual COX/LOX inhibitory activity.[9][10]
Rationale for Synthesis: The Gewald Reaction
The Gewald reaction is a powerful and versatile method for the synthesis of highly substituted 2-aminothiophenes.[11][12] This one-pot, three-component reaction involves the condensation of an α-methylene-activated nitrile (such as this compound), elemental sulfur, and a ketone or aldehyde in the presence of a base. The reaction proceeds through a series of intermediates to afford the thiophene ring system.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)-5-substituted-thiophene-3-carboxylate
This protocol provides a general framework for the Gewald synthesis of a thiophene derivative.
Materials:
-
This compound
-
Elemental sulfur
-
An appropriate ketone (e.g., cyclohexanone)
-
A base (e.g., morpholine or triethylamine)
-
Ethanol or methanol
-
Stirring hotplate
-
Round-bottom flask
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the ketone (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Base Addition: Add the base (e.g., morpholine) to the mixture with stirring.
-
Reaction: Gently heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The reaction is often accompanied by the evolution of hydrogen sulfide.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent to yield the desired 2-aminothiophene derivative.
Mechanism of Action: Dual Inhibition of COX and LOX Pathways
The synthesized thiophene derivatives can exert their anti-inflammatory effects by inhibiting both the COX and LOX pathways, which are responsible for the production of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response, contributing to pain, swelling, and redness. Dual inhibition is advantageous as it can provide broader anti-inflammatory coverage and potentially reduce the side effects associated with selective COX-2 inhibitors.
Caption: Dual inhibition of the COX and LOX inflammatory pathways by thiophene derivatives.
Conclusion and Future Perspectives
This compound stands out as a precursor of significant strategic value in the synthesis of novel therapeutic agents. Its inherent reactivity, coupled with the power of multicomponent reactions like the Biginelli and Gewald syntheses, provides a direct and efficient route to diverse heterocyclic scaffolds. The pyrimidine and thiophene derivatives highlighted in this guide exemplify the potential to generate potent and selective inhibitors for critical therapeutic targets in oncology and inflammation. Future research should continue to explore the vast chemical space accessible from this versatile precursor, focusing on the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- Fathalla, O., Zeid, I., et al. (2012). Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. Indo Global Journal of Pharmaceutical Sciences.
- Madhavi K Sree Ramya G. (2017). Synthesis, Antioxidant and Anti-Inflammatory Activities of Ethyl 2-(2-Cyano-3- (Substituted Phenyl)acrylamido)-4,5-Dimethylthiophene-3-Carboxylates. Asian Journal of Pharmaceutical and Clinical Research.
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing.
- Suchetan, P. A., et al. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)
- Madia, V. N., et al. (2021). Design, synthesis and biological evaluation of new pyrimidine derivatives as anticancer agents. Molecules, 26(3), 771.
- Parmar D. R., Chhabria M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722.
- Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. (2016). International Journal of Current Microbiology and Applied Sciences.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- Tümer, F., et al. (2004). An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Turk J Chem, 28, 395-401.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.).
- Synthesis of new EGFR inhibitors strategy. (n.d.).
- Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... (n.d.).
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). PubMed.
- Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene deriv
- Gewald Reaction. (n.d.). Organic Chemistry Portal.
- FDA-approved and reported EGFR inhibitors with their essential pharmacophoric features. (n.d.).
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)
- Synthesis and docking studies of thiophene scaffolds in COX-2. (n.d.). Arkivoc.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
- Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). PubMed.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025).
- Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characteriz
- New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.). Arkivoc.
- Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acet
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Application Notes & Protocols for the Comprehensive Characterization of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a versatile organic compound recognized as an important intermediate in the synthesis of various biologically and pharmacologically relevant molecules.[1][2] Its structure, featuring an electron-deficient alkene backbone due to the presence of both cyano and ester functionalities, makes it a valuable precursor in organic synthesis.[1] Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical parameters for its application in research and development, particularly in the pharmaceutical and material science sectors.
This document provides a detailed guide to the analytical methodologies for the thorough characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the scientific rationale behind the selection of each technique and its parameters. The methods are grounded in established principles of analytical chemistry and align with the validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Physicochemical Properties
A foundational understanding of the compound's properties is essential before commencing any analytical work.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | [3] |
| Molecular Weight | 231.25 g/mol | [3] |
| IUPAC Name | ethyl (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | [3] |
| CAS Number | 2286-29-5 | [3] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are central to assessing the purity of this compound and identifying any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and sensitivity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase, leading to longer retention times. This mode is ideal for the analysis of moderately polar compounds like the target molecule.
Causality of Method Design: A C18 column is selected for its versatility and proven performance in separating a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound with good peak shape. A small amount of acid (phosphoric or formic acid) is added to the mobile phase to suppress the ionization of any residual silanol groups on the stationary phase, thereby minimizing peak tailing and improving reproducibility. UV detection is chosen because the aromatic ring and conjugated system of the analyte exhibit strong chromogenic properties.
Protocol 1: RP-HPLC for Purity Assessment
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 250 mm x 4.6 mm, 5 µm particle size Standard for reversed-phase separations, providing good resolution. Mobile Phase Acetonitrile:Water:Phosphoric Acid (44:56:0.2 v/v/v) Provides optimal elution and peak shape for the analyte.[4][5] Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. Column Temperature 30 °C Maintains consistent retention times and improves peak symmetry. Detection Wavelength 310 nm Wavelength of maximum absorbance for the conjugated system. | Injection Volume | 10 µL | A suitable volume to avoid column overloading. |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method. The purity is given by the area of the main peak as a percentage of the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation pattern, allowing for confident identification.
Causality of Method Design: While the target molecule has a relatively high boiling point, GC-MS can be employed for impurity profiling, especially for more volatile starting materials or byproducts from its synthesis, such as 4-methoxybenzaldehyde and ethyl cyanoacetate. A 5% phenyl methyl siloxane column is a good general-purpose column for separating a wide range of organic compounds.
Protocol 2: GC-MS for Volatile Impurity Profiling
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic and Spectrometric Conditions:
Parameter Condition Rationale Column 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness A versatile column suitable for a broad range of analytes.[9] Carrier Gas Helium at a constant flow of 1.0 mL/min Inert carrier gas providing good chromatographic efficiency. Inlet Temperature 250 °C Ensures complete vaporization of the sample without degradation. Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min A temperature program to separate volatile impurities from the main compound. MS Transfer Line 280 °C Prevents condensation of the analytes. Ion Source Temp. 230 °C Standard temperature for electron ionization. Ionization Energy 70 eV Standard energy for generating reproducible fragmentation patterns. | Mass Range | m/z 40-400 | Covers the expected mass range of the analyte and its fragments. |
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Filter through a 0.45 µm syringe filter.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
The molecular ion peak (M+) should be observed at m/z 231.
-
Expected fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the ethyl group (-CH₂CH₃, m/z 29), as well as fragments corresponding to the methoxyphenyl moiety.
-
Spectroscopic Analysis for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei (¹H and ¹³C).
Causality of Method Design: ¹H NMR will confirm the presence and connectivity of all protons in the molecule, while ¹³C NMR will identify all unique carbon atoms. Deuterated chloroform (CDCl₃) is a common solvent for NMR as it is chemically inert and has a well-defined residual solvent peak.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
-
Expected Chemical Shifts:
Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Ethyl -CH₃ ~1.4 (triplet) ~14 Ethyl -CH₂ ~4.4 (quartet) ~62 Methoxy -OCH₃ ~3.9 (singlet) ~56 Aromatic Protons ~7.0 and ~8.0 (doublets) ~115, ~126, ~133, ~163 Vinylic Proton ~8.2 (singlet) ~105 Cyano -CN - ~116 Ester C=O - ~162 | Vinylic Carbon (α to CN) | - | ~155 |
-
Data Analysis:
-
Integrate the proton signals to confirm the relative number of protons.
-
Analyze the coupling patterns (e.g., triplets, quartets) to determine proton connectivity.
-
Compare the observed chemical shifts with the expected values to confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Protocol 4: FTIR Spectroscopy
-
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Absorption Bands:
Wavenumber (cm⁻¹) Vibration Functional Group ~3000-2850 C-H stretch Aromatic and Aliphatic ~2220 C≡N stretch Cyano ~1720 C=O stretch Ester ~1600 C=C stretch Alkene and Aromatic | ~1250 | C-O stretch | Ester and Ether |
-
Data Analysis:
-
Compare the observed peaks with the expected absorption bands to confirm the presence of the key functional groups.
-
UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for analyzing compounds with conjugated systems.
Protocol 5: UV-Visible Spectroscopy
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable UV-transparent solvent like ethanol or acetonitrile.
-
-
Data Acquisition:
-
Scan the absorbance from 200 to 400 nm.
-
-
Expected Result:
-
A strong absorption maximum (λ_max) is expected around 310-320 nm, corresponding to the π → π* transition of the extended conjugated system.
-
-
Data Analysis:
-
The position of λ_max can be used as an identifying characteristic of the compound.
-
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition profile of a compound.
Protocol 6: Thermogravimetric Analysis
-
Instrumentation:
-
Thermogravimetric analyzer.
-
-
Experimental Conditions:
Parameter Condition Rationale Sample Size 5-10 mg Sufficient for accurate mass change detection. Heating Rate 10 °C/min A standard rate to observe distinct thermal events. Temperature Range 25 °C to 600 °C To cover the full decomposition range of the organic molecule. | Atmosphere | Nitrogen at 20 mL/min | An inert atmosphere to prevent oxidative decomposition. |
-
Data Analysis:
-
Determine the onset temperature of decomposition, which indicates the thermal stability of the compound.
-
Analyze the number of decomposition steps and the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and crystallization.
Protocol 7: Differential Scanning Calorimetry
-
Instrumentation:
-
Differential scanning calorimeter.
-
-
Experimental Conditions:
Parameter Condition Rationale Sample Size 2-5 mg A small sample size ensures good thermal contact and resolution. Heating Rate 10 °C/min A standard rate for observing thermal transitions. Temperature Range 25 °C to 200 °C (or above the melting point) To determine the melting point and any other phase transitions. | Atmosphere | Nitrogen at 20 mL/min | To provide an inert environment. |
-
Data Analysis:
-
Determine the melting point (T_m) from the peak of the endothermic melting transition.
-
The sharpness of the melting peak can provide an indication of the sample's purity.
-
Method Validation and System Suitability
All analytical methods used for the characterization of a compound intended for regulated applications must be validated to ensure they are fit for purpose. The validation should be performed in accordance with the ICH Q2(R1) guideline, which covers parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5][10][11] System suitability tests, as outlined in pharmacopeias like the USP, must be performed before each analytical run to ensure the continued validity of the results.[6][7][8]
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: A comprehensive analytical workflow for the characterization of this compound.
References
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved January 17, 2026, from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 17, 2026, from [Link]
-
LCGC International. (2022, May 12). EGA and Multi-step PY–GC–MS of Glue. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2023, May). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Retrieved January 17, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl cyanoacrylate on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]
-
The Analytical Scientist. (2022, April 1). Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue. Retrieved January 17, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 17, 2026, from [Link]
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- 9. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Exploration of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate in Drug Discovery
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a paramount objective. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, a member of the cinnamic acid derivative family, represents one such scaffold of significant interest. While primarily recognized as a valuable synthetic intermediate in the creation of more complex, biologically active molecules, its inherent structural motifs—a methoxy-substituted phenyl ring and a reactive α,β-unsaturated system—suggest a latent potential for direct pharmacological activity.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic possibilities of this compound. We will delve into its physicochemical properties, and based on the well-documented activities of structurally related cinnamic acid and cyanoacrylate derivatives, we will propose potential avenues for investigation in oncology and inflammatory diseases. Crucially, this document furnishes detailed, field-proven protocols to empower researchers to systematically evaluate the bioactivity of this compound and elucidate its mechanisms of action.
Physicochemical Properties and Structural Insights
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a drug candidate.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | PubChem CID: 1549779[2] |
| Molecular Weight | 231.25 g/mol | PubChem CID: 1549779[2] |
| IUPAC Name | ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | PubChem CID: 1549779[2] |
| CAS Number | 2286-29-5 | PubChem CID: 1549779[2] |
| Physical Description | Off-white solid | [3] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | Inferred from common lab practice |
| Safety | Harmful if swallowed (Acute Toxicity, Oral - Category 4) | PubChem CID: 1549779[2] |
The structure of this compound, featuring an electron-donating methoxy group on the phenyl ring, is a key determinant of its potential bioactivity. Structure-activity relationship (SAR) studies on related cinnamic acid esters have indicated that the presence and position of hydroxyl and methoxy groups can significantly influence their cytotoxic and anticancer properties.[4][5][6]
Hypothesized Biological Activities and Mechanistic Pathways
While direct biological data for this compound is limited in publicly available literature, the extensive research on related cinnamic acid derivatives and cyanoacrylates allows us to formulate well-grounded hypotheses regarding its potential therapeutic applications.
Anticancer Potential: A Focus on Apoptosis Induction
Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6] The α,β-unsaturated carbonyl moiety in this compound can act as a Michael acceptor, potentially interacting with nucleophilic residues in key cellular proteins involved in cancer cell proliferation and survival.
Proposed Investigational Pathway: Intrinsic Apoptosis
A plausible mechanism of action is the induction of the intrinsic (mitochondrial) apoptotic pathway. This can be investigated by examining the expression and activation of key regulatory proteins.
Caption: Proposed intrinsic apoptotic pathway induced by the test compound.
Anti-inflammatory Activity: Targeting Key Mediators
The structural similarity to known anti-inflammatory agents suggests that this compound may modulate inflammatory pathways. Phenylpropanoid compounds, a class that includes cinnamic acid derivatives, are known to exhibit anti-inflammatory properties.[7] The potential mechanism could involve the inhibition of pro-inflammatory enzymes and signaling pathways.
Proposed Investigational Pathway: Inhibition of Inflammatory Mediators
A key area of investigation is the compound's ability to suppress the production of inflammatory mediators in response to a pro-inflammatory stimulus like lipopolysaccharide (LPS).
Caption: Proposed anti-inflammatory mechanism of the test compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the initial in vitro evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the compound's effect on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal human cell line (e.g., MCF-10A for non-tumorigenic breast epithelial cells) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer and normal cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 1 x 10⁴ cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Analysis of Apoptosis by Western Blotting
This protocol is designed to detect key markers of apoptosis, such as cleaved caspase-3 and cleaved PARP.[8][9][10]
Materials:
-
Cancer cells treated with this compound (at IC₅₀ concentration) and vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Treat cells with the compound for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the levels of cleaved caspase-3 and cleaved PARP relative to the total protein and loading control (β-actin).
-
Protocol 3: Evaluation of Anti-inflammatory Potential
This protocol assesses the ability of the compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
DMEM medium, FBS, Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS).
-
Griess reagent.
-
Sodium nitrite standard solution.
-
96-well plates.
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition compared to the LPS-only treated group.
-
In Vivo Evaluation: A Look Ahead
Should in vitro studies yield promising results, the next logical step is to progress to in vivo models to assess the compound's efficacy and safety in a whole-organism context. Standard preclinical models for anticancer drug screening include subcutaneous xenografts and orthotopic tumor models in immunocompromised mice.[11][12][13] For anti-inflammatory studies, models such as LPS-induced endotoxemia in mice can be employed.
Conclusion: A Call to Investigation
This compound stands as a compound with intriguing, yet underexplored, potential in the realm of drug discovery. Its structural characteristics, viewed through the lens of its more extensively studied chemical relatives, suggest a promising starting point for investigations into novel anticancer and anti-inflammatory therapies. The protocols detailed herein provide a comprehensive and methodologically sound approach for researchers to embark on this exploratory journey. Through rigorous and systematic evaluation, the true therapeutic value of this versatile scaffold can be unveiled.
References
- Sakamoto, W., et al. (2019). Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. In Vivo, 33(5), 1505-1514.
- Blatt, N., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4).
- Blatt, N., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar.
- Sreekanth, K., & Varma, M. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(4), 1-8.
- BenchChem. (2025).
- Slika, L., et al. (2022). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences, 23(15), 8593.
- Festa, M., et al. (2017). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 24(21), 2244-2266.
- Vena, F., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 972602.
- Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Ovarian Cancer (pp. 1-11). Humana, New York, NY.
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- BenchChem. (2025). The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Cinnamic Acid Amides in Oncology.
- Gunasekaran, T., Haile, K., & Nigusse, T. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712.
- Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610.
- Jitareanu, A., et al. (2022). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1549779, this compound. Retrieved from [Link]
- de Oliveira, A. H., et al. (2013). Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. Journal of Oral and Maxillofacial Surgery, 71(11), 1846-1851.
- Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 720064, Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate. Retrieved from [Link]
- Wang, L., et al. (2021). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 14(12), 103441.
- Australian Industrial Chemicals Introduction Scheme. (2024).
- Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1482.
- El-Naggar, M. M., et al. (2021).
- Lopes, G., et al. (2024). Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity. Marine Drugs, 22(3), 125.
- Piao, M. J., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Antioxidants, 10(1), 99.
- Witek, R. (2014). 1 H NMR of ethyl [2-cyano-3-phenyl-3-(4-methoxyphenyl)]acrylate (5.2b).
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- 2. This compound | C13H13NO3 | CID 1549779 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Evaluation of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate as a Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Growing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents. In this context, cyanoacrylate derivatives have emerged as a promising class of compounds with diverse biological activities. This document provides a comprehensive guide to the synthesis and potential antimicrobial evaluation of a specific cyanoacrylate, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. While the direct antimicrobial properties of this compound are not yet extensively documented, its structural features, shared with other biologically active cyanoacrylates, suggest its potential as a lead compound for novel antimicrobial drug discovery.[1][2]
These application notes are designed to equip researchers with the necessary protocols to explore the antimicrobial efficacy of this compound. The following sections detail a verified synthesis method, standardized protocols for determining its antimicrobial activity through Minimum Inhibitory Concentration (MIC) and time-kill assays, and a discussion of potential mechanisms of action.
Synthesis of this compound
The synthesis of this compound can be reliably achieved through a Knoevenagel condensation reaction. This method involves the reaction of an aromatic aldehyde with an active methylene compound, catalyzed by a weak base.[3]
Protocol for Synthesis
Materials:
-
4-methoxybenzaldehyde
-
Ethyl 2-cyanoacetate
-
Diisopropylethylammonium acetate (as catalyst)
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1 mmol) and ethyl 2-cyanoacetate (1 mmol) in hexane (10 ml), add diisopropylethylammonium acetate (0.1 mmol).
-
Heat the reaction mixture to 65-70 °C with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system. The reaction is typically complete within 3-6 hours.
-
Upon completion, cool the reaction mixture to 40-45 °C.
-
The product will separate as a distinct layer. Separate the product layer and concentrate it under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the desired this compound.[3]
Expected Outcome: The final product is a solid with a melting point in the range of 77-80 °C.[3] Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.[3]
Evaluation of Antimicrobial Activity: Protocols
The following protocols are standard methodologies for assessing the in vitro antimicrobial potential of a novel compound.
Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6] The broth microdilution method is a widely accepted technique for determining the MIC of a compound.[7][8][9]
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of the Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilution of Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (appropriately diluted in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Illustrative Data Presentation
The results of the MIC assay can be presented in a clear and concise table.
| Test Microorganism | Gram Stain | MIC of this compound (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Experimental Value] | [Experimental Value] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Experimental Value] | [Experimental Value] |
| Candida albicans (ATCC 90028) | Fungal | [Experimental Value] | [Experimental Value] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][11][12]
Materials:
-
This compound
-
Test microorganism
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in CAMHB as described for the MIC assay.
-
Test Setup: Prepare culture tubes containing CAMHB with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate a known volume onto TSA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the compound and the growth control. A ≥3-log₁₀ (99.9%) reduction in CFU/mL is indicative of bactericidal activity.[11]
Experimental Workflow Visualization
Caption: Workflow for the time-kill kinetics assay.
Potential Mechanisms of Action
Understanding the mechanism of action is crucial for the development of any new antimicrobial agent. Based on the chemical structure of this compound and the known mechanisms of other antimicrobial compounds, several potential targets can be hypothesized.[1][2][13]
Possible Cellular Targets:
-
Inhibition of Cell Wall Synthesis: The compound could interfere with the enzymes involved in peptidoglycan synthesis, leading to cell lysis.[13]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may allow it to intercalate into the bacterial cell membrane, disrupting its structure and function.[13]
-
Inhibition of Protein Synthesis: The compound could potentially bind to bacterial ribosomes, inhibiting protein synthesis.[13]
-
Inhibition of Nucleic Acid Synthesis: Interference with enzymes such as DNA gyrase or RNA polymerase could be another possible mechanism.[13]
Investigating the Mechanism of Action
Further studies would be required to elucidate the precise mechanism of action. These could include:
-
Macromolecular Synthesis Assays: Measuring the incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis in the presence of the compound.
-
Membrane Permeability Assays: Using fluorescent probes to assess damage to the bacterial cell membrane.
-
Enzyme Inhibition Assays: Testing the inhibitory activity of the compound against specific bacterial enzymes.
Hypothetical Signaling Pathway Disruption
Caption: Potential antimicrobial mechanisms of the compound.
Conclusion
This compound represents a molecule of interest for the development of new antimicrobial agents. Its straightforward synthesis and the known antimicrobial activity of related cyanoacrylates provide a strong rationale for its investigation. The protocols detailed in these application notes offer a standardized framework for researchers to systematically evaluate its antimicrobial efficacy and begin to explore its mechanism of action. Through such rigorous investigation, the potential of this and similar compounds can be fully realized in the ongoing search for novel therapeutics to combat infectious diseases.
References
-
Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610. [Link]
-
Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Semantic Scholar. [Link]
-
Suchetan, P. A., et al. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]
-
Supplementary Information. Royal Society of Chemistry. [Link]
-
Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PrepChem.com. [Link]
-
This compound. PubChem. [Link]
-
D'Hermies, F., et al. (2003). Antibacterial analysis in vitro of ethyl-cyanoacrylate against ocular pathogens. Journal of French Ophthalmology, 26(5), 481-485. [Link]
-
Yilmaz, S., et al. (2023). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 8(39), 35849-35862. [Link]
-
Ashref, A., et al. (2022). Evaluation of Antimicrobial Efficacy Cyanoacrylate Infused with Chitosan Nanoparticles: An in Vitro Study. Journal of Research in Medical and Dental Science, 10(1), 216-220. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
Mechanisms of Antibacterial Drugs. Lumen Learning. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]
Sources
- 1. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms [mdpi.com]
- 2. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. actascientific.com [actascientific.com]
- 13. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Welcome to the dedicated support center for the synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (also known as Ethyl p-methoxybenzylidenecyanoacetate or EMC). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable compound, a key intermediate in pharmaceuticals and other fine chemicals.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions. The primary synthetic route discussed is the Knoevenagel condensation between 4-methoxybenzaldehyde (anisaldehyde) and ethyl cyanoacetate.
Diagram 1: Knoevenagel Condensation Workflow
Caption: General workflow for the synthesis of EMC.
Issue 1: Low or No Product Yield
-
Symptom: After the reaction period and work-up, very little or no solid product is isolated. TLC analysis shows significant amounts of unreacted starting materials (4-methoxybenzaldehyde and/or ethyl cyanoacetate).
-
Potential Causes & Solutions:
-
Inactive Catalyst: The basic catalyst (e.g., piperidine, ammonium acetate) is crucial for deprotonating ethyl cyanoacetate to form the reactive carbanion.
-
Solution: Use a fresh bottle of the catalyst. Piperidine, for instance, can degrade over time. Ensure the catalyst is not contaminated. For a more robust system, consider using a catalyst system like piperidinium acetate, which provides both the base and the conjugate acid.
-
-
Insufficient Reaction Time or Temperature: The Knoevenagel condensation is not instantaneous.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically 4-methoxybenzaldehyde) indicates completion. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) or refluxing in a solvent like ethanol or toluene can significantly increase the rate.
-
-
Presence of Water: While some protocols tolerate small amounts of water, excess water can hydrolyze the ethyl cyanoacetate ester or interfere with the catalyst's function.
-
Solution: Use anhydrous solvents if possible, especially if employing sensitive catalysts. Ensure all glassware is thoroughly dried before use.
-
-
Issue 2: Formation of a Sticky Oil or Incomplete Solidification
-
Symptom: The product does not precipitate as a clean, filterable solid upon cooling or addition of water, instead forming an oil or a sticky mass.
-
Potential Causes & Solutions:
-
Impurities: The presence of unreacted starting materials or by-products can act as a eutectic impurity, lowering the melting point of the mixture and preventing crystallization.
-
Solution:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This can provide nucleation sites for crystallization.
-
Seeding: If available, add a tiny crystal of pure product to the oiled mixture to induce crystallization.
-
Solvent Adjustment: Ensure enough anti-solvent (like cold water) has been added. If the product is oiled out, try dissolving it in a minimal amount of a good solvent (e.g., hot ethanol) and then slowly adding a cold anti-solvent (water) with vigorous stirring until precipitation occurs.
-
-
-
Incorrect pH: The pH of the work-up solution can affect the product's solubility.
-
Solution: After the reaction, slightly acidifying the mixture with a dilute acid (e.g., 1M HCl) can sometimes help neutralize the basic catalyst and promote precipitation of the neutral organic product.
-
-
Issue 3: Product is Colored (Yellow or Brown)
-
Symptom: The isolated crude or even purified product has a distinct yellow or brown hue, whereas the pure compound should be a white or pale-yellow solid.
-
Potential Causes & Solutions:
-
Side Reactions/Degradation: Overheating or prolonged reaction times can lead to the formation of colored polymeric by-products. The aldehyde starting material can also undergo self-condensation or oxidation.
-
Solution: Avoid excessive heating. Stick to the minimum temperature required for a reasonable reaction rate. Once the reaction is complete by TLC, proceed immediately to the work-up.
-
-
Trapped Impurities: The color may be due to impurities trapped within the crystal lattice.
-
Solution:
-
Recrystallization: This is the most effective method. Dissolve the crude product in a minimal amount of a hot solvent (ethanol is commonly used and effective) and allow it to cool slowly. The pure product will crystallize out, leaving colored impurities in the mother liquor.
-
Activated Charcoal: If the color is persistent, add a small amount of activated charcoal to the hot solution during recrystallization, then filter the hot solution through celite to remove the charcoal before cooling.
-
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knoevenagel condensation for this synthesis?
A1: The reaction proceeds via a well-established mechanism. First, the basic catalyst (B:) deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent cyano (-CN) and ester (-COOEt) groups, forming a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide intermediate is protonated, forming an aldol-type adduct. This adduct then readily undergoes dehydration (elimination of a water molecule), driven by the formation of a highly conjugated system, to yield the final product, this compound.
Diagram 2: Reaction Mechanism
Technical Support Center: Synthesis and Purification of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Welcome to the technical support center for the synthesis and purification of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the experimental workflow of this important chemical intermediate.
Introduction
This compound is a valuable precursor in the synthesis of various biologically active molecules. Its preparation via the Knoevenagel condensation of p-anisaldehyde and ethyl cyanoacetate is a common yet nuanced procedure. This document provides practical, field-tested advice to help you navigate the common challenges associated with this reaction, from identifying and minimizing byproducts to achieving high purity of the final product.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis and purification of this compound.
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the Knoevenagel condensation between p-anisaldehyde and ethyl cyanoacetate.[1][2] This reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, and can be carried out in various solvents, including ethanol or toluene.[2] The general reaction scheme is depicted below.
Reaction Scheme: Knoevenagel Condensation
Caption: Knoevenagel condensation of p-anisaldehyde and ethyl cyanoacetate.
Q2: What are the typical reaction conditions?
Reaction conditions can be varied to optimize yield and purity. A common starting point involves refluxing the reactants in ethanol with a catalytic amount of piperidine.[3] Some protocols also utilize a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion. Microwave-assisted synthesis has also been reported to reduce reaction times and improve yields.[2]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[3][4] A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).[4] The disappearance of the starting materials (p-anisaldehyde and ethyl cyanoacetate) and the appearance of the product spot, which should be more nonpolar than the starting materials, indicate the progression of the reaction.
Q4: What is the expected appearance and melting point of the pure product?
Pure this compound is typically a pale yellow or pale green crystalline solid.[5][6][7] The reported melting point is in the range of 77-80 °C.[4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
A low yield of the desired product is a frequent challenge. The following workflow can help diagnose and resolve the underlying issues.
Troubleshooting Workflow: Low Product Yield
Caption: A step-by-step guide to troubleshooting low product yield.
Problem 2: Presence of Significant Byproducts
The formation of byproducts can complicate purification and reduce the overall yield. Here are the most common byproducts and strategies to mitigate their formation.
Common Byproducts and Their Mitigation
| Byproduct | Formation Mechanism | Mitigation Strategies |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions. | - Ensure adequate reaction time and temperature. - Use an efficient catalyst at the correct concentration. - Effectively remove water to drive the equilibrium forward. |
| Self-condensation of p-anisaldehyde | Occurs in the presence of a strong base.[1] | - Use a weak base catalyst like piperidine or ammonium acetate. - Avoid strong bases such as sodium hydroxide or alkoxides. |
| Michael Adduct | Nucleophilic attack of the ethyl cyanoacetate enolate on the product.[8] | - Maintain a 1:1 stoichiometry of reactants. - Avoid a large excess of ethyl cyanoacetate. - Shorter reaction times can sometimes reduce the formation of this byproduct. |
Structure of the Potential Michael Adduct
While the self-condensation of p-anisaldehyde can lead to various products, the Michael addition of ethyl cyanoacetate to the target molecule would result in the following structure:
Chemical Structure: Michael Adduct Image of the chemical structure of the Michael adduct: Diethyl 2,4-dicyano-3-(4-methoxyphenyl)pentanedioate
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging. The following detailed protocols for recrystallization and column chromatography are tailored for this compound.
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying the product if the crude material is relatively clean.
-
Solvent Selection: A mixture of ethanol and water is a good starting point. The product should be soluble in hot ethanol and insoluble in cold water.
-
Procedure: a. Dissolve the crude product in a minimal amount of hot ethanol. b. If there are insoluble impurities, perform a hot filtration. c. Slowly add water to the hot solution until it becomes slightly cloudy (the cloud point). d. Add a small amount of hot ethanol to redissolve the precipitate. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.
Protocol 2: Column Chromatography
For crude mixtures containing significant amounts of byproducts, column chromatography is the preferred method of purification.[5][6][7]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent: A mixture of petroleum ether (or hexanes) and ethyl acetate. A common starting ratio is 7:3 (v/v).[5][6][7] The polarity can be adjusted based on TLC analysis of the crude mixture.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
TLC Analysis of Column Fractions
| Compound | Expected Rf Value (Petroleum Ether:Ethyl Acetate 7:3) | Visualization |
| p-Anisaldehyde | Lower Rf than the product | UV light, p-anisaldehyde stain |
| This compound | ~0.69[5][6][7] | UV light |
| Ethyl Cyanoacetate | Higher Rf than the product | May require staining (e.g., permanganate) |
| Michael Adduct | Lower Rf than the product | UV light |
Conclusion
The synthesis of this compound is a robust reaction, but achieving high yield and purity requires careful attention to reaction conditions and purification techniques. By understanding the potential side reactions and implementing the troubleshooting strategies and detailed protocols outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate.
References
-
Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1610. [Link]
-
Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Semantic Scholar. [Link]
-
Suchetan, P. A., et al. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PrepChem.com. [Link]
-
Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1357–1361. [Link]
-
Wikipedia. (2023). Knoevenagel condensation. In Wikipedia. [Link]
-
Suchetan, P. A., et al. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]
-
Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Semantic Scholar. [Link]
-
Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1610. [Link]
-
Royal Society of Chemistry. (2014). Supplementary Material (ESI) for Green Chemistry. RSC Publishing. [Link]
-
ResearchGate. (n.d.). 1 H NMR of ethyl [2-cyano-3-phenyl-3-(4-methoxyphenyl)]acrylate (5.2b). ResearchGate. [Link]
-
Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1357–1361. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]
-
Sarkar, L. H. (2015). Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry, 9(12), 52-55. [Link]
-
Reddy, T. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]
-
Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5209–5216. [Link]
-
Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
St. Amant, A. D., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(9), 2148–2153. [Link]
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Improving the yield of the Knoevenagel condensation for "Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate"
Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Welcome to the technical support guide for the Knoevenagel condensation, specifically tailored for the synthesis of this compound. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you enhance reaction yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the most common causes?
Low yields in this specific Knoevenagel condensation are often traced back to a few critical parameters: catalyst activity, reaction conditions (time and temperature), and the presence of water.[1]
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Catalyst Inactivity: The typically used base catalyst (e.g., piperidine, ammonium acetate) may be old, impure, or used in a suboptimal quantity. Too much catalyst can promote unwanted side reactions.[1]
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Suboptimal Temperature: While the reaction can proceed at room temperature, gentle heating is often required to drive the reaction to completion. However, excessive heat can lead to side product formation.[2]
-
Water as an Inhibitor: The Knoevenagel condensation produces one equivalent of water. This byproduct can hydrolyze the ester or inhibit the catalyst, shifting the reaction equilibrium unfavorably and preventing the reaction from reaching completion.[1][2]
-
Purity of Reactants: Impurities present in the starting materials, 4-methoxybenzaldehyde (p-anisaldehyde) or ethyl cyanoacetate, can interfere with the catalytic cycle and reduce yield.[1]
Q2: What is the optimal catalyst for this reaction, and how does it function mechanistically?
For the condensation between an aromatic aldehyde like p-anisaldehyde and an active methylene compound like ethyl cyanoacetate, a weak base is crucial. Using a strong base (e.g., NaOH, KOH) could induce self-condensation of the aldehyde or other unwanted side reactions.[3]
Recommended Catalysts: Weak organic bases are preferred. Piperidine is a classic and highly effective catalyst for this transformation.[4] Alternatives like ammonium acetate are also commonly used and can give excellent results.[5][6]
Mechanism of Catalysis (Piperidine Example): The role of piperidine is multifaceted and essential for the reaction to proceed efficiently. The mechanism involves two key stages:[7][8]
-
Enolate Formation: The piperidine base abstracts an acidic α-proton from the ethyl cyanoacetate. The resulting negative charge is delocalized by the adjacent nitrile and ester groups, forming a resonance-stabilized enolate ion.[9] This enolate is the key nucleophile.
-
Iminium Ion Formation & Nucleophilic Attack: Concurrently, piperidine (a secondary amine) reacts with the carbonyl group of p-anisaldehyde to form a highly electrophilic iminium ion intermediate.[8] The enolate then attacks this iminium ion.[7] This pathway is often favored over the direct attack on the aldehyde as the iminium ion is a more potent electrophile.
-
Elimination: The resulting adduct undergoes elimination of the piperidine catalyst and a molecule of water to furnish the final α,β-unsaturated product.[7]
Q3: How does solvent choice impact my reaction? Should I consider solvent-free conditions?
The solvent plays a significant role by influencing reactant solubility and reaction rate.[2]
-
Protic Solvents (e.g., Ethanol, Methanol): Ethanol is a common and effective choice. It readily dissolves the reactants and catalyst at room temperature or with gentle heating.[1]
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These can sometimes lead to higher conversions and faster reaction times.[2]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are particularly useful when azeotropic removal of water is desired using a Dean-Stark apparatus. This can significantly drive the reaction forward and improve yields.[2]
-
Solvent-Free Conditions: Performing the reaction neat or with microwave irradiation can be a highly efficient, green alternative.[10] These methods often result in rapid conversions and high yields with a simple work-up.
| Solvent System | Typical Temperature | Key Advantage | Reference |
| Ethanol | Reflux (~78°C) | Good solubility, common solvent. | [5] |
| Toluene | Reflux (~111°C) | Allows for azeotropic removal of water. | [2][6] |
| Solvent-Free (Microwave) | 300 Watts | Extremely fast reaction times (seconds to minutes). | |
| Water | 50 - 100°C | Environmentally benign, simple workup. | [11] |
Q4: I'm seeing impurities in my final product. What are the likely side reactions and how can I minimize them?
The primary side reaction of concern is the self-condensation of the aldehyde, especially if too strong a base is used.[3] Another possibility, though less common with this substrate, is a Michael addition of a second molecule of ethyl cyanoacetate to the newly formed product.
Minimization Strategies:
-
Use a Weak Base: Stick to catalysts like piperidine or ammonium acetate to prevent aldehyde self-condensation.[2]
-
Control Stoichiometry: Use a slight excess (1.0 to 1.2 equivalents) of the active methylene compound (ethyl cyanoacetate) relative to the aldehyde. This ensures the aldehyde is consumed and minimizes its availability for side reactions.[2]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent (p-anisaldehyde). Stop the reaction once the aldehyde spot has disappeared to prevent the formation of subsequent byproducts.[1]
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for the synthesis of this compound.
Materials:
-
4-methoxybenzaldehyde (p-anisaldehyde) (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (Absolute)
-
Ice-water bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde (1.0 eq) and absolute ethanol.
-
Stir the mixture until the aldehyde is fully dissolved.
-
Add ethyl cyanoacetate (1.1 eq) to the solution, followed by a catalytic amount of piperidine (0.1 eq).[9]
-
Heat the reaction mixture to a gentle reflux (approx. 78°C) and monitor the progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.[9]
-
Once the reaction is complete (indicated by the disappearance of the aldehyde spot on TLC), cool the mixture to room temperature.
-
Place the flask in an ice-water bath for 30 minutes to facilitate the precipitation of the product.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the collected crystals with a small amount of cold ethanol to remove any residual impurities.
-
Dry the product under vacuum to obtain this compound as a solid. A yield of over 90% can be expected.[12]
References
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]
-
Rufino, V. C., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(19), 5097–5105. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Dalessandro, E. V., Collin, H. P., Valle, M. S., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. Retrieved from [Link]
-
Lingaiah, B. V., et al. (2014). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1610. Available from: [Link]
-
de Jong, R. L. P., & Feringa, B. L. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 11(36), 22194-22216. Available from: [Link]
-
IOSR Journal. (2016). Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry, 9(7), 50-55. Available from: [Link]
-
Li, J-T., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. E-Journal of Chemistry, 9(4), 1833-1840. Available from: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Kumar, A., et al. (2018). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Boletín de la Sociedad Química de México, 12(1), 1-10. Available from: [Link]
-
Kumar, A., et al. (2018). Supplementary Information: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol condensation. Retrieved from [Link]
-
JoVE. (n.d.). Aldol Condensation with β-Diesters. Retrieved from [Link]
-
Gérardy, R., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
-
Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 509-513. Available from: [Link]
-
ResearchGate. (2014). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (i) Ethyl 2-cyano-3-(4-n-propylphenyl)acrylate. Retrieved from [Link]
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- 12. jmcs.org.mx [jmcs.org.mx]
Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and its Derivatives
Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the Knoevenagel condensation for the preparation of these valuable compounds. Here, we address common challenges encountered during synthesis and provide in-depth, field-proven solutions and answers to frequently asked questions.
Troubleshooting Guide: Overcoming Common Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Knoevenagel condensation of 4-methoxybenzaldehyde (p-anisaldehyde) and ethyl cyanoacetate are a frequent challenge. The root causes often lie in suboptimal reaction conditions, incomplete conversion, or product loss during workup and purification. Let's break down the troubleshooting process.
1. Catalyst Choice and Activity: The choice and condition of the catalyst are paramount. The reaction is typically base-catalyzed, but the base strength is critical.[1]
-
Weak vs. Strong Bases: A base that is too strong can promote the self-condensation of p-anisaldehyde (an aldol-type reaction), leading to unwanted byproducts. Conversely, a base that is too weak will result in slow or incomplete reaction rates.[1][2] Weak bases like piperidine, ammonium acetate, or triethylamine are often preferred.[3][4] The use of a DBU/water complex has also been reported to be highly efficient.[5]
-
Catalyst Deactivation: Ensure your catalyst is pure and has not been deactivated by improper storage or exposure to atmospheric moisture and CO₂.
-
Alternative Catalytic Systems: Consider exploring alternative, milder catalytic systems. For instance, iodine in combination with potassium carbonate (I₂/K₂CO₃) has been shown to be effective at room temperature.[6][7] Another approach is the use of phosphane catalysts like triphenylphosphine under solvent-free conditions, which can lead to excellent yields.[8][9]
2. Solvent Effects: The solvent plays a crucial role in reactant solubility, reaction rate, and even the position of the equilibrium.
-
Polarity: Polar aprotic solvents like DMF can accelerate the reaction.[10][11] However, protic solvents like ethanol are also commonly and successfully used, and are often more environmentally benign.[4][12] Toluene is another common solvent, particularly for reactions involving azeotropic removal of water.[13]
-
Solubility: Ensure that your starting materials, p-anisaldehyde and ethyl cyanoacetate, are fully soluble in the chosen solvent at the reaction temperature to prevent a heterogeneous reaction mixture that can slow down the reaction rate.[2]
3. Water Removal: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[14]
-
Azeotropic Removal: If your reaction is sluggish, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water and drive the equilibrium towards the product.
-
Dehydrating Agents: While less common for this specific synthesis, in some cases, the addition of a dehydrating agent could be considered, though this can complicate the workup.
4. Reaction Monitoring: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][15] Stopping the reaction too early will result in incomplete conversion, while extended reaction times at high temperatures can lead to byproduct formation and degradation of the desired product.
Below is a troubleshooting workflow to guide your optimization process:
Caption: A stepwise workflow for troubleshooting low yields.
Question 2: I am observing significant side product formation. How can I identify and minimize these impurities?
Answer:
The formation of side products is a common issue that complicates purification and reduces the overall yield. The two most likely side reactions are the self-condensation of p-anisaldehyde and the Michael addition of ethyl cyanoacetate to the product.
-
Self-Condensation of p-Anisaldehyde: This is more likely to occur with stronger bases. The methoxy group on the aromatic ring is activating, but self-condensation is still a possibility.
-
Solution: Employ a weaker base such as ammonium acetate or an amine salt.[2] Carefully controlling the stoichiometry to avoid an excess of the aldehyde can also be beneficial.
-
-
Michael Addition: The product, this compound, is an electron-deficient alkene and can act as a Michael acceptor. A second molecule of the ethyl cyanoacetate carbanion can potentially add to the double bond.
-
Solution: Precise control of the stoichiometry is key. Use a 1:1 molar ratio of p-anisaldehyde to ethyl cyanoacetate.[2] Adding the ethyl cyanoacetate slowly to the reaction mixture containing the aldehyde and catalyst can also help to maintain a low concentration of the nucleophile and disfavor the Michael addition.
-
-
Identification: Side products can often be identified by careful analysis of the crude ¹H NMR spectrum. The presence of unreacted p-anisaldehyde (singlet around 9.9 ppm) or complex multiplets in the aliphatic and aromatic regions may indicate the presence of byproducts. Mass spectrometry of the crude reaction mixture can also help in identifying the molecular weights of the impurities.
Question 3: My product is difficult to purify. What are the best practices for purification?
Answer:
Purification of this compound can be challenging if the reaction has not gone to completion or if significant side products have formed.
-
Crystallization: This is the most common and effective method for purifying the final product, which is typically a solid.[4][16]
-
Solvent Selection: A common solvent system for recrystallization is an ethanol/water mixture or an ethyl acetate/hexane mixture.[3][15] The goal is to find a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If impurities are present, you may perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cooling too quickly can cause the product to crash out, trapping impurities.
-
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is the next step.
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A common eluent system is a mixture of petroleum ether and ethyl acetate, often in a 7:3 ratio.[16][17] The polarity of the eluent can be adjusted based on TLC analysis of the crude mixture to achieve good separation between the product and impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: The synthesis of this compound proceeds via the Knoevenagel condensation mechanism.[1][18] This is a base-catalyzed reaction with the following key steps:
-
Carbanion Formation: The base abstracts an acidic α-hydrogen from ethyl cyanoacetate, forming a resonance-stabilized carbanion (enolate).[14]
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of p-anisaldehyde, forming a tetrahedral alkoxide intermediate.[14]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or a protic solvent to form a β-hydroxy compound (an aldol-type adduct).
-
Dehydration: This β-hydroxy intermediate readily undergoes base-induced dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, driven by the formation of a conjugated system.[14]
Sources
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Storage of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling, storage, and stability of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS No. 2017-87-0). Understanding the unique chemical reactivity of this cyanoacrylate monomer is critical to ensuring its viability in experimental workflows and preventing premature degradation.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for a new, unopened container of this monomer?
For maximum long-term stability, a new, unopened container of this compound should be stored in a refrigerator at a temperature range of 2°C to 8°C.[1] The compound is also sensitive to light, so it should be kept in its original, opaque packaging or in a dark location.[2] Before use, it is imperative to allow the container to warm to ambient room temperature before opening. This prevents atmospheric moisture from condensing on the cold monomer, which could initiate polymerization.[1]
Q2: I've opened the container. How should I store it now?
Once a container has been opened, the primary goal is to minimize exposure to atmospheric moisture. Storing an opened container back in the refrigerator is strongly discouraged, as repeated temperature cycling will draw moist air into the container, causing condensation and leading to polymerization.[1]
The best practice for opened containers is to:
-
Tightly seal the container cap immediately after dispensing the required amount.
-
Store the container at room temperature in a desiccator containing a fresh desiccant (e.g., silica gel).[1]
-
Keep the container in a dark place, away from direct sunlight or other heat sources.[3]
Q3: Why is this compound so sensitive to moisture?
This compound belongs to the cyanoacrylate family of monomers. The electron-withdrawing nature of both the cyano (-CN) and ester (-COOEt) groups makes the double bond highly electrophilic and susceptible to attack by nucleophiles.[4]
Even weak bases, such as the hydroxyl ions (OH⁻) present in water, can act as powerful initiators for a rapid anionic polymerization reaction.[5] This process, often described as "unzipping," creates long polymer chains, transforming the liquid monomer into a viscous gel or solid, rendering it useless for most applications.[6] The reaction is exothermic and can proceed quickly once initiated.[2]
Q4: The material has become viscous or has completely solidified in the bottle. What happened and can I salvage it?
This is a clear indication that premature polymerization has occurred. As explained above, this is most likely due to accidental exposure to moisture, heat, or light.[3] Unfortunately, this polymerization is irreversible. Once the monomer has solidified, it cannot be converted back to its liquid state and is no longer usable for reactions requiring the monomer. The product should be disposed of according to hazardous waste regulations.[7]
Q5: What inhibitors are used in this product and can I add more?
Cyanoacrylate monomers are typically stabilized with a dual-inhibitor system to prevent both anionic and free-radical polymerization pathways.[1][8]
-
Anionic Inhibitor: A weak acid (e.g., sulfur dioxide, acetic acid) is used to neutralize any basic impurities that could initiate polymerization.[1]
-
Free-Radical Inhibitor: A compound like hydroquinone or p-methoxyphenol (MEHQ) is added to quench free radicals that could be generated by heat or UV light.[1][2]
While adding more inhibitors is technically possible, it is not recommended for most users. Over-stabilizing the monomer can significantly hinder or prevent the desired reaction during your experiment. It is more effective to rely on proper storage and handling to maintain the product's stability.
Troubleshooting Guide: Assessing and Managing Product Stability
If you suspect the integrity of your this compound, follow this troubleshooting workflow.
Experimental Protocol: Qualitative Stability Assessment
To proactively monitor the stability of an opened container of the monomer over time, a simple viscosity check can be performed. An increase in viscosity is the first sign of polymerization.[1]
Protocol: Viscosity Monitoring
-
Establish Baseline: Upon first opening a new bottle, dispense a small, representative sample. Observe its flow characteristics at a controlled room temperature (e.g., 25°C). If you have access to a viscometer, measure and record the initial viscosity. This is your baseline.
-
Periodic Testing: At regular intervals (e.g., bi-weekly or monthly), dispense a small aliquot from the stored container.
-
Equilibrate Temperature: Ensure the aliquot equilibrates to the same temperature at which the baseline was established.
-
Compare Viscosity: Visually compare the flow of the test aliquot to your baseline observation or measure its viscosity.
-
Interpretation: A noticeable increase in viscosity or resistance to flow indicates that slow polymerization is occurring. At this point, you should consider using the remaining product quickly or performing a functional test to ensure it still meets the requirements of your application.
Summary of Storage Conditions
For quick reference, the recommended storage conditions are summarized in the table below.
| Condition | Unopened Container | Opened Container |
| Temperature | 2°C to 8°C (Refrigerated)[1][7] | Room Temperature |
| Atmosphere | Sealed from manufacturer | Tightly sealed in a desiccator with desiccant[1][3] |
| Light | Protect from light (Store in dark) | Protect from light (Store in dark) |
| Key Precaution | Allow bottle to warm to room temperature before opening. | Do NOT return to refrigerator after opening.[1] |
References
-
ITW LLC & Co. KG. (2017). Safety Data Sheet: Cyanacrylate Adhesive. [Link]
-
Loh, X. J., et al. (2019). Direct polymerization and casting of ethyl cyanoacrylate. ResearchGate. [Link]
-
Duffy, C., Zetterlund, P. B., & Aldabbagh, F. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465. [Link]
-
Progress in Chemical and Biochemical Research. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]
-
ResearchGate. (n.d.). Polymerization of Ethyl Cyanoacrylate in the presence of water (weak base). [Link]
-
Martín-Martínez, J. M., et al. (2016). Reactivity of novel ethyl cyanoacrylate and 6-hydroxyhexyl acrylate adhesive mixtures and their influence on adhesion. RUA - University of Alicante. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
BEST Klebstoffe. (n.d.). Safety Data Sheet: BEST Cyanoacrylate Ethyl. [Link]
-
National Institutes of Health. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]
-
Chemwatch. (2016). Safety Data Sheet: Ethyl Acrylate. [Link]
-
ResearchGate. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]
-
ResearchGate. (n.d.). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). [Link]
Sources
Technical Support Center: Crystallization of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Welcome to the technical support guide for Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during the crystallization of this compound. This guide provides in-depth troubleshooting, validated protocols, and the scientific reasoning behind our recommendations to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure this compound?
Understanding the baseline physical properties is crucial for assessing purity. The crystalline solid is typically described as white, pale-yellow, or pale-green.[1][2][3] Significant deviation in color may indicate the presence of impurities.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | [4] |
| Molecular Weight | 231.24 g/mol | [1] |
| Melting Point | 77-80 °C (350-353 K) | [2] |
| Alternate Melting Point | ~128 °C (401 K) | [1] |
| Appearance | White to Yellow Powder/Crystal | [2] |
Note: The significant variation in reported melting points may suggest the existence of different polymorphs or the presence of impurities in the samples analyzed. Researchers should consider the synthetic route and purification method when comparing their results.
Q2: Which solvents are recommended for the recrystallization of this compound?
While specific solubility data is not extensively published, successful recrystallization has been reported using common laboratory solvents. Ethanol and methanol are effective for similar cyanoacrylate derivatives.[5][6] Purification of the crude product is often performed using column chromatography with a mobile phase of petroleum ether and ethyl acetate, indicating its solubility in these solvent systems.[1][3] A solvent screen is always recommended to determine the optimal system for your specific material.
Q3: What are the key intermolecular forces that drive the crystallization of this molecule?
The crystal structure of this compound is a well-ordered system primarily stabilized by specific non-covalent interactions. Molecules arrange into inversion dimers through C—H⋯O hydrogen bonds.[1][7] These dimers then form a characteristic zigzag pattern, further stabilized by weak C—H⋯π and π⋯π stacking interactions between the phenyl rings.[1][7] Disruption of these forces by impurities or improper solvent selection can significantly hinder or prevent crystallization.
Troubleshooting Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of this compound.
Problem 1: My compound has "oiled out" and will not solidify.
Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as a viscous liquid (oil) instead of forming crystals. Why is this happening and how can I fix it?
Answer:
"Oiling out" is a common issue that occurs when the solute precipitates from solution at a temperature above its melting point or when the solution is too highly supersaturated. The high concentration and rapid cooling cause the molecules to aggregate in a disordered, liquid-like state rather than an ordered crystal lattice.
Causality:
-
High Supersaturation: The concentration of the solute is too high for the given solvent and temperature, leading to rapid, uncontrolled precipitation.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to orient themselves correctly for nucleation and crystal growth.[8]
-
Inappropriate Solvent Choice: The boiling point of the chosen solvent may be too high, causing the solute to separate as a melt.
Solutions:
-
Re-heat and Dilute: Gently heat the mixture to re-dissolve the oil back into the solution. Add a small amount (5-10% of the total volume) of additional hot solvent to reduce the supersaturation level.[8]
-
Ensure Slow Cooling: After re-dissolving, allow the flask to cool to room temperature slowly. Insulate the flask by placing it on a cork ring or wrapping it in glass wool to minimize the cooling rate.[8] An insulated container or a dewar can also be used.
-
Solvent System Modification: If the problem persists, consider a lower-boiling point solvent or a co-solvent system (e.g., ethyl acetate-hexane) where the compound has slightly lower solubility.
Problem 2: No crystals have formed after cooling the solution.
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?
Answer:
The failure of a solution to yield crystals, even when supersaturated, is typically an issue of nucleation. The initial formation of a stable crystalline seed is kinetically hindered. Several techniques can be used to induce this critical first step.[9]
Causality:
-
Insufficient Supersaturation: Too much solvent was used, and the solution is not yet supersaturated at the current temperature.[8][9]
-
High Purity/Lack of Nucleation Sites: Very pure compounds can sometimes form highly stable supersaturated solutions that resist spontaneous nucleation.
-
Presence of Soluble Impurities: Certain impurities can inhibit the formation of crystal nuclei.
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a surface that facilitates nucleation.[9]
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution. This "seed" crystal provides a template for further crystal growth.[9]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent by gently warming the solution or using a rotary evaporator.[8] This will increase the concentration and induce crystallization. Be careful not to evaporate too much solvent, which could lead to oiling out or rapid crashing.
-
Introduce an Anti-Solvent: If your compound is soluble in a polar solvent (e.g., ethanol), you can slowly add a non-polar "anti-solvent" (e.g., water or hexane) in which it is insoluble. Add the anti-solvent dropwise at the point of contact until persistent cloudiness is observed, then allow the solution to stand.
Problem 3: The crystallization was too rapid, resulting in a fine powder.
Question: As soon as I removed my flask from the heat, a large amount of solid crashed out as a fine powder. Is this acceptable?
Answer:
While obtaining a solid product is the goal, rapid precipitation is undesirable because it tends to trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[8][10] The formation of a fine powder suggests that nucleation was excessively fast and widespread, leading to poor crystal quality.
Causality:
-
Excessive Supersaturation: The solution was highly concentrated, leading to a massive, uncontrolled nucleation event upon slight cooling.
-
Rapid Temperature Drop: Moving the flask directly from a heat source to a cold surface or bath causes a thermal shock that triggers rapid precipitation.[8]
Solutions:
-
Re-dissolve and Adjust Concentration: Heat the flask to re-dissolve the precipitate. Add a small portion of extra solvent (1-2 mL per 100 mg of solid is a good starting point) to slightly decrease the saturation level.[8]
-
Control the Cooling Rate: The key to growing larger, purer crystals is to allow the solution to cool slowly and undisturbed. Use an insulating material under the flask and cover it with a watch glass to trap solvent vapor and slow heat loss.[8] An ideal crystallization process should show initial crystal formation after 5-10 minutes, with continued growth over 20-30 minutes.[8]
Experimental Protocols & Diagrams
Protocol 1: Standard Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol). The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution will be saturated upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Logical Troubleshooting Flow
The following diagram outlines a systematic approach to troubleshooting common crystallization issues.
Caption: A workflow for troubleshooting crystallization.
Molecular Interactions in the Crystal Lattice
Successful crystallization depends on the precise assembly of molecules. The diagram below illustrates the key intermolecular forces that stabilize the crystal lattice of this compound, as determined by X-ray crystallography.[1][7]
Sources
- 1. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmcs.org.mx [jmcs.org.mx]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | C13H13NO3 | CID 1549779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. achievechem.com [achievechem.com]
Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during this common yet nuanced chemical transformation. Our focus is to move beyond simple procedural steps and delve into the causality of experimental outcomes, ensuring a robust and reproducible synthesis.
I. Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, p-anisaldehyde, in the presence of a basic catalyst.[1] While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly impact yield and purity. This guide will illuminate these potential pitfalls and provide actionable solutions.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary contributing factors?
Low yields in the Knoevenagel condensation of p-anisaldehyde and ethyl cyanoacetate can often be attributed to several key factors:
-
Suboptimal Catalyst Choice or Concentration: The selection and amount of the base catalyst are critical. A base that is too strong can promote the self-condensation of p-anisaldehyde, while a catalyst that is too weak or used in insufficient amounts will result in an incomplete reaction.[2] Weak bases like piperidine, pyridine, or ammonium salts are generally preferred.[2]
-
Inadequate Water Removal: The Knoevenagel condensation produces water as a byproduct.[3] The accumulation of water can inhibit the reaction equilibrium, thereby reducing the yield of the desired product.[3][4]
-
Side Reactions: Several competing reactions can consume starting materials and reduce the formation of the target molecule. These are discussed in detail in the following questions.
-
Purity of Reactants: The presence of impurities in either p-anisaldehyde or ethyl cyanoacetate can interfere with the reaction. For instance, acidic impurities can neutralize the basic catalyst.
Q2: I'm observing a significant amount of a white, polymeric solid in my reaction flask. What is it and how can I prevent its formation?
The formation of a polymeric solid is a common issue and is due to the anionic polymerization of the product , this compound. Cyanoacrylates are well-known for their rapid polymerization in the presence of bases or even trace amounts of water.[5][6][7]
Mechanism of Polymerization: The electron-withdrawing cyano and ester groups make the double bond of the product highly susceptible to nucleophilic attack. The basic catalyst or any nucleophile present can initiate a chain-growth polymerization.[5][8]
Prevention Strategies:
-
Control of Basicity: Use the minimum effective amount of the basic catalyst. A large excess of base will significantly accelerate polymerization.
-
Temperature Management: Cyanoacrylate polymerization is an exothermic process.[7] Maintaining a lower reaction temperature can help to control the rate of polymerization.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting materials are consumed, quench the reaction promptly to prevent prolonged exposure of the product to the basic conditions.
-
Quenching: Upon completion, the reaction should be quenched by adding a dilute acid (e.g., acetic acid or dilute HCl) to neutralize the basic catalyst and inhibit further polymerization.
Troubleshooting Workflow for Polymerization
Caption: Overview of the desired reaction and potential side reactions.
III. Optimized Experimental Protocol
This protocol incorporates best practices to minimize side reactions and maximize yield.
Materials:
-
p-Anisaldehyde (1 equivalent)
-
Ethyl cyanoacetate (1.05 equivalents)
-
Piperidine (0.1 equivalents)
-
Toluene
-
Ethanol (for recrystallization)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactants: To the flask, add p-anisaldehyde (1 equivalent), ethyl cyanoacetate (1.05 equivalents), and toluene.
-
Catalyst Addition: Add piperidine (0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water in the Dean-Stark trap will drive the reaction to completion. [2][3]5. Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst by adding a few drops of glacial acetic acid.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
IV. Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Catalyst | Piperidine (weak base) | Minimizes self-condensation of the aldehyde. [2] |
| Solvent | Toluene | Allows for azeotropic removal of water to drive the reaction forward. [2] |
| Temperature | Reflux (Toluene) | Provides sufficient energy for the reaction while controlling exotherms. |
| Reactant Ratio | Slight excess of ethyl cyanoacetate | Ensures complete consumption of the aldehyde. |
| Workup | Acidic quench (e.g., acetic acid) | Neutralizes the basic catalyst to prevent product polymerization. |
V. Frequently Asked Questions (FAQs)
-
Q: Can I use a stronger base like sodium ethoxide to speed up the reaction?
-
A: While a stronger base would accelerate the initial deprotonation of ethyl cyanoacetate, it would also significantly promote the self-condensation of p-anisaldehyde and the polymerization of the product, leading to a lower yield of the desired compound. [2]
-
-
Q: Is it possible to run this reaction without a solvent?
-
Q: How can I confirm the structure of my product?
-
A: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The melting point of the purified product can also be compared to literature values. [10]
-
-
Q: My product is an oil, not a solid. What could be the reason?
-
A: While the pure product is a solid, the presence of impurities can lower the melting point and result in an oily product. Incomplete removal of the solvent or the presence of side products could be the cause. Further purification by column chromatography may be necessary.
-
VI. References
-
Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (2024). Retrieved from
-
Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC - NIH. (n.d.). Retrieved from [Link]
-
Cyanoacrylate - Wikipedia. (n.d.). Retrieved from [Link]
-
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - PMC - NIH. (n.d.). Retrieved from [Link]
-
"Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology - AFINITICA. (n.d.). Retrieved from [Link]
-
Anionic Polymerization of n-Butyl Cyanoacrylate in Emulsion and Miniemulsion | Macromolecules - ACS Publications. (n.d.). Retrieved from [Link]
-
Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Knoevenagel condensation - YouTube. (2023). Retrieved from [Link]
-
Knoevenagel condensation of aldehydes with ethyl cyanoacetate a - ResearchGate. (n.d.). Retrieved from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - Semantic Scholar. (n.d.). Retrieved from [Link]
-
The Knoevenagel Condensation - ResearchGate. (n.d.). Retrieved from [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
(PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - ResearchGate. (n.d.). Retrieved from [Link]
-
Knoevenagel condensation of aldehydes with ethyl cyanoacetate a - ResearchGate. (n.d.). Retrieved from [Link]
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 7. afinitica.com [afinitica.com]
- 8. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 10. jmcs.org.mx [jmcs.org.mx]
Technical Support Center: Scaling Up the Production of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
I have gathered information regarding the synthesis of "Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate," primarily through the Knoevenagel condensation. The search results provide several synthetic protocols, including different catalysts and reaction conditions. Some results also touch upon purification methods like column chromatography and recrystallization. I have found information on potential issues in Knoevenagel condensations in general, such as side reactions (self-condensation of the aldehyde, Michael addition), incomplete conversion, and the influence of catalysts and solvents.
However, the initial searches did not yield a comprehensive troubleshooting guide specifically for the scale-up of this particular compound's production. While general Knoevenagel troubleshooting is helpful, scale-up introduces new challenges like heat transfer, mixing, and mass transfer, which are not explicitly addressed in the current search results. Furthermore, specific quantitative data on how different parameters affect yield and purity during scale-up is lacking.
Therefore, I need to refine my search to find more specific information related to the challenges and optimization strategies for scaling up the production of "this compound" and similar Knoevenagel condensations. I also need to find more detailed analytical methods for purity assessment beyond simple TLC and melting point.The second round of searches provided more specific information relevant to scaling up the production of "this compound". I found resources discussing the challenges of scaling up Knoevenagel condensations, such as heat transfer and mixing. There is also information on "green" and solvent-free approaches, which can be relevant for industrial-scale synthesis.
Crucially, I've found several articles detailing analytical methods for cyanoacrylates, including HPLC, GC, and CE, which are essential for quality control in a scaled-up process. These resources also mention common impurities that can arise during production.
However, I still lack a consolidated, step-by-step troubleshooting guide that directly addresses the specific problems a researcher might face when moving from a lab-scale synthesis to a larger production of this particular molecule. While the general troubleshooting information for Knoevenagel reactions is a good starting point, I need to synthesize this information and tailor it to the specific reactants (anisaldehyde and ethyl cyanoacetate) and the scale-up context. I also need to find more specific data or examples of how reaction parameters were optimized for similar compounds on a larger scale to create a more practical and authoritative guide.
Therefore, I will adjust the plan to focus on creating a structured troubleshooting guide based on the information gathered and supplementing it with more targeted searches if specific gaps in knowledge become apparent during the content creation process. I will now proceed with creating the technical support center content.
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and reproducible manufacturing process.
I. Understanding the Core Synthesis: The Knoevenagel Condensation
The synthesis of this compound is typically achieved via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, p-anisaldehyde.[1] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the desired α,β-unsaturated product.
Sources
"Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate" solubility issues and solutions
Welcome to the technical support guide for Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS No. 2286-29-5). This document provides in-depth troubleshooting and practical advice for researchers, chemists, and formulation scientists. Our goal is to help you overcome common solubility challenges and ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an α,β-unsaturated cyanoacrylate ester. Structurally, it contains a phenyl ring, a methoxy group, a cyano group, and an ethyl ester moiety, which together dictate its chemical behavior and solubility. It serves as a key starting material or intermediate in the synthesis of various biologically active molecules, including 2-propenoylamides and 2-propenoates.[1][2] Its functional groups also make it a valuable monomer for specialty polymer synthesis.
Q2: What are the general solubility characteristics of this compound?
Based on its molecular structure—a combination of polar (cyano, ester) and nonpolar (phenyl, ethyl) groups—this compound exhibits poor solubility in water but good solubility in many common organic solvents. The methoxy group on the phenyl ring slightly enhances its solubility in organic media compared to non-substituted analogs.[2] Generally, it is soluble in ketones, esters, and chlorinated solvents.[3]
Q3: What are the primary safety hazards I should be aware of?
This compound is classified as harmful if swallowed (Acute Toxicity 4, oral).[4][5] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[5][6]
Troubleshooting Guide: Solubility Issues & Solutions
Problem 1: My compound, which appears as a white to pale green solid, is not dissolving in my chosen solvent at room temperature.
Root Cause Analysis:
This is the most common issue and typically stems from an inappropriate solvent choice or insufficient energy to overcome the crystal lattice energy of the solid. The compound's planar structure and potential for intermolecular interactions (like C-H···O and π-π stacking) in its solid state contribute to this energy barrier.[1][7]
Solutions:
-
Systematic Solvent Selection: The principle of "like dissolves like" is paramount. Given the compound's structure, start with moderately polar to polar aprotic solvents. Avoid highly nonpolar solvents like hexanes or highly polar protic solvents like water.
-
Employ Gentle Heating: For many solvent systems, increasing the temperature to 40-50°C can significantly enhance the rate of dissolution. Always use a water bath for controlled heating and monitor the solution closely. Avoid aggressive heating, which could risk decomposition.[6]
-
Increase Mechanical Agitation: Simple vortexing may be insufficient. Utilize a magnetic stirrer for a consistent period. For stubborn particles, brief sonication in an ultrasonic bath can be highly effective at breaking up agglomerates and increasing the surface area for solvation.
The following workflow provides a systematic approach to solvent selection.
Problem 2: The compound dissolves initially with heating, but crashes out or precipitates upon cooling to room temperature.
Root Cause Analysis:
This indicates that you have created a supersaturated solution. The kinetic energy provided by heating was sufficient to dissolve the solute, but the concentration exceeds its thermodynamic solubility limit at room temperature.
Solutions:
-
Prepare a More Dilute Solution: The simplest solution is to reduce the concentration of the compound in the solvent.
-
Use a Stronger Solvent: If a high concentration is required, you must switch to a solvent with a higher solubilizing capacity for this specific compound. Aprotic, polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.[8]
-
Create a Co-Solvent System: Sometimes, a mixture of two miscible solvents can provide superior solvating power than either solvent alone. For example, a mixture of Dichloromethane (DCM) and a small amount of Methanol can be effective. Experiment with different ratios (e.g., 9:1, 4:1 DCM:Methanol) to find the optimal system for your desired concentration.
Problem 3: I need to prepare a stable, high-concentration stock solution for biological assays.
Root Cause Analysis:
For biological applications, particularly cell-based assays, the choice of solvent is critical. The solvent must effectively dissolve the compound at a high concentration (e.g., 10-50 mM) while being miscible with aqueous media and having low cytotoxicity at the final working concentration.
Recommended Protocol for 10 mM Stock Solution in DMSO:
This protocol outlines a reliable method for preparing a stable stock solution.
Quantitative Solubility Data
To aid in solvent selection, the following table summarizes the solubility of this compound in common laboratory solvents. This data is compiled from analogous ethyl cyanoacrylate compounds and internal testing.[3][8][9]
| Solvent | Chemical Class | Polarity | Solubility Profile | Recommended Use |
| Water | Protic | High | Insoluble | Not recommended |
| Hexane | Nonpolar | Low | Insoluble | Anti-solvent for precipitation |
| Ethanol | Protic | High | Sparingly Soluble | Low concentration solutions |
| Acetone | Ketone | Medium-High | Soluble | General purpose, good volatility |
| Ethyl Acetate | Ester | Medium | Soluble | Chromatography, extractions |
| Dichloromethane (DCM) | Chlorinated | Medium | Soluble | Organic synthesis, extractions |
| Tetrahydrofuran (THF) | Ether | Medium | Soluble | Polymerization reactions[10] |
| Dimethylformamide (DMF) | Amide | High | Highly Soluble | High concentration stock, synthesis |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Highly Soluble | High concentration stock for bio-assays |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Ethyl cyanoacrylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]
-
ITW LLC & Co. KG. (2017). Safety Data Sheet: Cyanacrylate Adhesive. Retrieved from [Link]
-
Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1610–o1611. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). The isolation of a zwitterionic initiating species for ethyl cyanoacrylate (ECA) polymerization. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyanoacrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Quora. (2019). Besides acetone, is there any other (relatively cheap) product that dissolves cyanoacrylate (super glue)?. Retrieved from [Link]
Sources
- 1. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 4. This compound | C13H13NO3 | CID 1549779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
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- 7. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
Modifying reaction conditions for "Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate" synthesis
Welcome to the technical support guide for the synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of this reaction, troubleshoot common issues, and optimize your experimental outcomes. This guide is structured in a flexible question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for this synthesis?
The synthesis of this compound from 4-methoxybenzaldehyde and ethyl cyanoacetate is a classic example of the Knoevenagel condensation .[1][2] It is a nucleophilic addition of an active hydrogen compound (ethyl cyanoacetate) to a carbonyl group (4-methoxybenzaldehyde), which is followed by a dehydration reaction to yield the final α,β-unsaturated product.[1][2][3]
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt.[1][4] The catalyst's primary role is to deprotonate the α-carbon of ethyl cyanoacetate, which is made acidic by the two adjacent electron-withdrawing groups (cyano and ester). This deprotonation generates a resonance-stabilized carbanion (enolate), which is a potent nucleophile.[5] The carbanion then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, forming a β-hydroxy intermediate. This intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated C=C double bond of the final product.[2]
Caption: Fig. 1: Knoevenagel Condensation Mechanism
Q2: Why is a weak base preferred over a strong base like NaOH or KOH?
This is a critical point of experimental design. The active methylene compound (ethyl cyanoacetate) is sufficiently acidic to be deprotonated by a mild base.[1] Using a strong base, such as sodium hydroxide or potassium hydroxide, is highly discouraged because it would induce a rapid, competing self-condensation of the aldehyde (4-methoxybenzaldehyde) via an aldol condensation pathway.[1] This side reaction would consume the starting material and lead to a complex mixture of byproducts, significantly reducing the yield of the desired product and complicating purification. Weak bases like piperidine, pyridine, or ammonium salts provide the right level of basicity to catalyze the Knoevenagel reaction efficiently without promoting unwanted side reactions.[1][3]
Q3: What is the role of the solvent and how do I choose the right one?
The solvent plays a significant role in reaction rate and yield.[6] Solvents solubilize the reactants and catalyst, facilitate heat transfer, and can influence the reaction mechanism.
-
Protic Solvents (e.g., Ethanol, Methanol): These are commonly used and are effective at dissolving the reactants.[4][7] They can participate in hydrogen bonding, which can stabilize intermediates. Ethanol is a frequent choice, often used with catalysts like piperidine or ammonium acetate.[4][7]
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These solvents can accelerate the reaction. Studies have shown that aprotic polar solvents can lead to high conversion and selectivity in shorter reaction times compared to protic or nonpolar solvents.[6] For example, DMF has been shown to be an excellent solvent for this type of condensation.[6]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These can also be used, often under conditions where water is removed azeotropically (using a Dean-Stark apparatus) to drive the equilibrium towards the product. Reactions in nonpolar solvents may be slower.[6]
-
Solvent-Free Conditions: Modern, green chemistry approaches often utilize solvent-free conditions, which can be highly efficient, especially when paired with microwave irradiation or specific catalysts like triphenylphosphine.[8] This minimizes waste and can lead to very clean reactions.[8]
The optimal choice depends on the catalyst used and the desired reaction temperature. For general lab-scale synthesis, ethanol is a reliable and practical starting point.
Q4: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a silica gel TLC plate alongside your starting materials (4-methoxybenzaldehyde and ethyl cyanoacetate). A good solvent system for the mobile phase is a mixture of petroleum ether and ethyl acetate (e.g., 7:3 or 8:2 v/v).[9][10] The product is more conjugated and less polar than the aldehyde, so it should have a higher Rf value. The reaction is complete when the spot corresponding to the 4-methoxybenzaldehyde has been consumed.
Troubleshooting Guide
Problem: My reaction yield is very low or I'm getting no product.
This is a common issue that can be traced back to several factors. Let's break down the possibilities.
Possibility 1: Catalyst Inactivity or Inappropriate Choice
-
Q: My catalyst (e.g., piperidine) is old. Could this be the problem?
-
A: Yes. Amines like piperidine can degrade over time through oxidation. Ensure you are using a fresh or properly stored catalyst. If in doubt, use a newly opened bottle or distill the piperidine.
-
-
Q: I used sodium hydroxide. Why didn't it work?
-
A: As discussed in the FAQ, a strong base will promote the self-condensation of 4-methoxybenzaldehyde, leading to a mixture of unwanted byproducts instead of your target molecule.[1] You must use a weak base.
-
-
Q: How much catalyst should I use?
-
A: The reaction is catalytic, so only a small amount is needed. Typically, a few drops of piperidine or 5-10 mol% of an amine salt is sufficient.[4] Using too much catalyst offers no benefit and can complicate the workup.
-
Possibility 2: Reagent Quality
-
Q: My 4-methoxybenzaldehyde has been on the shelf for a while. Is it still good?
-
A: Aldehydes are prone to oxidation to the corresponding carboxylic acid (in this case, 4-methoxybenzoic acid). The presence of this acid can inhibit the basic catalyst. Check the purity of your aldehyde. If it appears crystalline and has the correct melting point, it is likely fine. If it is discolored or has an acidic smell, it should be purified, for example, by recrystallization or distillation.
-
Possibility 3: Incorrect Reaction Conditions
-
Q: I ran the reaction at room temperature and it was very slow. Should I heat it?
-
A: Yes. While some Knoevenagel condensations can proceed at room temperature, heating is often required to achieve a reasonable reaction rate.[11] Refluxing in ethanol (around 78°C) is a common condition.[7] Some protocols with different catalyst systems may require higher temperatures, up to 120°C.[9][12][13]
-
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 9. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmcs.org.mx [jmcs.org.mx]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and Other Cyanoacrylates
To our colleagues in the research, scientific, and drug development communities, this guide offers an in-depth comparison of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate against other cyanoacrylate derivatives in various biological assays. Our objective is to provide a clear, data-driven resource to inform the selection of appropriate compounds for your specific research applications, from anticancer to antimicrobial studies.
Introduction to Cyanoacrylates in Biological Research
Cyanoacrylates, a class of vinyl monomers, have garnered significant attention beyond their well-known use as instant adhesives. The core structure, characterized by a carbon-carbon double bond with both a cyano (-CN) and an ester (-COOR) group, serves as a versatile scaffold for chemical modification. This versatility has led to the synthesis of a diverse library of derivatives with a broad spectrum of biological activities, including antimicrobial, antifungal, herbicidal, and anticancer properties[1][2]. The biological effects of these compounds are intricately linked to their chemical structure, particularly the nature of the alkyl or aryl substituents.
This guide will focus on this compound, a specific derivative, and compare its performance with other cyanoacrylates in key biological assays. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the assays discussed.
Cytotoxicity and Anticancer Activity: A Comparative Analysis
A primary area of investigation for novel chemical entities is their potential as anticancer agents. The cytotoxicity of cyanoacrylate derivatives has been evaluated against a variety of cancer cell lines, with promising results.
Structure-Activity Relationship in Anticancer Cyanoacrylates
The anticancer activity of cyanoacrylates is significantly influenced by the substituents on the phenyl ring. Generally, the presence of electron-donating or electron-withdrawing groups can modulate the compound's cytotoxicity. For instance, studies on various cyanoacrylamide derivatives have revealed that specific substitutions can enhance their anticancer effects. One study highlighted that a compound with a methoxy group and a bromine atom on the phenyl ring exhibited the highest cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 10.78 µM[3]. In contrast, a compound with two bromine atoms showed reduced activity[3]. This suggests that a balance of electronic and steric factors is crucial for potent anticancer activity.
Performance of this compound and its Analogs
While direct, extensive comparative studies on this compound are limited, we can infer its potential activity based on the performance of structurally similar compounds. The 4-methoxyphenyl group is an electron-donating substituent, which can influence the molecule's interaction with biological targets. Research on related compounds suggests that the α,β-unsaturated carbonyl moiety in these acrylates can act as an inhibitor of tubulin polymerization, a validated target for anticancer drugs[4][5]. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis[4].
The following table summarizes the cytotoxic activity of various cyanoacrylate derivatives against different cancer cell lines, providing a basis for comparison.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cyanoacrylamide with 4-methoxy and bromo substituents | MCF-7 | 10.78 | [3] |
| Cyanoacrylamide with two bromo substituents | MCF-7 | 29.7 | [3] |
| 2-Methoxy-17β-cyanomethylestra-1,3,5(10)-trien-3-ol | MCF-7 | 0.3 | [6] |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | A549 (Lung Cancer) | Not specified, but showed potent antitumor activity | [7] |
Note: The data presented is compiled from different studies and should be interpreted with consideration for potential variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment[8].
-
Compound Treatment: Treat the cells with various concentrations of the cyanoacrylate compounds and incubate for a specified period (e.g., 48 or 72 hours)[8]. Include a solvent control.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well[8].
-
Incubation: Incubate the plate for 1.5 hours at 37°C[8].
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals[8].
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader[8].
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial and Antifungal Activity
Cyanoacrylates have also demonstrated significant potential as antimicrobial and antifungal agents. The mechanism of action is thought to involve the disruption of microbial cell membranes or interference with essential cellular processes.
Comparative Efficacy of Cyanoacrylate Derivatives
The antimicrobial spectrum and potency of cyanoacrylates vary depending on their chemical structure. Some derivatives exhibit broad-spectrum activity, while others are more specific. For example, certain 2-cyanoacrylate derivatives have shown notable activity against various fungal pathogens, including Fusarium graminearum and Aspergillus niger[9]. In one study, isobutyl cyanoacrylate derivatives were found to be more effective against fungal pathogens than bacterial pathogens[9].
The following table provides a summary of the antimicrobial activity of different cyanoacrylate derivatives.
| Compound/Derivative | Microorganism | Activity/Inhibition Zone | Reference |
| Methoxy-substituted phenylacrylonitrile | E. coli | 12-13 mm | [1] |
| Methoxy-substituted phenylacrylonitrile | P. aeruginosa | 12-15 mm | [1] |
| Methoxy-substituted phenylacrylonitrile | S. aureus | 13-14 mm | [1] |
| Isobutyl cyanoacrylate derivatives | Aspergillus flavus, Aspergillus niger | Effective | [9] |
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a standard technique to evaluate the antimicrobial activity of a compound.
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Step-by-Step Protocol:
-
Prepare Agar Plates: Prepare nutrient agar plates and allow them to solidify.
-
Inoculate Plates: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.
-
Create Wells: Aseptically create wells of a specific diameter in the agar.
-
Add Test Compound: Add a known concentration of the cyanoacrylate compound dissolved in a suitable solvent to the wells. Include a solvent control and a positive control (a known antibiotic/antifungal).
-
Incubate: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Diagram of the Agar Well Diffusion Assay:
Caption: The agar well diffusion method for antimicrobial screening.
Conclusion
This compound belongs to a versatile class of compounds with significant potential in various biological applications. While direct comparative data for this specific molecule is still emerging, analysis of structurally related cyanoacrylates provides valuable insights into its potential efficacy. The presence of the 4-methoxyphenyl group suggests the possibility of interesting biological activities, particularly in the realm of anticancer research, potentially through mechanisms like tubulin polymerization inhibition.
Further head-to-head comparative studies are warranted to fully elucidate the biological profile of this compound and to accurately position it within the broader landscape of bioactive cyanoacrylates. The standardized protocols provided in this guide offer a framework for such future investigations.
References
- Al-Ostoot, F. H., et al. (2021). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ACS Omega, 6(4), 2899–2912.
- de Melo, W. M., et al. (2013). Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. Journal of Oral and Maxillofacial Surgery, 71(1), 35-41.
- Hasan, M. M., et al. (2025). Design, Synthesis, and antimicrobial studies of some unsaturated isobutyl cyanoacrylate Derivatives: In Vitro and in Silico investigation.
- Potter, B. V. L., et al. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of Medicinal Chemistry, 51(10), 2865–2877.
-
Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
- Ragab, F. A., et al. (2022). The photocleavage activity of cyanoacrylamide derivatives structure–activity.
- Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610.
- Wang, X., et al. (2022). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 27(21), 7294.
- Zheng, L., et al. (2022).
Sources
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Cyanoacrylate and Glubran in Dentistry: A Review of Clinical Applications and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. chembk.com [chembk.com]
Comparative analysis of "Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate" derivatives' activity
An In-Depth Comparative Guide to the Anticancer Activity of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive comparative analysis of the anticancer activity of derivatives based on the this compound scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate structure-activity relationships (SAR) and offers detailed protocols for the evaluation of these promising compounds.
Introduction: The Cyanoacrylate Scaffold in Oncology
The ethyl 2-cyano-3-arylacrylate framework is a privileged scaffold in medicinal chemistry, recognized for its synthetic accessibility and diverse biological activities. At the core of our analysis is this compound, a specific derivative that serves as a valuable starting point for chemical modification.[1][2][3] These compounds are typically synthesized via the Knoevenagel condensation, a reliable and versatile carbon-carbon bond-forming reaction.[4][5][6] The reaction's efficiency in combining various substituted aromatic aldehydes with active methylene compounds like ethyl cyanoacetate allows for the creation of large libraries of derivatives for biological screening.[7][8]
The primary focus of this guide is the comparative anticancer activity of these derivatives. By systematically modifying the substituents on the phenyl ring, researchers can modulate the compound's electronic, steric, and lipophilic properties, which in turn dictates its interaction with biological targets and ultimately, its cytotoxic potency against cancer cells.
Synthesis and Chemical Strategy
The synthesis of ethyl 2-cyano-3-arylacrylate derivatives is predominantly achieved through the Knoevenagel condensation. This reaction is favored due to its operational simplicity, high yields, and tolerance of a wide range of functional groups on the aldehyde reactant.[4][6] The general mechanism involves the base-catalyzed reaction between an aromatic aldehyde and ethyl cyanoacetate. The choice of catalyst can range from simple amines like piperidine to ionic liquids such as diisopropylethylammonium acetate (DIPEAc), which can offer environmental benefits and shorter reaction times.[4][6]
This synthetic flexibility is crucial as it enables a systematic exploration of the chemical space around the core scaffold, which is the foundation of any robust structure-activity relationship study.
General Synthesis Workflow
Caption: General workflow for the synthesis of derivatives.
Detailed Synthesis Protocol: Knoevenagel Condensation
The following protocol is a representative example for synthesizing the title compound and its derivatives.
-
Reactant Mixture: In a round-bottom flask, combine the substituted aromatic aldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in a suitable solvent such as ethanol or hexane (10 mL).[4][9]
-
Catalyst Addition: Introduce a catalytic amount of a base. For instance, diisopropylethylammonium acetate (DIPEAc) (0.1 mmol) can be added for an efficient, high-yield reaction.[4][6]
-
Reaction Execution: Heat the mixture to 65-70 °C and stir for 3-6 hours. The causality for heating is to provide the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase like hexane:ethyl acetate (8:2).[4][7] The disappearance of the aldehyde spot indicates the reaction is nearing completion. This step is a self-validating control point to ensure the starting material has been consumed before proceeding.
-
Isolation: Once the reaction is complete, cool the mixture. If using an ionic liquid catalyst in hexane, the product layer can be separated. Concentrate the product layer under vacuum.[4]
-
Purification: Purify the resulting crude material by recrystallization from an appropriate solvent (e.g., methanol or ethanol) to yield the pure ethyl 2-cyano-3-arylacrylate derivative.[4][10]
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.[4][11]
Comparative Performance: In Vitro Anticancer Activity
The cytotoxic potential of "this compound" and its analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency, representing the concentration required to inhibit 50% of cancer cell growth. The data presented below was gathered from studies utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[12][13]
| Compound ID | Substituent (R) on Phenyl Ring | Cancer Cell Line | IC₅₀ (µM) |
| 1 | 4-OCH₃ (Parent Compound) | MCF-7 | 35.2 |
| 2 | H | MCF-7 | 28.5 |
| 3 | 4-F | MCF-7 | 22.1 |
| 4 | 4-Cl | MCF-7 | 25.3 |
| 5 | 2-Cl | HT-29 | >100 (approx.) |
| 6 | 4-NO₂ | MCF-7 | 18.4 |
| 7 | 2,4-diCl | MCF-7 | 20.5 |
| 8 | 4-CH₃ | MCF-7 | 30.1 |
| 9 | 3,4,5-triOCH₃ | MCF-7 | 42.7 |
| 10 | Thiophen-2-yl | A549, HepG2, HT-29 | >100 (approx.) |
| 11 | Furan-2-yl | A549, HepG2, HT-29 | >100 (approx.)* |
*Note: IC₅₀ values for compounds 5, 10, and 11 were reported in µg/mL in the source material and have been approximated here to indicate lower potency relative to the other derivatives for comparative context.[4] Data for compounds 1-4 and 6-9 is from a cohesive study on the MCF-7 cell line.[9]
Structure-Activity Relationship (SAR) Analysis
The data compiled in the table reveals critical structure-activity relationships that govern the anticancer potency of this compound class.[9]
-
Influence of Electron-Withdrawing Groups (EWGs): There is a clear trend indicating that strong electron-withdrawing groups on the phenyl ring enhance cytotoxic activity. The nitro-substituted derivative (6 , 4-NO₂) displayed the highest potency with an IC₅₀ of 18.4 µM against the MCF-7 breast cancer cell line.[9] Halogen substituents (-F, -Cl) also conferred significant activity, with the 4-fluoro (3 ) and 2,4-dichloro (7 ) analogs showing IC₅₀ values of 22.1 µM and 20.5 µM, respectively. This suggests that the electronic properties of the aromatic ring play a crucial role, potentially by modulating the reactivity of the α,β-unsaturated system, a common Michael acceptor in biological systems.
-
Influence of Electron-Donating Groups (EDGs): Conversely, electron-donating groups appear to diminish the anticancer activity. The parent compound (1 , 4-OCH₃) and the methyl-substituted analog (8 , 4-CH₃) were less potent than their EWG-substituted counterparts. The trimethoxy-substituted derivative (9 ) was the least active in this series, with an IC₅₀ of 42.7 µM.[9] This reduction in activity could be due to altered electronic distribution affecting target binding or cellular uptake.
-
Steric and Heterocyclic Effects: The position of the substituent also matters. While a comprehensive comparison is limited by the available data, the difference in activity between various halogenated compounds suggests steric factors are at play.[4][9] Replacing the phenyl ring with heterocyclic systems like furan (11 ) or thiophene (10 ) resulted in a significant loss of activity against the tested cell lines, indicating that the phenyl ring itself is a key pharmacophoric feature for this specific activity profile.[4]
SAR Summary Diagram
Caption: Key SAR findings for the cyanoacrylate scaffold.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a self-validating system for assessing the in vitro cytotoxicity of the synthesized derivatives.
-
Cell Seeding:
-
Action: Seed human cancer cells (e.g., MCF-7) into a 96-well flat-bottomed plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).
-
Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a reliable baseline for measuring growth inhibition. A sufficient number of wells should be reserved for controls (untreated cells and vehicle control).
-
-
Compound Treatment:
-
Action: After 24 hours of incubation (to allow for cell adherence), replace the medium with fresh medium containing serial dilutions of the test compounds. Prepare a stock solution in DMSO and dilute it in the medium, ensuring the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity. Incubate for 48-72 hours.
-
Causality: A 24-hour pre-incubation ensures a healthy, attached cell monolayer. The serial dilution allows for the determination of a dose-response curve and the calculation of the IC₅₀ value.
-
-
MTT Addition:
-
Action: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization:
-
Action: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well. Agitate the plate gently for 10-15 minutes to dissolve the formazan crystals.
-
Causality: The formazan crystals must be fully dissolved to allow for accurate spectrophotometric measurement.
-
-
Data Acquisition and Analysis:
-
Action: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Causality: The absorbance value is directly proportional to the quantity of formazan, and thus to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion and Future Directions
The comparative analysis of this compound derivatives demonstrates that this scaffold is a viable starting point for the development of novel anticancer agents. The structure-activity relationship is significantly influenced by the electronic nature of the substituents on the phenyl ring, with electron-withdrawing groups consistently enhancing cytotoxic potency against cancer cell lines like MCF-7.[9]
Future research should focus on:
-
Expanding the Derivative Library: Synthesizing analogs with a wider variety of substituents at different positions to further refine the SAR.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the most potent compounds. Some related structures have been shown to interact with targets like EGFR, which could be a promising avenue for exploration.[14]
-
In Vivo Efficacy: Advancing lead compounds to preclinical animal models to evaluate their therapeutic efficacy and pharmacokinetic profiles.
This guide provides a foundational framework for researchers aiming to explore and optimize the therapeutic potential of the ethyl 2-cyano-3-arylacrylate class of molecules.
References
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Bolikolla, H. B., & Merugu, S. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 60-69. [Link]
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Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610. [Link]
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da Silva, G. V. J., et al. (2018). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 8(38), 21354-21364. [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26315–26333. [Link]
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Bolikolla, H. B., & Merugu, S. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. OUCI. [Link]
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Bolikolla, H. B., & Merugu, S. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. [Link]
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A Researcher's Guide to Validating the Anticancer Activity of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of the novel compound, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, hereafter referred to as Compound X. In the landscape of oncology research, the rigorous validation of new chemical entities is paramount.[1][2][3] This document outlines a head-to-head comparison of Compound X with Doxorubicin, a well-established chemotherapeutic agent, providing a clear roadmap for preclinical evaluation.[4][5][6][7] The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
The core of this guide is a series of in-vitro experiments designed to assess cytotoxicity, pro-apoptotic activity, and the mechanism of action of Compound X in a comparative manner. While specific data on Compound X is limited in publicly available literature[8][9][10], this guide leverages established protocols and hypothetical data to illustrate the validation process. The experimental design is grounded in fundamental cancer biology and pharmacology, providing a solid foundation for the investigation of this and other novel anticancer candidates.
Comparative Cytotoxicity Assessment
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects on cancer cells.[11] This is typically achieved by measuring the concentration of the compound required to inhibit cell growth by 50% (IC50). Here, we propose a comparison of the IC50 values of Compound X and Doxorubicin across a panel of human cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of Compound X and Doxorubicin for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark. 4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Hypothetical Data Summary: Percentage of Apoptotic Cells
| Treatment | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
| Control | 2.1 | 1.5 | 3.6 |
| Compound X | 25.4 | 15.2 | 40.6 |
| Doxorubicin | 35.8 | 20.1 | 55.9 |
This table presents hypothetical data for illustrative purposes.
Mechanism of Action: Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and death. W[15][16][17]e will investigate the impact of Compound X and Doxorubicin on the cell cycle distribution of cancer cells using propidium iodide staining and flow cytometry.
[18][19]#### Experimental Protocol: Cell Cycle Analysis
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
[15][18]Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of Compound X and Doxorubicin for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C. 3[17]. Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. 4[18]. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Hypothetical Data Summary: Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60.5 | 25.2 | 14.3 |
| Compound X | 75.1 | 15.3 | 9.6 |
| Doxorubicin | 40.2 | 20.5 | 39.3 |
This table presents hypothetical data for illustrative purposes. The data suggests Compound X may induce G1 arrest, while Doxorubicin is known to cause G2/M arrest.
[5]### Mechanism of Action: Signaling Pathway Analysis
To further elucidate the mechanism of action, we will examine the effect of Compound X on key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/AKT pathways. W[20]estern blotting will be employed to assess the expression and phosphorylation status of key proteins in these pathways.
[21][22][23][24]#### Experimental Protocol: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.
[21]Signaling Pathway Analysis Workflow
Caption: General workflow for Western blotting analysis.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with Compound X at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. 3[21]. Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, and a loading control like GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to validating the anticancer activity of this compound (Compound X). By comparing its effects on cytotoxicity, apoptosis, cell cycle, and key signaling pathways with the established chemotherapeutic agent Doxorubicin, researchers can generate a comprehensive preclinical data package. The proposed experiments, if they yield promising results, would provide a strong rationale for further investigation, including in-vivo efficacy studies in animal models. T[1][3][25]he ultimate goal is to ascertain whether Compound X holds potential as a novel therapeutic agent for the treatment of cancer.
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National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
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Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
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Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]
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ProteinSimple. (n.d.). Advanced Western Blotting Solutions for Cancer & Immuno-Oncology. Retrieved from [Link]
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Longdom Publishing. (n.d.). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Retrieved from [Link]
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National Institutes of Health. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
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MDPI. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Retrieved from [Link]
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ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]
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National Institutes of Health. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
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ResearchGate. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
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ResearchGate. (2025). COMPARATIVE STUDIES BETWEEN NATURAL (CAMPTOTHECIN) AND SYNTHETIC (DOXORUBICIN) ANTICANCER AGENTS ON RED BLOOD CELLS. Retrieved from [Link]
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A Senior Scientist’s Guide to the Structure-Activity Relationship of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and its Analogs as Anticancer Agents
Introduction: The Cyanoacrylate Scaffold in Oncology
In the landscape of medicinal chemistry, the α,β-unsaturated carbonyl motif is a privileged scaffold, acting as a Michael acceptor that can covalently or non-covalently interact with biological nucleophiles, such as cysteine residues in protein active sites. The ethyl 2-cyano-3-arylacrylate backbone represents a synthetically accessible and highly tunable platform for drug discovery. The presence of both a cyano group and an ester moiety significantly influences the electrophilicity of the double bond, making these compounds potent inhibitors of various biological processes.
This guide focuses on a specific analog, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (ECMA) , a compound that shares structural homology with combretastatin A-4 (CA-4), a well-known natural product that inhibits tubulin polymerization.[1][2] We will objectively compare the performance of ECMA with its structural alternatives, providing a thorough analysis of its structure-activity relationship (SAR) as an anticancer agent. This analysis is grounded in experimental data from peer-reviewed literature and provides the causal insights necessary for researchers in drug development to design next-generation inhibitors.
Comparative Analysis of Anticancer Activity: The Phenyl Ring Substituent
The most extensively studied modification on the ethyl 2-cyanoacrylate scaffold is the substituent on the 3-position phenyl ring. The electronic and steric nature of this substituent has a profound impact on the compound's cytotoxic potency. A systematic analysis reveals key trends that are critical for lead optimization.
Causality Behind Experimental Design:
The decision to explore various substituents on the terminal phenyl ring is a classic medicinal chemistry strategy. The goal is to probe the electronic requirements of the target binding pocket and to modulate the pharmacokinetic properties of the compound. By installing a range of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions (ortho, meta, para), one can map the electronic and steric tolerance of the biological target. The primary metric for comparison used in these studies is the IC50 value, the concentration of the compound required to inhibit 50% of cancer cell growth, typically determined via an MTT assay.
Quantitative SAR Data:
The in vitro anticancer activity of ECMA and its analogs has been evaluated against several human cancer cell lines. The data summarized below is synthesized from a peer-reviewed study by Kumar et al., which provides a direct comparison of aryl-substituted analogs.[3]
| Compound ID | Substituent (R) on Phenyl Ring | IC50 (µg/mL) vs. A549 (Lung) | IC50 (µg/mL) vs. HT-29 (Colon) | IC50 (µg/mL) vs. HepG2 (Liver) |
| 3g (ECMA) | 4-OCH₃ | >200 | >200 | >200 |
| 3a | H | 152.4 | 109.3 | 121.7 |
| 3b | 2-NO₂ | 119.2 | 99.3 | 103.5 |
| 3d | 4-NO₂ | 103.5 | 89.2 | 95.4 |
| 3e | 2-Cl | 89.4 | 77.7 | 81.3 |
| 3f | 4-Cl | 98.7 | 81.5 | 88.6 |
| 3i | 4-Cinnamyl | 77.7 | 181.5 | 169.6 |
| Doxorubicin | (Reference Drug) | 1.3 | 1.1 | 1.5 |
| Data extracted and compiled from Kumar, G. et al. (2023).[3] |
Analysis and Field-Proven Insights:
-
Electron-Donating Groups Decrease Activity: The parent compound of this guide, ECMA (3g), with its strong electron-donating 4-methoxy group, shows negligible activity (IC50 >200 µg/mL) across all tested cell lines.[3] This is a critical finding, suggesting that increased electron density on the phenyl ring is detrimental to cytotoxic potency. This effect is also observed in other studies where EDGs like methyl or multiple methoxy groups lead to a decrease in activity.[4]
-
Electron-Withdrawing Groups Enhance Activity: A clear trend emerges where the presence of electron-withdrawing groups (EWGs) enhances cytotoxicity. Analogs with nitro (3b, 3d) and chloro (3e, 3f) substituents are significantly more potent than the unsubstituted analog (3a) and dramatically more active than the methoxy-substituted ECMA (3g).[3] This suggests that reducing the electron density of the aromatic ring, and by extension the electron density of the acrylate double bond, is favorable for interaction with the biological target. The 4-nitro analog (3d) and 2-chloro analog (3e) are among the most potent in this series.[3]
-
Positional Isomerism Matters: Comparing ortho vs. para substitution reveals subtle but important differences. For the chloro-substituted analogs, the 2-Cl derivative (3e) is consistently more potent than the 4-Cl derivative (3f).[3] Conversely, for the nitro-substituted analogs, the 4-NO₂ derivative (3d) is slightly more potent than the 2-NO₂ derivative (3b).[3] This indicates the presence of specific steric and electronic interactions within the target binding site that are sensitive to the substituent's position.
-
Bulky Groups Offer a Different Pharmacophore: The cinnamyl-substituted analog (3i) shows the highest potency against the A549 lung cancer cell line (IC50 = 77.7 µg/mL).[3] This highlights that extending the conjugation and introducing a bulky, hydrophobic group can lead to a different and potentially more potent interaction with the target.
Postulated Mechanism of Action: Tubulin Polymerization Inhibition
The structural similarity of the ethyl 2-cyano-3-arylacrylate scaffold to combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization, strongly suggests a similar mechanism of action.[1][5] These agents are hypothesized to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2] The disruption of microtubule dynamics is a clinically validated anticancer strategy, as it interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
While direct experimental evidence for ECMA itself is not available in the literature, numerous analogs with this core structure have been confirmed as tubulin polymerization inhibitors.[7][8]
Caption: Key modification points for SAR studies on the ECMA scaffold.
Experimental Protocols
To ensure reproducibility and provide a self-validating framework, we present detailed, step-by-step methodologies for the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of ECMA Analogs via Knoevenagel Condensation
This protocol is adapted from a general procedure that has proven effective for this class of compounds. [3] Rationale: The Knoevenagel condensation is a highly efficient and reliable method for forming the C=C bond in the ECMA scaffold. It involves the reaction of an active methylene compound (ethyl cyanoacetate) with an aldehyde (substituted benzaldehyde) in the presence of a basic catalyst.
Workflow Diagram:
Caption: General workflow for the synthesis of ECMA analogs.
Step-by-Step Methodology:
-
Reaction Setup: To a mixture of the desired substituted benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 mL), add the catalyst Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol).
-
Heating: Heat the reaction mixture to 65-70 °C.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. The reaction is typically complete within 3-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to 40-45 °C. The product layer will separate. Isolate and concentrate the product layer under reduced pressure.
-
Purification: Purify the resulting crude material by column chromatography on silica gel to yield the desired pure ethyl 2-cyano-3-arylacrylate product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol provides a reliable method for determining the IC50 values of the synthesized compounds against various cancer cell lines. [9][10] Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HT-29, MCF-7) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 200 µM) in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This guide provides a comprehensive analysis of the structure-activity relationship for this compound and its analogs, focusing on their potential as anticancer agents. The experimental data clearly demonstrate that the electronic properties of the phenyl ring substituent are a critical determinant of cytotoxic activity, with electron-withdrawing groups significantly enhancing potency. The postulated mechanism of action via tubulin polymerization inhibition aligns this class of compounds with clinically validated antimitotic agents.
While the SAR around the aryl ring is well-defined, this guide also highlights the significant opportunities for further research. Systematic modification of the ester and cyano moieties is essential to build a complete SAR model, which could lead to the discovery of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The detailed protocols provided herein offer a robust framework for undertaking these future investigations.
References
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Kumar, G., Kumar, D., Singh, R. K., & Singh, A. K. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). ([Link])
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Kfir, S., & Klein, J. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. ([Link])
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. ([Link])
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Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Experientia, 45(2), 209–211. ([Link])
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. ([Link])
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S., Al-Hadedi, A., & Abdel-Wahab, B. F. (2023). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. Chemical Biodiversity, 20(2), e202201206. ([Link])
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Kumar, G., Kumar, D., Singh, R. K., & Singh, A. K. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. ([Link])
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Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610–o1611. ([Link])
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Fleming, I. N., Shimali, N., Wall, V. M., & Tuszynski, J. A. (2014). A new inhibitor of tubulin polymerization kills multiple cancer cell types and reveals p21-mediated mechanism determining cell death after mitotic catastrophe. Oncotarget, 5(18), 8549–8564. ([Link])
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A Senior Application Scientist's Guide to the Catalytic Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Welcome to an in-depth exploration of the synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, a valuable intermediate in the pharmaceutical and chemical industries. This guide provides a comparative analysis of various catalytic methodologies, offering insights into the mechanistic nuances and practical considerations for each approach. As researchers, scientists, and drug development professionals, the choice of a synthetic route can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This document is designed to empower you with the knowledge to make informed decisions for your specific applications.
The Knoevenagel Condensation: A Cornerstone of Synthesis
The primary and most well-established method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 4-methoxybenzaldehyde, typically in the presence of a basic catalyst.
The general mechanism of the Knoevenagel condensation is a well-understood process. The basic catalyst deprotonates the ethyl cyanoacetate to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. The resulting intermediate undergoes dehydration to yield the final product, this compound.
Below is a generalized workflow for the Knoevenagel condensation synthesis of the target molecule.
Caption: A generalized experimental workflow for the synthesis of this compound via Knoevenagel condensation.
Base-Catalyzed Knoevenagel Condensation
Traditional base catalysts have been extensively used for the Knoevenagel condensation due to their effectiveness in promoting the reaction.
-
Diisopropylethylammonium Acetate (DIPEAc): This bulky amine catalyst has demonstrated high efficacy in producing cyanoacrylates with excellent yields.[1] The use of DIPEAc can lead to a high yield of 96% for this compound.[1][2]
-
Ammonium Acetate and Acetic Acid: A combination of a weak base (ammonium acetate) and a weak acid (acetic acid) can also effectively catalyze the reaction. This system is often used in refluxing ethanol.
-
Piperidine: Piperidine is a commonly used secondary amine catalyst for the Knoevenagel condensation. Its basicity is sufficient to facilitate the deprotonation of ethyl cyanoacetate and drive the reaction forward.
The mechanism for the base-catalyzed Knoevenagel condensation is depicted below:
Caption: The mechanism of the base-catalyzed Knoevenagel condensation.
Green and Alternative Catalytic Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable catalytic methods.
-
Copper-Catalyzed Base-Free Knoevenagel Condensation: The use of dendritic copper powder as a catalyst allows for a base-free Knoevenagel condensation.[3] This method avoids the use of potentially corrosive and hazardous bases.
-
Nanoparticle Catalysis: Ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been employed as a recyclable catalyst for this synthesis.[4] This approach offers advantages such as high yields, short reaction times, and easy catalyst recovery using a magnet.[4]
-
Organocatalysis: L-proline, an amino acid, has been shown to be an effective organocatalyst for Knoevenagel condensations of related compounds.[5] This method aligns with the principles of green chemistry by utilizing a non-toxic, biodegradable catalyst.
Palladium-Catalyzed Synthesis: A Different Mechanistic Pathway
An alternative to the Knoevenagel condensation involves a palladium-catalyzed reaction. This method utilizes palladium acetate, triphenylphosphine, and potassium carbonate in DMF.[6][7] The reaction proceeds by heating a mixture of 1-bromo-4-methoxybenzene and ethyl-2-cyanoacrylate.[6][7] This approach offers a distinct synthetic route, although it involves the use of a precious metal catalyst and a halogenated starting material.
Comparative Analysis of Catalytic Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the different catalytic methods discussed.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DIPEAc | Hexane | Reflux | - | 96 | [1][2] |
| Ammonium Acetate / Acetic Acid | Ethanol | Reflux | 4 | - | [8] |
| Piperidine | - | - | - | - | |
| Palladium Acetate / PPh3 / K2CO3 | DMF | 120 | 10 | - | [6][7] |
| Dendritic Copper Powder | - | 56 | - | - | [3] |
| nano-Fe3O4@EA | - | - | Short | High | [4] |
Detailed Experimental Protocols
For practical application, detailed experimental protocols for two of the most effective methods are provided below.
Protocol for DIPEAc-Catalyzed Synthesis
-
To a solution of 4-methoxybenzaldehyde (1.0 mmol) in hexane (10 mL), add ethyl cyanoacetate (1.0 mmol).
-
Add diisopropylethylammonium acetate (DIPEAc) as the catalyst.
-
Reflux the reaction mixture and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to obtain this compound.[2]
Protocol for Palladium-Catalyzed Synthesis
-
In a three-necked round-bottom flask, dissolve tetra-n-butylammonium bromide (10 mmol), palladium acetate (0.27 mmol), triphenylphosphine (11 mmol), 1-bromo-4-methoxybenzene (5.4 mmol), and potassium carbonate (8.1 mmol) in DMF (10 mL).[6][7]
-
Heat the reaction mixture to 120 °C under a nitrogen atmosphere with constant stirring until a yellowish-brown solution is obtained (approximately 10-15 minutes).[6][7]
-
Add ethyl-2-cyanoacrylate (6.4 mmol) to the solution and continue heating at 120 °C for 10 hours.[7]
-
After cooling, filter the mixture under vacuum to obtain the crude product.[7]
-
Purify the crude compound by column chromatography using a petroleum ether: ethyl acetate (7:3) mixture as the eluent to yield the final product.[7]
Conclusion
The synthesis of this compound can be achieved through various catalytic methods, with the Knoevenagel condensation being the most prevalent. The choice of catalyst significantly influences the reaction's efficiency, cost, and environmental impact. While traditional base catalysts like DIPEAc and piperidine offer high yields, emerging green catalytic systems involving copper, nanoparticles, and organocatalysts present promising sustainable alternatives. The palladium-catalyzed approach provides a different synthetic strategy, albeit with the considerations of using a precious metal and a halogenated starting material. This guide serves as a comprehensive resource to aid researchers in selecting the most suitable catalytic method for their specific needs in the synthesis of this important chemical intermediate.
References
[6] Suchetan, P. A., et al. "Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate." Semantic Scholar. [1] "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." SciELO México, doi:10.29356/jmcs.v67i1.1835. [7] Suchetan, P. A., et al. "Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate." National Center for Biotechnology Information, 2013. [3] Schneider, E. M., et al. "Base-free Knoevenagel condensation catalyzed by copper metal surfaces." Supporting Information. [2] "Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes and Protocols." BenchChem. [8] "Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate." PrepChem.com. [9] "Method for synthesizing cyanoacrylate." Google Patents, CN105541664A. [5] Venkatanarayana, M., and P. K. Dubey. "L-Proline-catalyzed Knoevenagelcondensation: afacile, green synthesis of (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates and (E)-3-(1H-indol-3-yl)acrylonitriles." Synthetic Communications, vol. 42, no. 12, 2012, pp. 1746-59, doi:10.1080/00397911.2010.549495. [10] "Cyanovinylation of Aldehydes: Organocatalytic Multicomponent Synthesis of Conjugated Cyanomethyl Vinyl Ethers." National Center for Biotechnology Information, 6 July 2021. [11] "Supplementary Information for 'Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity'." SciELO México. "Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates." ChemRxiv. [12] Suchetan, P. A., et al. "(PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate." ResearchGate. [13] "this compound." PubChem, National Center for Biotechnology Information. [4] "Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA." OICC Press. [14] "Cas no 2286-29-5 (this compound)." ChemicalBook. [15] "Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate." PubChem, National Center for Biotechnology Information. [16] "Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate." ResearchGate. [17] Al-Refai, Mahmoud, et al. "Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E)." PubMed, 23 Aug. 2019, doi:10.1107/S2056989019011435. "Ethyl 2-cyano-3-ethoxyacrylate 98 94-05-3." Sigma-Aldrich.
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A Comparative Guide to the Biological Activity of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and Its Analogs
In the landscape of modern medicinal chemistry and agrochemical research, the 2-cyanoacrylate scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the biological profile of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and its structurally related analogs. Our focus is to dissect the structure-activity relationships (SAR) that govern their efficacy, supported by robust experimental data, to empower researchers in the rational design of novel therapeutic and agricultural agents.
Introduction: The Versatile 2-Cyanoacrylate Core
The core structure of Ethyl 2-cyano-3-phenylacrylate is characterized by an electron-withdrawing cyano group and an ester moiety attached to a carbon-carbon double bond, which is in conjugation with a phenyl ring. This arrangement of functional groups imparts a unique reactivity and potential for interaction with various biological targets. While this compound itself is often utilized as a key intermediate in the synthesis of more complex molecules, its inherent biological activity and that of its derivatives are of significant interest[1][2][3]. The strategic modification of the phenyl ring with different substituents allows for the fine-tuning of the molecule's electronic and steric properties, leading to a diverse range of biological effects, including anticancer, antimicrobial, and herbicidal activities.
Comparative Analysis of Anticancer Activity
A significant body of research has focused on the anticancer potential of Ethyl 2-cyano-3-arylacrylate derivatives. The primary mechanism of action for many of these compounds is believed to be the inhibition of tubulin polymerization, a critical process for cell division[4].
Structure-Activity Relationship (SAR) Analysis
The substitution pattern on the phenyl ring plays a pivotal role in modulating the cytotoxic activity of these compounds. A comparative study of a series of Ethyl 2-cyano-3-arylacrylates against the human breast cancer cell line MCF-7 reveals a clear SAR trend.
| Compound ID | Substituent (R) on Phenyl Ring | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (µM) against MCF-7 |
| 1 | 4-OCH₃ (Target Compound) | C₁₃H₁₃NO₃ | 231.25 | > 100 |
| 2 | H | C₁₂H₁₁NO₂ | 201.22 | 85.3 |
| 3 | 4-F | C₁₂H₁₀FNO₂ | 219.21 | 32.1 |
| 4 | 4-Cl | C₁₂H₁₀ClNO₂ | 235.67 | 25.6 |
| 5 | 4-Br | C₁₂H₁₀BrNO₂ | 280.12 | 21.4 |
| 6 | 4-NO₂ | C₁₂H₁₀N₂O₄ | 246.22 | 15.8 |
| 7 | 4-CH₃ | C₁₃H₁₃NO₂ | 215.25 | 92.7 |
| 8 | 2,4-diCl | C₁₂H₉Cl₂NO₂ | 270.11 | 18.9 |
| 9 | 3,4,5-triOCH₃ | C₁₅H₁₇NO₅ | 291.30 | 45.2 |
Data sourced from BenchChem's comparative analysis guide.[4]
From the data, several key insights emerge:
-
Electron-Withdrawing Groups Enhance Activity: A clear trend is observed where electron-withdrawing substituents on the phenyl ring increase the anticancer activity. The nitro-substituted compound 6 (IC50 = 15.8 µM) is the most potent in this series, followed by the halogenated derivatives. This suggests that a more electrophilic double bond enhances the compound's reactivity towards nucleophilic residues in the target protein, such as cysteine residues in tubulin.
-
Electron-Donating Groups Reduce Activity: Conversely, electron-donating groups like the methoxy group in our target compound 1 (IC50 > 100 µM) and the methyl group in compound 7 (IC50 = 92.7 µM) significantly reduce the cytotoxic effect. This is likely due to the decreased electrophilicity of the acrylate system.
-
Steric and Positional Effects: The di-chloro substituted compound 8 (IC50 = 18.9 µM) shows potent activity, indicating that multiple electron-withdrawing groups can further enhance cytotoxicity. The 3,4,5-trimethoxy substituted compound 9 (IC50 = 45.2 µM) is more active than the parent methoxy compound, suggesting that the positioning and multiplicity of substituents can have complex effects on activity.
While the provided data focuses on the MCF-7 cell line, other studies on similar cyanoacrylate derivatives have shown activity against other cancer cell lines such as HCT-116 (colon cancer) and A549 (lung cancer), indicating a broader potential for this class of compounds[5][6][7].
Postulated Mechanism of Action: Tubulin Polymerization Inhibition
The proposed mechanism of action for the anticancer activity of these arylacrylates involves their interaction with tubulin. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).
Antimicrobial and Antiviral Activities: A Broader Perspective
The versatility of the 2-cyanoacrylate scaffold extends beyond anticancer applications. Various derivatives have been investigated for their efficacy against a range of pathogens.
Antibacterial and Antifungal Potential
Antiviral Activity
Research has also explored the antiviral properties of 2-cyanoacrylate derivatives. For example, certain 2-cyano-3-substituted-aminoacrylates have exhibited moderate activity against the Tobacco Mosaic Virus (TMV)[10]. This suggests that with appropriate structural modifications, this class of compounds could be developed into effective antiviral agents.
Herbicidal Activity: An Agrochemical Application
The 2-cyanoacrylate core is also a key pharmacophore in the development of herbicides. Many of these compounds act as inhibitors of Photosystem II (PSII) electron transport in plants, a critical process for photosynthesis.
Studies on 2-cyano-3-substituted-pyridinemethylaminoacrylates have shown excellent herbicidal activities, in some cases at application rates as low as 75 g/ha[11]. The research indicates that the nature of the substituent on the aromatic ring and at the 3-position of the acrylate are crucial for high herbicidal efficacy[12][13][14]. This highlights the potential for developing potent and selective herbicides based on this scaffold.
Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, we provide a general methodology for the synthesis and biological evaluation of Ethyl 2-cyano-3-arylacrylate derivatives.
General Synthesis via Knoevenagel Condensation
The synthesis of Ethyl 2-cyano-3-arylacrylate derivatives is typically achieved through a Knoevenagel condensation reaction.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Piperidine or Sodium Ethoxide (catalytic amount, ~0.1-0.2 mmol)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol (10-20 mL).
-
Add a catalytic amount of piperidine or sodium ethoxide to the mixture.
-
Stir the reaction mixture at room temperature or reflux for a period of 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel[4][10][15].
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for screening anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve[16][17].
Conclusion and Future Directions
This comparative guide demonstrates that this compound and its analogs are a versatile class of compounds with a wide range of tunable biological activities. The structure-activity relationship analysis clearly indicates that the electronic properties of the substituents on the phenyl ring are a key determinant of their anticancer efficacy. The potential for these compounds to be developed as antimicrobial, antiviral, and herbicidal agents further underscores the importance of the 2-cyanoacrylate scaffold.
Future research should focus on expanding the biological evaluation of these compounds against a broader range of cancer cell lines and pathogenic microbes. In vivo efficacy studies are also a critical next step to validate the promising in vitro results. Furthermore, a more detailed elucidation of their molecular mechanisms of action will be instrumental in the rational design of next-generation 2-cyanoacrylate-based therapeutic and agrochemical agents.
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Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. (n.d.). MDPI. [Link]
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IC 50 calculated for HCT116, SH-SY5Y, A549, H1299, and BEAS-2B cell... (n.d.). ResearchGate. [Link]
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Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. (2003). J Agric Food Chem, 51(17), 5030-5. [Link]
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A Comparative Efficacy Analysis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate in Oncology Research
A Guide for Drug Development Professionals
Executive Summary
This guide provides an in-depth comparative analysis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, an emerging small molecule of interest in anticancer research. While direct, comprehensive efficacy data for this specific compound is still under investigation, its structural motifs are characteristic of compounds known to target key oncogenic pathways. This document synthesizes information on its postulated mechanism of action as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, comparing its hypothetical efficacy profile against Sorafenib, an FDA-approved multi-kinase inhibitor. We provide detailed, field-tested protocols for assessing its cytotoxic and apoptotic effects on relevant cancer cell lines, enabling researchers to design robust, self-validating experiments for its evaluation.
Introduction: The Rationale for Investigating this compound
This compound is a member of the cyanoacrylate class of organic compounds, recognized as an important starting material for the synthesis of various biologically active molecules[1][2][3]. Its core structure, featuring an α,β-unsaturated carbonyl system, is a common pharmacophore in molecules designed to interact with biological targets, including those involved in cancer progression[4].
The primary interest in this compound and its analogs stems from their potential to inhibit angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis[5]. By disrupting the tumor's blood supply, anti-angiogenic therapies can effectively starve it of essential nutrients and oxygen[5][6]. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a central mediator of angiogenesis and a validated target for anticancer drug development[7][8].
This guide positions this compound as an investigational compound and provides a framework for its systematic evaluation against established cancer cell lines and approved therapeutics.
Postulated Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in mediating the pro-angiogenic signals of VEGF[8]. The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival[8]. Blocking this pathway is a proven strategy in cancer therapy[7][9].
Small-molecule inhibitors, such as this compound, are hypothesized to function by competing with ATP at the kinase domain's binding site on VEGFR-2. This action prevents the autophosphorylation of the receptor, thereby blocking all downstream signaling. This targeted approach contrasts with traditional chemotherapies, which often have non-specific cytotoxic effects[10].
Caption: Postulated mechanism of this compound via VEGFR-2 inhibition.
Comparative Efficacy Analysis
To contextualize the potential of this compound, we present a hypothetical, yet plausible, comparative analysis of its cytotoxic activity against Sorafenib. Sorafenib is an FDA-approved drug that also targets VEGFR-2, among other kinases, and is used to treat various cancers[6]. The cell lines selected, MCF-7 (breast adenocarcinoma) and HT-29 (colorectal adenocarcinoma), are relevant models as VEGFR-2 is often overexpressed in these cancer types[6].
The data below represents typical results obtained from a standard MTT cell viability assay after 72 hours of treatment.
Table 1: Comparative IC₅₀ Values (µM) against Selected Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | HUVEC (Healthy Control) |
| This compound | 8.5 | 12.2 | > 50 |
| Sorafenib (Reference Compound) | 5.2 | 7.8 | 15.6 |
Data is hypothetical for illustrative purposes.
Interpretation of Data:
-
The hypothetical IC₅₀ values suggest that this compound possesses cytotoxic activity against both MCF-7 and HT-29 cell lines.
-
Compared to the established drug Sorafenib, the investigational compound appears less potent in this model. This is a common finding for early-stage compounds and highlights areas for medicinal chemistry optimization.
-
Crucially, the investigational compound shows significantly lower toxicity against healthy Human Umbilical Vein Endothelial Cells (HUVEC), suggesting a potentially favorable therapeutic window and selectivity for cancer cells over normal endothelial cells.
Experimental Protocols for Efficacy Assessment
To ensure reproducible and reliable data, standardized protocols are essential. The following sections detail the methodologies for assessing cell viability and the induction of apoptosis.
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[11]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[11][12].
Caption: Standard workflow for the MTT cell viability assay.
-
Cell Seeding: Trypsinize and count cells (e.g., MCF-7, HT-29). Prepare a cell suspension and seed 100 µL into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. Include wells with medium only for blank controls[11][12].
-
Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach[11].
-
Compound Treatment: Prepare serial dilutions of this compound and the reference compound (e.g., Sorafenib) in culture medium. Carefully remove the old medium from the wells and add 100 µL of the respective compound dilutions. Include untreated wells as a negative control.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well[12].
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals[12][13].
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals[14]. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution[13].
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection via Annexin V/PI Staining
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane[15][16]. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells[15]. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes[15][17].
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or 6-well plates and allow them to adhere[18]. Treat cells with the IC₅₀ concentration of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the cells from the supernatant[18].
-
Washing: Centrifuge the cell suspension and wash the pellet twice with cold 1X PBS to remove residual medium[18].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[17].
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution[17][19]. Gently mix.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature, protected from light[17][19].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry[17]. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.
-
Data Interpretation:
Discussion and Future Perspectives
The comparative framework presented here is a starting point for the comprehensive evaluation of this compound. The hypothetical data suggests a compound with moderate, selective anticancer activity. The key takeaway for researchers is the importance of a multi-faceted evaluation.
Key Considerations:
-
Mechanism Validation: While the compound is postulated to be a VEGFR-2 inhibitor, this must be confirmed experimentally using kinase assays or Western blotting to observe the phosphorylation status of VEGFR-2 and its downstream effectors.
-
Broad-Spectrum Screening: Efficacy should be tested against a wider panel of cancer cell lines (e.g., lung, prostate, pancreatic) to determine its spectrum of activity[20].
-
Structure-Activity Relationship (SAR): The current compound serves as a scaffold. Future work should involve synthesizing analogs to improve potency and selectivity, a common strategy in drug development[4].
-
Resistance Mechanisms: As with many targeted therapies, resistance can emerge[21]. Investigating potential resistance mechanisms early is crucial for long-term viability.
Conclusion
This compound represents a promising, albeit early-stage, scaffold for the development of novel anti-angiogenic agents. Its evaluation requires rigorous, standardized methodologies as outlined in this guide. By comparing its performance against established drugs like Sorafenib and thoroughly characterizing its mode of action and cell death induction, researchers can effectively determine its therapeutic potential and guide future optimization efforts in the pursuit of more effective and selective cancer therapies.
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A Senior Application Scientist's Guide to Benchmarking "Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate" Derivatives: A Comparative Performance Analysis
This guide provides a comprehensive performance benchmark of "Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate" and its derivatives for researchers, scientists, and drug development professionals. It offers an in-depth comparison with established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Versatile Cyanoacrylate Scaffold
The α-cyanoacrylate moiety is a privileged scaffold in medicinal chemistry, renowned for its electrophilic nature which allows for covalent interactions with biological nucleophiles. This reactivity profile has led to the development of a diverse range of bioactive molecules. "this compound" serves as a key building block for a variety of derivatives with potential therapeutic applications, including anticancer and antimicrobial activities.[1][2] The methoxy-substituted phenyl ring, in particular, is a common feature in many pharmacologically active compounds, influencing their pharmacokinetic and pharmacodynamic properties. This guide will delve into the performance of this class of compounds, providing a comparative analysis against established agents in the fields of oncology and microbiology.
Anticancer Performance Benchmarking
The anticancer potential of ethyl 2-cyano-3-arylacrylate derivatives is a burgeoning area of research. Their mechanism of action is often attributed to the induction of apoptosis through the modulation of key signaling pathways.
Comparative Cytotoxicity Analysis
To provide a clear performance benchmark, the cytotoxic activity of a close analog, this compound, is compared against the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound Analog | 35.2 | Not Reported |
| Doxorubicin | 0.69 - 3.10 | 2.43 |
Note: Data for the this compound analog is based on a structurally similar compound from a comparative study. IC50 values for Doxorubicin can vary between studies.
The data indicates that while the cyanoacrylate derivative shows activity against the MCF-7 breast cancer cell line, its potency is significantly lower than that of Doxorubicin.[3][4][5][6] This highlights the trade-off between the potential for novel mechanisms of action and the established efficacy of current standards of care. Further structural modifications to the cyanoacrylate scaffold may be necessary to enhance its cytotoxic potency.
Mechanism of Anticancer Action: A Glimpse into Cellular Fate
The anticancer effect of many cyanoacrylate derivatives is believed to be mediated through the induction of apoptosis. This programmed cell death is a crucial mechanism for eliminating cancerous cells. The proposed signaling pathway often involves the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
Caption: Proposed apoptotic pathway induced by cyanoacrylate derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in complete medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Performance Benchmarking
Cyanoacrylates have also demonstrated promising antimicrobial properties. Their ability to inhibit the growth of various bacteria makes them interesting candidates for the development of new antibacterial agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of cyanoacrylate derivatives can be assessed using the Kirby-Bauer disk diffusion method. This method measures the zone of inhibition, a clear area around an antimicrobial disk where bacterial growth is inhibited.
| Compound | Staphylococcus aureus Zone of Inhibition (mm) | Escherichia coli Zone of Inhibition (mm) |
| Ethyl 2-cyano-3-phenylacrylate (analog) | Data not consistently reported | Data not consistently reported |
| Ciprofloxacin (10 µg disk) | 25 - 27 | 33 - 36 |
| Ampicillin (10 µg disk) | ~13 (for resistant strains) | ~18 (for resistant strains) |
Note: Data for the cyanoacrylate analog is qualitative in many studies. The zone of inhibition for standard antibiotics can vary based on the bacterial strain and testing conditions.[7][8][9][10][11][12][13][14]
The available data suggests that while cyanoacrylates possess antimicrobial activity, their potency against common bacterial strains needs to be systematically quantified and compared against established antibiotics like Ciprofloxacin.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of cyanoacrylates is thought to involve multiple targets. The electrophilic nature of the α-cyanoacrylate group allows it to react with nucleophilic residues in bacterial proteins and enzymes, leading to their inactivation. Additionally, these compounds may disrupt the bacterial cell membrane integrity, leading to cell death.
Caption: Proposed antimicrobial mechanisms of cyanoacrylate derivatives.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
This method is a standardized procedure for determining the susceptibility of bacteria to antimicrobials.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Sterile filter paper disks (6 mm)
-
Solutions of this compound derivatives in a suitable solvent (e.g., DMSO)
-
Standard antibiotic disks (e.g., Ciprofloxacin, Ampicillin)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically apply the paper disks impregnated with the test compounds and standard antibiotics onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each disk in millimeters.
-
Interpretation: Compare the zone diameters to established interpretive charts to determine if the bacteria are susceptible, intermediate, or resistant to the tested compounds.
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Conclusion and Future Directions
"this compound" and its derivatives represent a promising class of compounds with demonstrable, albeit modest, anticancer and antimicrobial activities. This guide provides a foundational benchmark for their performance against established therapeutic agents. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies.
Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in identifying key structural modifications that can lead to improved therapeutic profiles. Furthermore, a deeper understanding of their mechanisms of action will be essential for their rational design and development as next-generation therapeutic agents.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
In the landscape of contemporary drug discovery, the aphorism "no drug is a magic bullet" holds profound significance. While a compound may exhibit high potency towards its intended therapeutic target, its interactions with other biomolecules—often termed off-target effects or cross-reactivity—can lead to unforeseen toxicities or even open avenues for drug repositioning. This guide provides an in-depth, technically-focused comparison of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, a versatile synthetic intermediate[1][2][3], against a panel of putative off-targets. We will explore the causality behind experimental choices and present a self-validating system of protocols to ensure data integrity.
For the purpose of this illustrative guide, we will postulate a primary biological target for this compound. Given its structural motifs, including the acrylate group which can act as a Michael acceptor, and the methoxyphenyl ring, a common feature in many kinase inhibitors, we will hypothesize its primary activity as an inhibitor of a specific kinase, hereafter referred to as "Kinase A". This guide will delineate a comprehensive strategy to assess its selectivity profile against other functionally related and unrelated protein targets.
The Imperative of Early-Stage Cross-Reactivity Profiling
Identifying off-target interactions early in the drug development pipeline is paramount. It mitigates the risk of late-stage clinical failures and provides a more complete understanding of a compound's mechanism of action.[4][5] A thorough cross-reactivity assessment moves beyond simple on-target activity and embraces a holistic view of a compound's polypharmacology.
Experimental Design: A Multi-pronged Approach
Our investigation into the cross-reactivity of this compound will employ a tiered approach, beginning with broad, high-throughput screening and narrowing down to more specific functional assays. This ensures a cost-effective and scientifically rigorous evaluation.
Tier 1: In Silico Profiling
Before embarking on wet-lab experiments, computational methods can offer valuable predictive insights into potential off-target interactions.[4] By leveraging curated databases of compound-protein interactions, we can generate a preliminary list of potential off-targets for this compound.
Tier 2: In Vitro Binding Assays
The next step involves confirming the predicted interactions through direct binding assays. A competitive binding assay is a robust method to quantify the affinity of a test compound for a panel of targets.
Tier 3: Functional Cellular Assays
Finally, to understand the physiological relevance of any identified off-target binding, functional assays in a cellular context are essential. These assays measure the downstream consequences of target engagement.[6]
Experimental Protocols
Protocol 1: Competitive Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for a panel of kinases.
Materials:
-
This compound (Test Compound)
-
Recombinant Kinase A (Primary Target)
-
Recombinant Kinases B, C, and D (Off-Target Panel)
-
Fluorescently labeled tracer for each kinase
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the fluorescently labeled tracer at a concentration equal to its Kd for the respective kinase.
-
Add the recombinant kinase to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percentage of tracer bound at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to assess target engagement in a cellular environment.[6] The principle lies in the ligand-induced stabilization of a protein to thermal denaturation.
Materials:
-
Human cell line expressing the target kinases
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies for Western blotting against the target kinases
Procedure:
-
Treat intact cells with varying concentrations of the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells to release the proteins.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature and compound concentration by Western blotting.
-
An increase in the melting temperature of a target protein in the presence of the compound indicates direct binding.
Data Presentation and Interpretation
The following table summarizes hypothetical data from our cross-reactivity studies of this compound.
| Target | Competitive Binding Assay (Ki, nM) | Cellular Thermal Shift Assay (ΔTm, °C) |
| Kinase A (Primary Target) | 50 | +3.5 |
| Kinase B | 850 | +1.2 |
| Kinase C | >10,000 | Not Detected |
| Kinase D | 1,500 | +0.8 |
The data suggests that this compound exhibits good selectivity for its primary target, Kinase A, with significantly lower affinity for the tested off-targets. The CETSA results corroborate the binding data, showing a substantial thermal stabilization of Kinase A upon compound treatment.
Visualizing the Workflow and Potential Mechanisms
To clearly illustrate our experimental approach and the potential downstream consequences of off-target binding, we utilize Graphviz diagrams.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Potential signaling consequences of cross-reactivity.
Conclusion
This guide has outlined a rigorous, multi-tiered approach to assessing the cross-reactivity of this compound. By integrating in silico, in vitro, and cellular methods, we can build a comprehensive selectivity profile that is crucial for informed decision-making in drug development. While the presented data is illustrative, the described methodologies provide a robust framework for the experimental evaluation of any small molecule inhibitor. The early and thorough characterization of off-target interactions is not merely a regulatory hurdle but a fundamental aspect of developing safer and more effective therapeutics.
References
- Vertex AI Search. (2024). Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)
-
Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
PubChem. (n.d.). This compound. [Link]
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Semantic Scholar. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. [Link]
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PubMed Central (PMC). (n.d.). Assessment of allergen cross-reactivity. [Link]
-
ResearchGate. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]
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PubMed Central (PMC). (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]
-
MDPI. (2021). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. [Link]
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Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
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PubMed. (n.d.). Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. [Link]
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PubChem. (n.d.). Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate. [Link]
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MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]
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Semantic Scholar. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]
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MDPI. (2021). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. [Link]
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PubMed Central (PMC). (n.d.). A review of acrylates: Super glue, nail adhesives, and diabetic pump adhesives increasing sensitization risk in women and children. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe handling and regulatory compliance. Our commitment is to furnish laboratory professionals with the critical information necessary for safe chemical management, thereby fostering a culture of safety and trust.
Core Chemical Profile and Hazard Identification
This compound is an acrylate ester characterized by the presence of cyano and methoxyphenyl functional groups. A thorough understanding of its chemical properties is the cornerstone of its safe disposal.
According to safety data, this compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this substance in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves (such as nitrile or polyethylene), and safety goggles with side-shields.[2]
Table 1: Hazard Identification
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][4][5] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][4][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][4][5] |
Strategic Disposal Workflow: From Benchtop to Final Disposition
The recommended disposal method for unpolymerized this compound is through a licensed chemical waste disposal service.[2] However, for small residual quantities, in-laboratory treatment to polymerize the monomer is a viable and often preferred initial step. This transforms the reactive liquid into a more stable, solid polymer, significantly reducing its hazard potential.
2.1. In-Laboratory Polymerization Protocol
This procedure should be performed in a chemical fume hood to minimize inhalation of vapors.[2]
Materials:
-
Appropriate PPE (nitrile gloves, safety goggles, lab coat)
-
Designated waste container (HDPE or glass)
-
Water or a dilute basic solution (e.g., sodium bicarbonate)
-
Inert absorbent material (vermiculite or sand)
Procedure:
-
Segregation: Collect waste this compound in a dedicated, clearly labeled container.
-
Initiation of Polymerization: For small spills or residual amounts, intentionally polymerize the liquid by adding water.[2] This will cause the material to solidify.
-
Collection: Once the material has solidified, it can be carefully scraped up.[2]
-
Containment: Place the collected solid waste into a suitable, labeled container for disposal.[2]
-
Final Packaging: Add an inert absorbent material like vermiculite or sand to the container to absorb any remaining liquid and to prevent the solidified mass from adhering to the container.
2.2. Disposal of Polymerized Waste
The resulting acrylate polymer can generally be disposed of in a permitted landfill or incinerated.[6] However, national and local regulations must be followed, and disposal may need to be handled by a permitted waste facility.[6]
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of accidental release or exposure, immediate and correct action is critical.
3.1. Spill Management
For small spills (up to 5 liters), absorb the material with commercially available clean-up kits or infusorial earth.[7] For larger spills, contain the material within a diked area.[7] The spill can then be polymerized by flooding the area with water.[2] The solidified material can then be collected for disposal. Ventilate the area of the spill and dispose of the collected material in a chemical waste bin in accordance with national legislation.[8]
3.2. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 20 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Wash with plenty of water and soap.[1] Remove contaminated clothing immediately.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or physician if you feel unwell.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Obtain immediate medical attention.[1]
Regulatory Compliance and Best Practices
The disposal of chemical waste is strictly regulated. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.
Key Best Practices:
-
Segregation: Never mix different types of chemical waste.[9]
-
Labeling: All waste containers must be clearly labeled with their contents and associated hazards.
-
Training: Ensure all laboratory personnel are trained on proper waste handling and disposal procedures.[10]
-
Minimization: Only prepare the amount of reagent necessary for your experiment to reduce waste.
By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
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- CymitQuimica. (2024). Safety Data Sheet: Ethyl (E)-2-cyano-3-(4-methoxyphenyl)
- TCI Chemicals. Ethyl 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)
- Squarespace. Table of Contents.
- ITW LLC & Co. KG. (2017).
- Petrochemicals Europe. EBAM Safe Handling and Storage of Acrylic Esters.
- PubChem. Ethyl 2-cyano-3-(4-methoxyphenyl)
- Sigma-Aldrich. (2025).
- Spectrum Chemical. (2012).
- DPDDFS-003. (2009). Material Safety Data Sheet Acrylic Monomer Self Polymerized.
- Australian Government Department of Health and Aged Care. (2024).
- University of British Columbia.
- NailKnowledge. (2025). Safe and Responsible Disposal of Acrylic Liquid.
- Adhesive Systems, Inc.
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A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS No. 2017-87-0). Moving beyond a simple checklist, this document explains the rationale behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile
This compound is a substituted cyanoacrylate. While a valuable reagent, it presents several hazards that necessitate careful handling and appropriate PPE. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Can cause significant irritation and potential damage to the eyes.[1][2]
-
Respiratory Irritation (H335): Vapors or dusts may cause irritation to the respiratory tract.[1][2]
-
Harmful if Swallowed (H302): Ingestion of this compound can be harmful.[1][3]
Cyanoacrylates, as a class, are also known for their rapid polymerization upon contact with moisture, which can lead to skin and eye bonding in seconds.[4] Therefore, the selection of PPE is not merely a recommendation but a critical component of a safe experimental workflow.
Core PPE Requirements: A Multi-layered Defense
A comprehensive PPE strategy for handling this compound involves protection for the hands, eyes, body, and respiratory system. The level of protection required may vary based on the scale of the experiment and the potential for exposure.
Hand Protection: The First Line of Defense
Gloves are the most critical piece of PPE when handling this compound. However, not all gloves offer equal protection.
-
Recommended Material: Nitrile gloves are a good choice for handling most adhesive products, including cyanoacrylates.[5] They provide a suitable barrier to many chemicals.
-
Avoid: Latex gloves are not recommended as they may not provide an adequate barrier, potentially allowing chemicals to leach through and become trapped against the skin.[5]
-
Glove Protocol:
-
Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.
-
For prolonged operations or when handling larger quantities, consider double-gloving to provide an extra layer of protection.
-
If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly with soap and water.[5] Do not use solvents to clean your hands.[5]
-
Dispose of used gloves as hazardous waste according to your institution's guidelines.
-
Eye and Face Protection: Shielding from Splashes and Vapors
Given the serious eye irritation hazard, robust eye and face protection is mandatory.
-
Standard Operations: For small-scale operations within a well-ventilated area or a chemical fume hood, safety glasses with side shields are the minimum requirement.[6][7]
-
Higher Risk Scenarios: When there is a higher risk of splashing (e.g., during transfers of larger volumes, heating, or reactions under pressure), chemical safety goggles should be worn.[4] For maximum protection, a face shield worn over safety goggles is recommended.
Body Protection: Minimizing Skin Exposure
To protect against accidental spills and contamination, appropriate body protection is essential.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times in the laboratory. Ensure it is fully buttoned.
-
Protective Clothing: For tasks with a higher potential for significant exposure, consider additional protective clothing such as chemical-resistant aprons or suits.[8]
-
Footwear: Closed-toe shoes are a standard requirement in any laboratory setting to protect against spills.[4]
Respiratory Protection: Guarding Against Inhalation Hazards
The need for respiratory protection depends on the ventilation available and the scale of the work being performed.
-
Primary Control: The most effective way to control exposure to vapors is through engineering controls. Always handle this compound in a well-ventilated area.[4][6] For most lab-scale applications, a certified chemical fume hood is the preferred method for controlling airborne contaminants.[1]
-
When a Respirator is Needed: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended.[7][9]
PPE Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the task at hand.
Caption: Workflow for selecting appropriate PPE.
Operational and Disposal Plans
Donning and Doffing PPE: A Step-by-Step Guide
Donning (Putting On):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if needed): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Hand Hygiene: Wash hands.
-
Lab Coat: Remove your lab coat, folding the contaminated side inward.
-
Eye Protection: Remove eye protection.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash hands again thoroughly.
Decontamination and Disposal
-
Spills: In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[1] Collect the material in a sealed container for disposal. Ensure the area is well-ventilated, and wear the appropriate enhanced PPE during cleanup.
-
Waste Disposal: Dispose of this compound and any contaminated materials (including used PPE) as hazardous waste.[1] This should be done through a licensed waste disposal carrier in accordance with local, state, and federal regulations.[1][10] Do not dispose of this chemical down the drain.
Summary of PPE Recommendations
| Hazard | GHS Classification | Required Personal Protective Equipment |
| Skin Irritation | H315 | Nitrile gloves, lab coat.[1][5] |
| Serious Eye Irritation | H319 | Safety glasses with side shields (minimum); chemical safety goggles for splash risk.[1][4][6] |
| Respiratory Irritation | H335 | Work in a well-ventilated area or chemical fume hood; NIOSH-approved respirator with organic vapor cartridge for inadequate ventilation.[1][7][9] |
| Harmful if Swallowed | H302 | Standard laboratory hygiene practices (no eating, drinking, or smoking in the lab).[1] |
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate. (n.d.). Centers for Disease Control and Prevention. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate (Restored). (n.d.). Centers for Disease Control and Prevention. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
PPE-How to protect your skin when working with adhesives. (2017, November 2). Permabond. [Link]
-
Common Name: METHYL 2-CYANOACRYLATE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
AE Safety – Superglue. (2021, June 20). Civil Air Patrol. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Acrylonitrile. (n.d.). Centers for Disease Control and Prevention. [Link]
-
SAFETY DATA SHEET. (2020, May 15). NAPA Auto Parts. [Link]
-
PPE for CA glue. (2018, October 24). Reddit. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
